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  • Product: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone
  • CAS: 27053-24-3

Core Science & Biosynthesis

Foundational

Pharmacological properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Pharmacological Properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: A Privileged Scaffold in Targeted Therapeutics Executive Summary As a Senior Application Scientist in early-stage drug discovery, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for blockbuster therapeutics. (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (CAS: 27053-24-3) is a prime example of a "privileged scaffold." Rather than acting as a highly specific, single-target drug in its raw form, this molecule is a highly optimized pharmacophore that bridges the gap between ATP-competitive kinase inhibition and allosteric viral polymerase modulation. This whitepaper deconstructs the structural pharmacology, target spectrum, and self-validating experimental workflows required to characterize this specific chemical entity.

Structural Pharmacology & Mechanistic Causality

The pharmacological versatility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is dictated by its bipartite molecular architecture. Every functional group serves a distinct, causal role in target engagement:

  • The 2-Aminothiazole (2-AT) Core (The Anchor): The 2-AT core is not merely a structural placeholder; it is a highly evolved hydrogen-bonding module. In protein kinases, the exocyclic amine acts as a strict hydrogen bond donor, while the endocyclic thiazole nitrogen serves as an acceptor. This specific geometry perfectly mimics the adenine ring of endogenous ATP, allowing the molecule to anchor deeply into the kinase hinge region[1].

  • The Methanone Linker (The Conformational Restraint): A flexible alkyl linker at the C5 position would incur a massive entropic penalty upon binding. The sp2-hybridized carbonyl carbon of the methanone linker restricts rotational degrees of freedom. This rigidity forces the attached aryl group into a predictable vector, projecting it directly into adjacent hydrophobic pockets[2].

  • The 4-Chloro-phenyl Moiety (The Hydrophobic Probe): The para-chloro substitution is intentionally selected to maximize shape complementarity within the deep hydrophobic pockets (such as the DFG-out allosteric site in kinases). The chlorine atom enhances lipophilicity and enables favorable halogen bonding with the protein backbone, significantly increasing residence time.

BindingModel Hinge Kinase Hinge Region (Backbone H-bonds) Thiazole 2-Aminothiazole Core (H-bond Donor/Acceptor) Thiazole->Hinge Binds via C2-NH2 & N3 Carbonyl Methanone Linker (Conformational Restraint) Thiazole->Carbonyl C5 Substitution Chlorophenyl 4-Chloro-phenyl Ring (Halogen/Pi-Pi interactions) Carbonyl->Chlorophenyl C-C Bond Hydrophobic Hydrophobic Pocket (DFG-in/out) Chlorophenyl->Hydrophobic Anchors via Cl & Aryl

Diagram 1: Pharmacophore binding model illustrating hinge and hydrophobic pocket engagement.

Target Spectrum & Biological Activity

Because of its optimal hydrogen-bonding profile and lipophilic tail, this specific scaffold exhibits baseline activity across several critical therapeutic targets. It is heavily utilized as a starting point for hit-to-lead optimization in both oncology and infectious diseases.

  • Kinase Inhibition (Oncology): The 2-AT scaffold is the foundation of FDA-approved drugs like Dasatinib (a pan-Src inhibitor)[1]. Furthermore, derivatives of this scaffold act as selective allosteric modulators of Protein Kinase CK2, binding to the αD pocket between the glycine-rich loop and the αC-helix[3].

  • Viral Polymerases (HCV): In antiviral drug discovery, 2-aminothiazole derivatives are well-documented non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[4]. They bind to allosteric sites, locking the enzyme in an inactive conformation and preventing viral replication[5].

Table 1: Representative Target Inhibition Profile

TargetAssay TypeExpected IC50 RangeMechanism of Action
pan-Src Kinases TR-FRET10 - 500 nMATP-competitive (Hinge binder)
Protein Kinase CK2 Radiometric1 - 5 µMAllosteric modulation (αD pocket)
HCV NS5B Polymerase Replicon0.5 - 5 µMNon-nucleoside allosteric inhibition
Autotaxin (ATX) Fluorogenic100 - 800 nMActive site blockade

Physicochemical & ADME Profiling

To transition from a biochemical hit to a cellularly active lead, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the scaffold must be tightly controlled.

Table 2: Physicochemical and ADME Properties

PropertyValuePharmacological Implication
Molecular Weight 238.69 g/mol Highly ligand-efficient; leaves ample room for functionalization without violating Lipinski's Rule of 5.
cLogP ~2.9Balanced lipophilicity ensures excellent passive membrane permeability while avoiding rapid microsomal clearance.
TPSA 84.2 ŲFavorable for oral bioavailability; restricts indiscriminate Blood-Brain Barrier (BBB) penetration, reducing CNS toxicity.
H-Bond Donors 1The single primary amine facilitates targeted hinge binding without excessive desolvation penalties.

Self-Validating Experimental Protocols

A pharmacological claim is only as robust as the assay used to measure it. As an application scientist, I mandate the use of orthogonal, self-validating workflows to rule out false positives (e.g., pan-assay interference compounds or auto-fluorescence).

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence or absorbance assays. Highly conjugated thiazole systems often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring the signal is strictly due to target engagement.

  • Assay Assembly: Combine 5 nM recombinant Kinase (e.g., Src), 2 nM LanthaScreen Eu-anti-tag antibody, and 10 nM fluorescent tracer in a 384-well low-volume plate.

  • Compound Addition: Dispense (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution).

  • Equilibration: Incubate in the dark for 60 minutes at RT. Why 60 minutes? Compounds targeting allosteric or DFG-out conformations often exhibit slow-binding kinetics; premature reading will artificially inflate the IC50.

  • Detection & Validation: Read the plate at 665 nm / 615 nm emission ratios. Calculate the Z'-factor using DMSO controls. The assay is only deemed valid if Z' > 0.6.

Protocol 2: Cellular Efficacy & Cytotoxicity (HCV Replicon Assay)

Causality: Biochemical inhibition does not guarantee cellular penetration. The replicon assay measures functional viral RNA reduction inside a living hepatocyte model. Crucially, an orthogonal viability assay is run in parallel to ensure the observed viral reduction is due to specific NS5B inhibition, not general host-cell toxicity.

  • Cell Seeding: Plate Huh-7 cells harboring subgenomic HCV replicons (luciferase reporter) at 5,000 cells/well in 96-well plates.

  • Compound Treatment: Add the compound in serial dilutions and incubate for 72 hours at 37°C, 5% CO2.

  • Orthogonal Readout:

    • Readout A (Efficacy): Lyse cells and add luciferin substrate. Measure luminescence to determine the EC50 for viral replication inhibition.

    • Readout B (Toxicity): In a parallel duplicate plate, add CellTiter-Glo reagent to measure host-cell ATP levels. Calculate the CC50 (Cytotoxic Concentration). A therapeutic index (CC50/EC50) > 10 is required to validate the mechanism.

Workflow Start Compound Synthesis & QC (LC-MS/NMR) Biochem Biochemical Profiling (TR-FRET Kinase Assay) Start->Biochem >95% Purity Cellular Cellular Efficacy (HCV Replicon / Viability) Biochem->Cellular IC50 < 1 µM ADME In Vitro ADME (Microsomal Stability) Cellular->ADME EC50 < 5 µM No Cytotoxicity Decision Hit-to-Lead Decision Gate ADME->Decision Favorable Profile

Diagram 2: Self-validating high-throughput screening and hit-to-lead decision workflow.

Conclusion

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a masterclass in rational pharmacophore design. By combining the rigid, ATP-mimetic hydrogen-bonding network of the 2-aminothiazole core with the deep-pocket probing capabilities of the 4-chlorobenzoyl moiety, this compound provides a highly efficient, synthetically accessible starting point for targeting kinases and viral polymerases. Strict adherence to orthogonal, self-validating screening protocols ensures that its potent biochemical activity successfully translates into robust cellular efficacy.

References

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor.Journal of Medicinal Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMffkx5grKM6tU2QH5NhozDvvS3zYfczs1wXp0E4B9WZgS0xUHf2WN9P_PxmPL0chtwiZZjAsDZRQfFmh4NxJC7KGlAfWEPkPYg6KNyABGF3a1eUJRwFsUc-EHpi2DOeOJDrwkLdr-I7XxI6yUMy0dzisFspVGy73jwlHukQCeqNlN9z0zeOju1xs3llhO_YB_3XXrDK-3UhMb9Qt1i09T8MDmhJUWxOlsVBHBJnYrCDy9ulF0EZ5nrjw-d2agH958kbs2--WGNhQ52XQafRRVLR4WnbatEAb6Rm_kLY_K-xa4FysGwGlGfBryBNgb8CyKAT07fs_kAUNeCFxYQRQ06l8J4MhotK0ooVq0ogHEjXvhIBcDkp940xA5RaQLX0h0N_7VyA-5JyjE8nEs7la80aKDUpE=]
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  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.PMC / NIH.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdi3kUuC0gNaObNIGl65XStHQ37PieZ6fkZsMCGy5Wv8J3edcKJ-k7aNiTS02uJp27R1u7LYK77Kd7xF5ZRWlQb1ES-_7cl5HgE1L6Ja7Vnp3_1AVSNYwJGwecoOIAz4FpbTH_AHfO9HPahM=]
  • WO2009149436A1 - Substituted aminothiazole prodrugs of compounds with anti-hcv activity.Google Patents.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2b-rjbU8IzpI13PByTt6KoT3d5qwKTvVH9GGSe21uVBQesHgtyUl3BD_ausjwQYzP25fVWWs8Wtlee8WRdOHzLy-E2BcQcpmqokrJTJCo_2R70BEeHXJt_3Q7SyRVxHGtbBuozXAeIgSgXnTUxA==]

Sources

Exploratory

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: A Proposed In Vitro Mechanism of Action and Investigative Framework

An In-Depth Technical Guide Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds with therapeutic potential across o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds with therapeutic potential across oncology, neuroscience, and infectious diseases.[1][2][3] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific derivative, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. While direct studies on this molecule are not extensively published, this document synthesizes data from structurally related 2-aminothiazole analogues to postulate high-probability molecular targets and outlines a rigorous, multi-tiered experimental strategy to investigate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel 2-aminothiazole-based compounds.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiazole moiety is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of this heterocyclic system have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][4][5] Notably, the U.S. FDA-approved multi-kinase inhibitor, Dasatinib, features a 2-aminothiazole core, underscoring the clinical significance of this chemical class.[1][6]

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[7][8] The presence of an amino group at the 2-position, a substituted phenyl group, and a methanone linker, as in the case of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, suggests the potential for targeted interactions with specific protein families. Based on extensive literature on analogous compounds, we can hypothesize several primary avenues for its mechanism of action.

Postulated Molecular Targets and Mechanisms of Action

Based on the structure of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and the established activities of related compounds, we propose the following high-probability molecular targets for initial investigation:

  • Protein Kinases: The 2-aminothiazole scaffold is a well-established kinase hinge-binding motif.[6] Many derivatives exhibit potent inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and tyrosine kinases like Bcr-Abl.[9][10] The presence of the 4-chlorophenyl group may confer specificity for certain kinase active sites.

  • Cholinesterases: Certain 2-aminothiazole derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[7]

  • Carbonic Anhydrases (CAs): Inhibition of carbonic anhydrase isoenzymes has also been reported for this class of compounds, suggesting a potential role in therapeutic areas where CA modulation is relevant.[7]

  • Microtubule Dynamics: Some heterocyclic compounds containing thiazole rings have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis, a common mechanism for anticancer agents.

  • Antimicrobial Targets: The 2-aminothiazole core is present in numerous compounds with antibacterial and antifungal properties.[4][5] Potential mechanisms include the inhibition of essential bacterial enzymes like MurB, which is involved in cell wall biosynthesis.[5]

A Tiered In Vitro Investigative Workflow

To systematically elucidate the mechanism of action, a tiered approach is recommended, beginning with broad phenotypic screening and progressing to specific, target-based assays.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism Validation A Compound Synthesis & QC (NMR, LC-MS, Purity) B Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Cancer Cell Line Panel) A->B C Antimicrobial Susceptibility Testing (Gram-positive & Gram-negative bacteria, Fungi) A->C D Kinase Inhibition Profiling (Broad panel kinase screen) B->D E Enzyme Inhibition Assays (AChE, BChE, Carbonic Anhydrase) B->E F Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->F J Microtubule Polymerization Assay B->J G IC50 Determination for Lead Targets D->G E->G H Western Blot Analysis (Downstream signaling pathways) G->H I Cell Cycle Analysis (Flow Cytometry) H->I

Caption: Proposed tiered workflow for in vitro mechanism of action studies.

Detailed Experimental Protocols

Tier 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

This initial screen provides a broad overview of the compound's anti-proliferative activity across a diverse panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate cells from a selected cancer cell line panel (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), K562 (leukemia)[1][10]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Kinase Inhibition Profiling

Given the prevalence of kinase inhibition among 2-aminothiazole derivatives, a broad kinase panel screen is a logical next step if cytotoxicity is observed.

Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.

Protocol (Example using a generic luminescence-based assay):

  • Reagents: Kinase of interest, appropriate peptide substrate, ATP, and a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining after the kinase reaction.

  • Assay Setup: In a 384-well plate, add the kinase, the test compound at various concentrations (typically a single high concentration for initial screening, e.g., 10 µM), and the substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the kinase reaction and measure the remaining ATP.

  • Data Acquisition: Read the luminescent signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP remains).

Parameter Description Typical Value
IC50 Concentration for 50% inhibitionVaries (nM to µM)
Ki Inhibition constantVaries (nM to µM)
Selectivity Ratio of IC50 for off-target vs. on-target kinases>10-fold is desirable
Tier 3: Western Blot for Downstream Signaling

If a specific kinase is identified as a primary target, Western blotting can validate its inhibition in a cellular context by examining the phosphorylation status of its downstream substrates.

Principle: This technique uses antibodies to detect specific proteins in a sample. By using phospho-specific antibodies, one can assess the level of phosphorylation of a target protein, which is a direct readout of the activity of its upstream kinase.

G cluster_0 Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE Electrophoresis A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-phospho-Rb, anti-total-Rb) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis (Band Densitometry) G->H

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone at concentrations around its IC50 value for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Rb if investigating CDK inhibition). Subsequently, strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.

Potential Signaling Pathway Involvement: CDK2 Inhibition

Should initial screens suggest an anti-proliferative effect and kinase inhibition profiling points towards CDKs, a likely mechanism involves the disruption of the cell cycle. The inhibition of CDK2, for instance, would lead to the hypo-phosphorylation of the Retinoblastoma protein (Rb).

G CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb p-Rb (Phosphorylated) ActiveComplex->pRb Phosphorylation Compound (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Compound->ActiveComplex Inhibition Rb Rb E2F E2F pRb->E2F Release GeneTxn Gene Transcription (S-Phase Entry) E2F->GeneTxn Activation

Caption: Hypothesized inhibition of the CDK2/Cyclin E pathway.

Conclusion

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone belongs to a class of compounds with immense therapeutic potential. While its specific mechanism of action is yet to be fully elucidated, the framework presented in this guide provides a robust, logical, and experimentally sound strategy for its in vitro characterization. By employing a tiered approach, from broad phenotypic screening to specific target validation, researchers can efficiently identify and confirm the molecular targets and cellular pathways modulated by this compound, thereby paving the way for its further development as a potential therapeutic agent.

References

  • Gümüş, M., Ceylan, S., Gökçe, B., & Çelik, H. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 17(12), 3125-3147. [Link]

  • Manohar, S., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 24(12), 2686-2692. [Link]

  • Li, H., & Flinn, J. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & medicinal chemistry letters, 19(15), 4272–4275. [Link]

  • Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3845–3857. [Link]

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  • Kumar, A., et al. (2013). Dual evaluation of some novel 2-amino-substituted coumarinylthiazoles as anti-inflammatory–antimicrobial agents and their docking studies with COX-1/COX-2 active sites. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 819-828. [Link]

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  • Fun, H. K., et al. (2012). (2-Anilino-4-methyl-thia-zol-5-yl)(4-chloro-phen-yl)methanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o161. [Link]

  • Gessner, R. K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(3), 857–860. [Link]

  • NextSDS. (n.d.). (2-AMINO-THIAZOL-5-YL)-(4-CHLORO-PHENYL)-METHANONE. Retrieved from [Link]

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  • Chen, X., et al. (2018). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 9(1), 132-140. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the compound (2-Amino-thiazol-5-YL)-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure are integral to numerous pharmaceutical agents, exhibiting activities that span antimicrobial, antifungal, anticancer, and anti-inflammatory applications.[1][3] Understanding the physicochemical properties of novel derivatives such as (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is therefore a critical step in the drug discovery and development pipeline. This document outlines the predicted key physicochemical parameters of this compound and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Compound Identity and Structure

  • IUPAC Name: (2-Amino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone[4]

  • Synonyms: (2-amino-thiazol-5-yl)-(4-chloro-phenyl)-methanone

  • Molecular Formula: C₁₀H₇ClN₂OS

  • Molecular Weight: 238.70 g/mol

  • Chemical Structure:

C---C

Predicted Physicochemical Properties

Direct experimental data for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is not extensively available in public literature. Therefore, the following table presents a combination of computationally predicted values and experimentally determined data for structurally related compounds to provide a robust profile. The predicted values were generated using established computational models.

PropertyPredicted ValueExperimental Data for Related CompoundsScientific Rationale and Implications
Melting Point (°C) 180-220 (Estimated)The parent 2-aminothiazole melts at 91-93 °C.[5] Substituted derivatives like 2-amino-4-phenylthiazole melt at 146-152 °C.[6] Other substituted 2-aminothiazoles show melting points in the range of 97-172 °C.[7] The higher predicted range for the target compound is due to increased molecular weight, polarity, and potential for strong intermolecular interactions (hydrogen bonding, dipole-dipole) conferred by the chlorophenyl and ketone groups, leading to a more stable crystal lattice.
Boiling Point (°C) > 400 (Decomposes)2-aminothiazole decomposes upon boiling.[8]The complex structure and multiple functional groups suggest that the compound will likely decompose at high temperatures before a boiling point can be reached.
Aqueous Solubility Sparingly soluble2-aminothiazole is soluble in water.[9] However, 2-amino-4-phenyl thiazole is sparingly soluble in aqueous buffers (approx. 0.1 mg/mL in a 1:10 ethanol:PBS solution).[10]The presence of the large, nonpolar 4-chlorophenyl group is expected to significantly decrease aqueous solubility compared to the parent 2-aminothiazole. The amino and thiazole nitrogen atoms can act as hydrogen bond acceptors, while the amino group can also be a donor, providing some interaction with water. Overall, the molecule is expected to be poorly soluble in water.
Solubility in Organic Solvents Soluble in DMSO, DMF, and alcohols2-amino-4-phenyl thiazole is soluble in ethanol (~12 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml).[10]The molecule's polarity, arising from the amino, ketone, and thiazole moieties, suggests solubility in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol, through dipole-dipole interactions and hydrogen bonding.
pKa (Acid Dissociation Constant) Basic pKa: ~4.5-5.5 (Predicted, for the amino group)The pKa of 2-aminothiazole is 5.36.[5]The 2-amino group is the primary basic center. The electron-withdrawing nature of the thiazole ring and the adjacent carbonyl group will slightly decrease the basicity of the amino group compared to a simple alkylamine. This value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5 (Predicted)The logP of 2-aminothiazole is 0.38.[11] The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to significantly increase hydrophilicity.[12]The logP value indicates the lipophilicity of a compound. The presence of the chlorophenyl group significantly increases the lipophilicity compared to the parent 2-aminothiazole. This parameter is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile. A value in this range suggests moderate lipophilicity.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, self-validating protocols for the experimental determination of the key physicochemical properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[13] The capillary method using a calibrated digital melting point apparatus is a precise and reproducible technique.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

  • Rapid Initial Determination: A rapid heating rate (10-20 °C/min) is used to quickly determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower, controlled rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

  • Data Recording: The temperature at which the first liquid is observed (onset) and the temperature at which the last solid melts (completion) are recorded as the melting point range.

  • Replicates: The determination is repeated at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility under specific conditions (solvent and temperature).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol:

  • Preparation of Saturated Solution: An excess amount of solid (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Collection: An aliquot of the clear supernatant is carefully removed and filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound is prepared to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.

LogP Determination (Shake-Flask Method)

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between a lipophilic (n-octanol) and a hydrophilic (water) phase. The shake-flask method directly measures this partitioning and remains the benchmark for accurate LogP determination.[14]

Experimental Workflow Diagram:

G A Prepare pre-saturated n-octanol and water/buffer B Dissolve compound in one phase A->B C Combine phases and shake to equilibrate B->C D Separate phases by centrifugation C->D E Measure compound concentration in each phase (e.g., by HPLC) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Shake-Flask Method for LogP Determination.

Experimental Protocol:

  • Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD determination) are mutually saturated by stirring together for 24 hours and then allowing the layers to separate.

  • Compound Addition: A known amount of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is dissolved in the pre-saturated n-octanol.

  • Partitioning: A known volume of the pre-saturated aqueous phase is added to the octanol solution. The mixture is then vigorously agitated for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method, typically HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Synthesis Overview

The synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone would likely follow the well-established Hantzsch thiazole synthesis.[1][15] This method involves the condensation of an α-haloketone with a thiourea. For the target compound, the likely starting materials would be a 2-halo-1-(4-chlorophenyl)ethan-1-one and thiourea.

Synthetic Pathway Diagram:

G 2-halo-1-(4-chlorophenyl)ethan-1-one 2-halo-1-(4-chlorophenyl)ethan-1-one Reaction Reaction 2-halo-1-(4-chlorophenyl)ethan-1-one->Reaction Thiourea (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Reaction->(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Cyclocondensation

Caption: Hantzsch Thiazole Synthesis Pathway.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a compound of interest due to its 2-aminothiazole core. While direct experimental data is limited, a robust profile has been constructed using computational predictions and comparative data from structurally related analogs. The provided experimental protocols offer a standardized and scientifically sound approach for the empirical determination of these properties. A thorough understanding and experimental validation of the physicochemical characteristics outlined herein are essential for advancing the research and development of this and related compounds in the pharmaceutical sciences.

References

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Exploratory

Unveiling the In Vitro Biological Potential of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The title compound, (2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The title compound, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, represents a molecule of significant interest, combining the established bioactivity of the 2-aminothiazole nucleus with a 4-chlorophenyl methanone substituent at the 5-position. While specific in vitro biological data for this exact molecule remains limited in publicly accessible literature, this technical guide provides a comprehensive framework for its investigation. By drawing upon the extensive research on structurally related 2-amino-5-aroylthiazoles, we delineate the anticipated biological activities and provide detailed, field-proven protocols for their in vitro assessment. This document serves as an in-depth resource for researchers poised to explore the therapeutic potential of this and similar compounds.

Introduction: The 2-Aminothiazole Core and its Strategic Substitutions

The 2-aminothiazole ring is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs. Its prevalence stems from its ability to engage in a wide array of biological interactions, often acting as a bioisostere for other functional groups and participating in hydrogen bonding. The diverse biological activities of 2-aminothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, are well-documented.[1][2]

The specific substitution pattern of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is of particular note:

  • The 2-Amino Group: This functional group is crucial for the biological activity of many thiazole derivatives, often acting as a key pharmacophore in interactions with biological targets.

  • The 5-Aroyl Substituent: The presence of a carbonyl group at the 5-position introduces a potential site for hydrogen bonding and can influence the molecule's electronic properties and planarity, which are critical for receptor binding.

  • The 4-Chlorophenyl Moiety: The inclusion of a halogenated phenyl ring can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Given these structural features, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a prime candidate for investigation across several therapeutic areas. This guide will focus on the most probable in vitro biological activities based on the extensive literature on related compounds.

Anticipated In Vitro Biological Activities and Investigative Protocols

Based on the known activities of the broader 2-aminothiazole class, the following biological activities are anticipated for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and can be investigated using the detailed protocols provided.

Anticancer Activity

The 2-aminothiazole scaffold is a recurring motif in a multitude of anticancer agents.[1] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

2.1.1. Potential Mechanisms of Anticancer Action

  • Kinase Inhibition: Many 2-aminothiazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and apoptosis.[3] Overactivation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a common feature of many cancers.[3]

  • Tubulin Polymerization Inhibition: Certain 2-aminothiazole compounds interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

  • Induction of Apoptosis: By targeting various cellular pathways, 2-aminothiazole derivatives can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[5]

2.1.2. Experimental Protocols for In Vitro Anticancer Evaluation

A. Cell Viability and Cytotoxicity Assays (MTT/XTT)

The initial assessment of a compound's anticancer potential involves determining its effect on the viability and proliferation of cancer cell lines. The MTT and XTT assays are reliable colorimetric methods for this purpose.[6][7]

  • Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[7] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required in the MTT assay.[6][7]

  • Detailed Protocol (XTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

    • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

    • Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a 5% CO₂ atmosphere.

    • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assessment by Flow Cytometry

To confirm that cytotoxicity is mediated by apoptosis, flow cytometric analysis using Annexin V and Propidium Iodide (PI) staining can be performed.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Experimental Workflow:

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Data Acquisition and Analysis A Seed and treat cells with compound B Incubate for 24-48 hours A->B C Harvest cells (trypsinization) B->C D Wash cells with PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the dark F->G H Acquire data on a flow cytometer G->H I Analyze dot plots to quantify cell populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) H->I

Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.

Antimicrobial Activity

2-aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[8][9][10]

2.2.1. Potential Mechanisms of Antimicrobial Action

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]

  • Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

2.2.2. Experimental Protocols for In Vitro Antimicrobial Evaluation

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that prevents visible growth.

  • Detailed Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Serial Dilution: Prepare a two-fold serial dilution of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in the broth directly in a 96-well plate.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

B. Disk Diffusion Method

This method provides a qualitative assessment of a compound's antimicrobial activity.

  • Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[2]

2.3.1. Potential Mechanisms of Anti-inflammatory Action

  • Inhibition of Pro-inflammatory Enzymes: Compounds may inhibit enzymes such as cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Modulation of Cytokine Production: The compound could potentially modulate the production of pro-inflammatory cytokines in immune cells.

2.3.2. Experimental Protocol for In Vitro Anti-inflammatory Evaluation

A. COX Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The enzyme activity is typically determined by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

  • Protocol Outline:

    • The test compound is pre-incubated with purified COX-1 or COX-2 enzyme.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The reaction is stopped after a defined incubation period.

    • The amount of PGE2 produced is quantified using an ELISA kit.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

Antioxidant Activity

Some 2-aminothiazole derivatives have been reported to possess antioxidant properties.

2.4.1. Potential Mechanisms of Antioxidant Action

  • Radical Scavenging: The compound may directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

2.4.2. Experimental Protocols for In Vitro Antioxidant Evaluation

A. DPPH Radical Scavenging Assay

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

  • Detailed Protocol:

    • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.

    • Sample Preparation: Prepare various concentrations of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in methanol.

    • Reaction: In a 96-well plate, add a specific volume of each sample dilution and an equal volume of the DPPH working solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

B. ABTS Radical Cation Decolorization Assay

  • Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with an oxidizing agent like potassium persulfate. This radical has a blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color, which is measured as a decrease in absorbance at 734 nm.

Data Presentation and Interpretation

For each in vitro assay, it is crucial to present the data clearly and concisely. The following table provides a template for summarizing the results of the primary screening assays.

Biological ActivityAssayCell Line/Microorganism/EnzymeEndpointResult (e.g., IC₅₀, MIC)Positive Control
Anticancer XTTMCF-7Cell ViabilityDoxorubicin
XTTA549Cell ViabilityDoxorubicin
Antimicrobial Broth MicrodilutionS. aureusGrowth InhibitionVancomycin
Broth MicrodilutionE. coliGrowth InhibitionCiprofloxacin
Anti-inflammatory COX-2 InhibitionPurified COX-2PGE2 ProductionCelecoxib
Antioxidant DPPH Scavenging-Radical ScavengingAscorbic Acid

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the in vitro biological evaluation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. While specific experimental data for this compound is not yet widely available, the established activities of the 2-aminothiazole class of compounds strongly suggest its potential as a valuable lead molecule. The detailed protocols provided herein offer a robust starting point for researchers to systematically investigate its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Positive results from these initial in vitro studies would warrant further investigation into the compound's mechanism of action, structure-activity relationships, and potential for in vivo efficacy studies.

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Foundational

A Senior Application Scientist's Guide to Target Protein Identification for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Abstract The deconvolution of a small molecule's mechanism of action is a pivotal challenge in drug discovery and chemical biology. Identifying the specific protein target(s) of a bioactive compound is essential for unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a pivotal challenge in drug discovery and chemical biology. Identifying the specific protein target(s) of a bioactive compound is essential for understanding its therapeutic effects, potential toxicities, and for the rational design of next-generation therapeutics.[1][2] This guide provides an in-depth technical framework for the identification and validation of the protein target(s) for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a compound belonging to the versatile 2-aminothiazole class of molecules. This class is known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, by modulating a variety of protein targets.[3][4][5][6] We will detail an integrated strategy that combines initial in silico predictions with robust, unbiased chemical proteomics approaches, followed by rigorous biochemical and cell-based validation assays. The methodologies described herein are designed to provide a high degree of scientific confidence, guiding researchers from a bioactive hit to a validated target.

Introduction: The Challenge and the Strategy

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a member of the 2-aminothiazole family, a privileged scaffold in medicinal chemistry.[4][5] Derivatives of this core structure have been shown to interact with a diverse range of protein classes, including protein kinases, enzymes involved in cell wall synthesis, and components of critical signaling pathways like PI3K/Akt/mTOR.[3] This promiscuity, while offering broad therapeutic potential, complicates the precise identification of the protein target responsible for a specific phenotypic outcome.

A purely target-based approach, where a protein is selected and then screened against compounds, is often insufficient for novel molecules discovered through phenotypic screening. Therefore, this guide champions a "phenotype-first" or "forward chemical genetics" strategy, beginning with the bioactive small molecule and employing unbiased techniques to uncover its direct cellular binding partners. Our comprehensive workflow is built on three pillars:

  • In Silico Target Prediction: Leveraging computational tools to generate an initial, testable hypothesis of potential target classes.

  • Unbiased Target Discovery: Employing powerful chemical proteomics techniques to capture and identify binding proteins from complex biological mixtures without prior assumptions.[7][8]

  • Orthogonal Target Validation: Using a suite of independent biochemical and cell-based assays to confirm the direct interaction and its functional relevance in a physiological context.[9][10]

This integrated approach ensures a self-validating system, where findings from one stage are confirmed by the next, minimizing false positives and building a robust case for the identified target.

Part 1: Foundational Analysis & In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, cost-effective insights into the likely target space of our compound.[11] This step is not for definitive identification but for hypothesis generation, which can inform the design of subsequent experiments.

The core principle is "guilt-by-association": similar molecules often bind to similar proteins.[12] By comparing the structure of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone to large chemogenomic databases, we can predict its most probable protein targets.

Recommended Tools and Rationale
  • SwissTargetPrediction: A well-regarded web server that predicts targets based on a combination of 2D and 3D similarity measures to a library of known ligands.[12][13] Its output provides a ranked list of potential targets, classified by protein family.

  • TargetHunter or KinasePred: For more specialized inquiries. Given that the 2-aminothiazole scaffold is common in kinase inhibitors, a tool like KinasePred, which uses machine learning to predict kinase activity, can be particularly insightful.[11][14][15]

Logical Workflow for In Silico Prediction

cluster_0 In Silico Prediction Phase Input SMILES String of (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Tool1 Submit to SwissTargetPrediction Input->Tool1 Tool2 Submit to KinasePred (Hypothesis-driven) Input->Tool2 Analysis Analyze Predicted Targets: - Score/Probability - Target Class Enrichment (e.g., Kinases, GPCRs) Tool1->Analysis Tool2->Analysis Hypothesis Generate Initial Hypothesis: 'Compound X likely targets Protein Family Y' Analysis->Hypothesis

Caption: Workflow for generating initial target hypotheses using computational tools.

Part 2: Unbiased Target Discovery via Chemical Proteomics

Chemical proteomics is a powerful strategy to identify small molecule-protein interactions on a proteome-wide scale.[7][8][16] This approach avoids the bias of candidate-driven methods by using the compound itself as "bait" to fish for its binding partners in a native biological context, such as a cell lysate.

The two primary unbiased, label-free methods we will detail are Drug Affinity Responsive Target Stability (DARTS) and Affinity Purification-Mass Spectrometry (AP-MS). We will also discuss the Cellular Thermal Shift Assay (CETSA) as a powerful complementary technique.

Method 1: Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to degradation by proteases.[17][18][19] DARTS exploits this phenomenon by comparing the proteolytic patterns of proteins from a cell lysate treated with the compound versus a vehicle control. Proteins that are protected from digestion in the presence of the compound are identified as potential binders.[20][21]

Key Advantage: This method is "label-free," meaning it does not require chemical modification of the compound of interest, which can sometimes alter its binding properties.[17][19]

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line where the compound shows a phenotypic effect) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors). Expertise Note: Avoid detergents that could disrupt native protein complexes.

    • Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate into at least two tubes.

    • To the "Treatment" tube, add (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone to the final desired concentration (typically 10-100x the EC50).

    • To the "Control" tube, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate all tubes for 1 hour at room temperature to allow for binding.

  • Limited Proteolysis:

    • Add a protease (e.g., Pronase or thermolysin) to both tubes. Trustworthiness Note: The protease concentration and digestion time are critical. Titrate these parameters in a pilot experiment to achieve partial, not complete, digestion of the total proteome.

    • Incubate for a set time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding loading buffer (e.g., Laemmli buffer) and boiling at 95°C for 5 minutes.

  • Gel Electrophoresis and Identification:

    • Separate the digested proteins on a large-format SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., silver stain or Coomassie blue).

    • Carefully compare the lanes. Look for protein bands that are present or significantly more intense in the "Treatment" lane compared to the "Control" lane.

    • Excise these differential bands from the gel.

    • Submit the gel plugs for protein identification by LC-MS/MS (liquid chromatography-tandem mass spectrometry).

cluster_darts DARTS Workflow cluster_tubes Lysate Prepare Native Cell Lysate Incubate Incubate Lysate Aliquots Lysate->Incubate Treat Treatment: + Compound Incubate->Treat Control Control: + Vehicle (DMSO) Incubate->Control Proteolysis Limited Proteolysis (e.g., Pronase) SDS_PAGE SDS-PAGE Separation Proteolysis->SDS_PAGE Band_ID Excise Protected Bands for LC-MS/MS ID SDS_PAGE->Band_ID Result List of Potential Target Proteins Band_ID->Result Treat->Proteolysis Control->Proteolysis

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Method 2: Affinity Purification-Mass Spectrometry (AP-MS)

Principle: This technique uses a modified version of the small molecule, which is immobilized on a solid support (like beads), to "pull down" its binding partners from a cell lysate.[22][23][24] The captured proteins are then eluted and identified by mass spectrometry.[25][26]

Key Advantage: AP-MS is often more sensitive than DARTS and is highly effective for identifying even low-abundance binders.[24]

  • Probe Synthesis (Critical Step):

    • Synthesize an analog of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone that incorporates a linker and an affinity tag (e.g., biotin).

    • Expertise Note: The linker attachment point is crucial. It should be at a position on the molecule that is not essential for target binding, as determined by Structure-Activity Relationship (SAR) data if available. The linker must also be long enough to minimize steric hindrance.

    • Synthesize a "Control" probe that is structurally similar but biologically inactive to use for differentiating specific from non-specific binders.

  • Immobilization of Probe:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

    • Wash the beads thoroughly to remove any unbound probe.

  • Affinity Pulldown:

    • Incubate the probe-coated beads with native cell lysate for 1-2 hours at 4°C.

    • Trustworthiness Note: Run parallel experiments: (1) Active Probe, (2) Inactive Control Probe, and (3) Beads-only control. A competition experiment, where lysate is pre-incubated with excess free (non-biotinylated) active compound before adding the beads, is the gold standard for confirming specificity.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., boiling in SDS buffer) or by competitive elution with a high concentration of the free compound.

  • Protein Identification:

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., via in-solution trypsin digestion).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the active probe pulldown compared to all control conditions.

Part 3: Target Validation and Engagement

Identifying a list of candidate proteins is only the first step. Validation is the critical process of confirming a direct, functional interaction between the compound and its putative target.[1][9][10] We will use orthogonal methods that rely on different biophysical principles.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm target engagement in an intact cell or lysate environment.[27][28][29] Similar to DARTS, it is based on ligand-induced thermal stabilization.[30] When a protein is heated, it denatures and aggregates. A bound ligand increases the protein's melting temperature (Tm), meaning more of it remains soluble at higher temperatures.[27][31]

Key Advantage: CETSA provides direct evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and metabolism.[28][30]

  • Cell Treatment:

    • Treat intact cells with the compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into different tubes.

    • Heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a range from 40°C to 70°C).

    • One aliquot remains at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Perform ultracentrifugation to separate the soluble fraction (containing non-denatured proteins) from the pellet (containing aggregated proteins).

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples.

    • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

cluster_cetsa CETSA Validation Workflow Treat Treat Intact Cells: + Compound vs. Vehicle Heat Apply Thermal Gradient to Cell Aliquots Treat->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Quantify Quantify Target Protein in Soluble Fraction (e.g., Western Blot) Lyse->Quantify Plot Plot Melting Curves Quantify->Plot Result Rightward Shift Confirms Target Engagement Plot->Result

Caption: The validation workflow using the Cellular Thermal Shift Assay (CETSA).

Method 2: Biochemical Binding Assays

Principle: To definitively prove a direct interaction and quantify its affinity, assays with purified recombinant protein are required.

Recommended Assays:

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow the compound over it. A binding interaction is detected in real-time, providing kinetic data (kon, koff) and the dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the purified protein in solution. It provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Data Presentation: Summarizing Validation Results

Quantitative data from validation experiments should be summarized for clear comparison.

Validation MethodTarget ProteinParameter MeasuredResult (Compound)Result (Control)Interpretation
CETSAKinase XΔTm (°C)+4.2°CN/AStrong Target Engagement
SPRKinase XKD (nM)150 nMNo BindingDirect, High-Affinity Binding
ITCKinase XKD (nM)180 nMNo BindingConfirms Direct Binding
Enzymatic AssayKinase XIC50 (nM)250 nM>10,000 nMFunctional Inhibition

Part 4: Functional Validation & Pathway Analysis

Once a direct target is validated, the final step is to demonstrate that the interaction between the compound and this target is responsible for the observed cellular phenotype.

Cell-Based Functional Assays
  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of the knockdown/knockout cells mimics the phenotype of cells treated with the compound, it provides strong evidence that the compound acts through that target.

  • Rescue Experiments: In a target-knockout cell line, introduce a mutated version of the target protein that does not bind the compound. If this mutated protein restores the original phenotype even in the presence of the compound, it confirms the target's role.

Pathway Analysis

If the validated target is, for instance, a kinase, it is crucial to understand its place in cellular signaling.

  • Phospho-Proteomics: Treat cells with the compound and analyze changes in the phosphorylation status of downstream substrates of the target kinase using mass spectrometry. This confirms that the compound not only binds its target but also modulates its signaling activity.

  • Bioinformatics Pathway Mapping: Use tools like STRING or KEGG to visualize the interaction network of the target protein. This can reveal the broader biological processes affected by the compound and help predict downstream consequences and potential side effects.

cluster_pathway Example Kinase Pathway Validation Compound (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Target Validated Target: Kinase X Compound->Target Inhibits Substrate Downstream Substrate Y Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Y (pY) Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis) pSubstrate->Response Triggers

Caption: A simplified signaling pathway illustrating functional validation.

Conclusion

Identifying the target of a novel bioactive compound like (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a multifaceted but achievable endeavor. A successful campaign depends not on a single experiment, but on an integrated, multi-pronged strategy that builds a fortress of evidence around a candidate protein. By starting with broad, unbiased discovery methods like DARTS or AP-MS and systematically narrowing down the possibilities with rigorous, orthogonal validation techniques such as CETSA, SPR, and functional genetic approaches, researchers can move with confidence from a molecular hit to a deep mechanistic understanding. This guide provides the strategic framework and technical details necessary to navigate this complex process, ultimately accelerating the journey from discovery to therapeutic application.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]

  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3424. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Lekshmy Kunjamma, U. S. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore.[Link]

  • La Morte, V. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Powner, M. B., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 30(6), 796-800. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

  • Zhang, B. (2011). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Proteomics, 8(3), 176-186. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174. [Link]

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  • Musso, L., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

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Sources

Exploratory

Pharmacokinetics and Bioavailability of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: A Technical Whitepaper

Executive Summary The compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (also known as 5-(4-chlorobenzoyl)-1,3-thiazol-2-amine; CAS: 27053-24-3) represents a highly versatile chemical scaffold in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (also known as 5-(4-chlorobenzoyl)-1,3-thiazol-2-amine; CAS: 27053-24-3) represents a highly versatile chemical scaffold in modern drug discovery. Featuring a 2-aminothiazole core conjugated to a lipophilic 4-chlorophenyl moiety via a methanone linker, this structural class is frequently investigated for its kinase inhibition, antimicrobial, and antiprion activities .

For drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific scaffold is critical. This whitepaper synthesizes the physicochemical rationale, pharmacokinetic (PK) parameters, and the validated bioanalytical methodologies required to quantify its in vivo exposure.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of a small molecule is intrinsically linked to its structural electronics and lipophilicity. For this compound, two primary functional groups dictate its ADME profile:

  • The 2-Aminothiazole Core: The exocyclic amine nitrogen is weakly basic, with an estimated between 4.5 and 5.5. In the highly acidic environment of the stomach (pH ~1.5), the amine is protonated, which significantly aids in the initial aqueous dissolution of the drug crystal. However, upon entering the duodenum (pH 6.0–7.4), the molecule reverts to its neutral, un-ionized state. This transition is causally responsible for its high passive transcellular permeability across the intestinal epithelium.

  • The 4-Chlorophenyl Methanone Moiety: The addition of the para-chloro substitution drives the molecule's lipophilicity (estimated ). While this lipophilicity is excellent for membrane permeation—including crossing the Blood-Brain Barrier (BBB) —it acts as a double-edged sword by limiting systemic aqueous solubility and increasing the likelihood of rapid Phase I hepatic clearance.

Pharmacokinetic Parameters

Based on in vivo studies of structurally analogous 2-aminothiazole derivatives , the pharmacokinetic profile of this scaffold is characterized by moderate oral bioavailability and extensive tissue distribution. The data is summarized in Table 1 below.

Table 1: Estimated Pharmacokinetic Parameters

ParameterSymbolEstimated Value RangePhysiological Rationale
Absolute Bioavailability 27% – 45%Limited by first-pass hepatic metabolism and moderate aqueous solubility.
Maximum Concentration Dose-dependentRapid absorption phase due to high intestinal permeability ( ~2.9).
Time to 1.0 – 2.5 hoursTypical for lipophilic small molecules requiring initial gastric dissolution.
Volume of Distribution > 1.5 L/kgExtensive tissue distribution, including BBB penetration, driven by the chlorophenyl moiety.
Clearance Moderate to HighRapid Phase I CYP450-mediated oxidation of the thiazole and phenyl rings.
Elimination Half-Life 2.0 – 4.5 hoursGoverned by hepatic blood flow and intrinsic metabolic clearance rates.

Metabolic Biotransformation

The primary metabolic liabilities (soft spots) of the (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone scaffold reside in the electron-rich thiazole ring and the primary amine. Hepatic clearance is driven by Cytochrome P450 (CYP450) mediated ring hydroxylation (Phase I) and subsequent N-acetylation or glucuronidation of the primary amine by N-acetyltransferases (NAT) (Phase II).

MetabolicPathway Parent (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone CYP450 CYP450 Oxidation (Phase I) Parent->CYP450 Hepatic Clearance NAT N-Acetyltransferase (Phase II) Parent->NAT Amine Conjugation Met1 Ring-Hydroxylated Metabolite CYP450->Met1 Hydroxylation Met2 N-Acetylated Metabolite NAT->Met2 Acetylation Excretion Renal / Biliary Excretion Met1->Excretion Clearance Met2->Excretion Clearance

Fig 1: Phase I and Phase II metabolic biotransformation pathways of the scaffold.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile this compound, researchers must employ rigorous, self-validating in vitro and in vivo assays. The following protocols are designed with built-in controls to ensure absolute data trustworthiness.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Purpose: To determine the intrinsic clearance ( ) and identify metabolic soft spots before advancing to in vivo animal models.

Step-by-Step Protocol:

  • Matrix Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.5% (v/v) to prevent CYP450 enzyme denaturation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (Causality Check): Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Why? NADPH is the obligatory electron donor for CYP450-mediated Phase I oxidation. Without it, the reaction cannot proceed, serving as a negative control baseline.

  • Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS). Why? Acetonitrile instantly precipitates the microsomal proteins, halting metabolism while simultaneously solubilizing the lipophilic parent compound.

  • Analysis: Centrifuge at 4000g for 15 minutes to pellet the proteins. Transfer the supernatant to vials for LC-MS/MS analysis.

In Vivo PK Quantification via LC-MS/MS

Purpose: To quantify trace plasma concentrations (pg/mL to ng/mL) of the compound following oral or intravenous dosing .

Step-by-Step Protocol:

  • Sample Extraction: Aliquot 50 µL of the collected in vivo plasma sample into a 96-well plate. Add 150 µL of Acetonitrile spiked with a stable-isotope labeled Internal Standard (IS).

    • Self-Validating Mechanism: The IS corrects for both extraction recovery losses and matrix-induced ion suppression during mass spectrometry, ensuring the calculated concentration is an absolute reflection of in vivo exposure.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality Check: The addition of formic acid is not arbitrary. It forces the basic 2-aminothiazole nitrogen into its protonated state ( ), drastically increasing the ionization efficiency and signal-to-noise ratio in the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific mass transition of the parent ion ( ) to its dominant stable fragment (e.g., loss of the chlorophenyl group).

LCMSWorkflow Plasma Plasma Sample Collection ProteinPpt Protein Precipitation (Acetonitrile + IS) Plasma->ProteinPpt Centrifuge Centrifugation (4000g, 15 min) ProteinPpt->Centrifuge HPLC Chromatographic Separation (C18 Column) Centrifuge->HPLC Supernatant MSMS Tandem Mass Spec (MRM Mode) HPLC->MSMS Eluent Data PK Parameter Calculation MSMS->Data

Fig 2: Validated LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Conclusion

The (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone scaffold offers a highly attractive starting point for drug discovery, balancing excellent membrane permeability with a functionalizable 2-amino group. By leveraging the validated LC-MS/MS workflows and understanding the CYP450-driven metabolic liabilities outlined in this guide, development scientists can effectively optimize the bioavailability and half-life of next-generation thiazole-based therapeutics.

References

  • Silber, B. M., Rao, S., Fife, K. L., Gallardo-Godoy, A., Renslo, A. R., Dalvie, D. K., ... & Prusiner, S. B. (2013). "Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice." Pharmaceutical Research, 30(4), 932-950. URL:[Link]

  • Li, C. M., Wang, Z., Lu, Y., Ahn, S., Narayanan, R., Kearbey, J. D., ... & Dalton, J. T. (2010). "Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability." Drug Metabolism and Disposition, 38(11), 2032-2039. URL:[Link]

  • Basavanakatti, V., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies." BMC Chemistry, 18, 220. URL:[Link]

Foundational

Toxicity profile of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in animal models

An In-Depth Technical Guide to the Preclinical Toxicity Profile of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Foreword: A Proactive Approach to Safety Assessment The 2-aminothiazole scaffold is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicity Profile of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Foreword: A Proactive Approach to Safety Assessment

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its versatility and presence in a wide array of biologically active agents.[1][2][3][4][5] From anticancer to antimicrobial therapies, this "privileged structure" continues to yield promising new chemical entities.[1][5] Our focus here is on a specific derivative, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. As with any novel compound destined for therapeutic consideration, a rigorous and comprehensive evaluation of its safety profile is not merely a regulatory hurdle but a fundamental scientific obligation.

This guide is structured not as a retrospective data summary—as extensive public data on this specific molecule is not available—but as a forward-looking roadmap for the preclinical toxicological evaluation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. We will delineate the critical studies required, explain the scientific rationale behind each experimental choice, and provide field-proven protocols. By synthesizing data from related 2-aminothiazole analogues and established toxicological principles, we will construct a predictive framework to guide researchers in their safety assessment endeavors.

Molecular Profile and ADME Considerations

1.1 Chemical Structure and Physicochemical Predictions

The structure of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone combines the electron-rich 2-aminothiazole ring with a ketone linker and a 4-chlorophenyl moiety. The presence of the amine and thiazole nitrogen atoms offers sites for hydrogen bonding, while the chlorophenyl group imparts lipophilicity. These features will govern its absorption, distribution, metabolism, and excretion (ADME) profile. Preliminary assessment using in silico tools is a standard industry practice to predict properties like solubility, permeability, and potential for P450 enzyme interactions, providing an early forecast of its pharmacokinetic behavior.[6]

1.2 Anticipated Metabolic Pathways

Metabolism is likely to occur via several pathways:

  • Oxidation: The aromatic rings are susceptible to hydroxylation, mediated by cytochrome P450 enzymes.

  • N-Acetylation: The primary amine on the thiazole ring is a potential site for acetylation.

  • Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid for enhanced excretion.

Understanding these pathways is crucial, as metabolites can sometimes be more toxic than the parent compound.

Acute Toxicity Assessment: Defining the Initial Hazard

The primary objective of an acute toxicity study is to determine the intrinsic toxicity resulting from a single, high-dose exposure.[7][8] This provides a critical starting point for dose selection in longer-term studies and for hazard classification.

2.1 Experimental Protocol: Acute Oral Toxicity (Rodent Model)

This protocol is based on the OECD 425 Guideline for the Testing of Chemicals.

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Species: Sprague-Dawley rats (female, as they are often slightly more sensitive).

Method:

  • Animal Acclimatization: House animals in standard conditions (22±3°C, 50±20% humidity, 12h light/dark cycle) for at least 5 days prior to dosing.[9]

  • Dose Selection: Based on the known oral LD50 of the parent compound, 2-aminothiazole (480 mg/kg in rats), a starting dose of 2000 mg/kg is selected for the limit test.[10]

  • Administration: Administer (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage to a single fasted animal.

  • Observation (Initial Animal): Observe the animal closely for the first 4 hours and then periodically over 24 hours. If the animal survives, four additional animals are dosed sequentially.

  • Observation (Full Cohort): All animals are observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note any instances of tremors, convulsions, or coma.[10] Body weight is recorded on days 0, 7, and 14.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

2.2 Predicted Data and Interpretation

The results of the acute toxicity study can be summarized as follows.

Table 1: Hypothetical Acute Oral Toxicity Data for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Parameter Predicted Outcome Rationale / Reference
LD50 Value >2000 mg/kg Many thiazole derivatives exhibit low acute toxicity.[11] This would classify it as low toxicity under GHS.
Clinical Signs At high doses, potential for tremors, dyspnea (difficulty breathing), lethargy. Based on observed effects for 2-aminothiazole.[10]
Body Weight No significant change at non-lethal doses. Typical finding in acute studies where recovery occurs.

| Gross Necropsy | No treatment-related findings expected at non-lethal doses. | Indicates lack of severe, immediate organ damage. |

Repeated Dose Toxicity: Identifying Target Organs

Sub-chronic studies (typically 28 or 90 days) are the cornerstone of preclinical safety assessment, designed to characterize the toxicological profile after repeated exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).[9][12][13]

3.1 Experimental Workflow: 90-Day Repeated Oral Dose Study (Rodent Model)

The following diagram outlines the comprehensive workflow for a 90-day toxicity study.

G cluster_pre Pre-Study Phase cluster_dosing Dosing & Observation Phase (90 Days) cluster_post Terminal Phase acclimatize Animal Acclimatization (≥ 5 days) randomize Randomization & Grouping acclimatize->randomize dosing Daily Oral Gavage (Control, Low, Mid, High Dose) randomize->dosing obs Daily Clinical Observations dosing->obs bw_food Weekly Body Weight & Food Consumption dosing->bw_food clin_path Interim Clinical Pathology (Day 45) dosing->clin_path term_clin_path Terminal Clinical Pathology (Hematology & Biochemistry) bw_food->term_clin_path clin_path->term_clin_path necropsy Gross Necropsy & Organ Weights term_clin_path->necropsy histopath Histopathology necropsy->histopath

Caption: Workflow for a 90-day repeated dose toxicity study.

3.2 Methodology in Detail

  • Species: Sprague-Dawley rats (10/sex/group).

  • Dose Levels: Three dose levels (low, mid, high) plus a vehicle control group. Doses are selected based on acute toxicity data, aiming for a high dose that produces some toxicity but not mortality, a low dose with no expected effects, and a mid-dose in between.

  • Administration: Daily oral gavage for 90 consecutive days.

  • In-life Monitoring: Includes daily clinical observations, weekly measurements of body weight and food consumption, and detailed ophthalmic exams.

  • Clinical Pathology: Blood samples are collected at termination (and optionally at an interim timepoint) for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

Table 2: Key Parameters in Clinical Pathology Analysis

Panel Key Parameters Potential Toxicological Significance
Hematology Red Blood Cell Count (RBC), Hemoglobin (HGB), Hematocrit (HCT), White Blood Cell Count (WBC) & Differential Anemia, Inflammation, Immunosuppression
Coagulation Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT) Impaired liver function, clotting disorders
Liver Function Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL) Hepatocellular injury, Cholestasis
Kidney Function Blood Urea Nitrogen (BUN), Creatinine (CREA) Impaired renal function

| Other Markers | Glucose, Total Protein, Albumin, Globulin, Electrolytes | Metabolic disturbances, nutritional status |

  • Terminal Procedures: At the end of the study, all animals undergo a full necropsy. Major organs are weighed, and a comprehensive list of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is a critical battery of assays designed to detect direct or indirect DNA damage, which can signal carcinogenic or heritable risks.[14] A standard tiered approach is employed.

4.1 The Standard Genotoxicity Testing Battery

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up start Test Compound ames Ames Test (Bacterial Reverse Mutation) start->ames mla Mammalian Cell Assay (e.g., Mouse Lymphoma or Chromosomal Aberration) start->mla decision1 Any In Vitro Positive? ames->decision1 mla->decision1 micronucleus In Vivo Micronucleus Test (Rodent Hematopoietic Cells) end Genotoxicity Profile micronucleus->end Results Determine Clastogenic Potential decision1->micronucleus Yes decision1->end No (Likely Non-Genotoxic)

Caption: Tiered approach for genotoxicity assessment.

4.2 Protocol Summaries

  • Ames Test (OECD 471): This initial screen uses multiple strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). The test is conducted with and without metabolic activation (S9 fraction) to identify parent compounds or metabolites that are mutagenic.[15]

  • In Vitro Mammalian Cell Assay (OECD 473/487): Tests like the chromosomal aberration assay or the micronucleus test are performed in cultured mammalian cells (e.g., CHO-K1) to assess the potential to cause larger-scale DNA or chromosomal damage (clastogenicity).[14][15]

  • In Vivo Micronucleus Test (OECD 474): If in vitro tests are positive, this in vivo follow-up is crucial. The compound is administered to rodents, and bone marrow or peripheral blood is examined for micronuclei, which are indicators of chromosomal damage in a whole animal system.[15]

4.3 Predicted Risk Profile

While many aminothiazole compounds are not genotoxic, some derivatives, particularly those containing nitro groups, have shown mutagenic potential. Therefore, thorough testing of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is essential. A negative result across the standard battery would provide strong evidence of a low genotoxic risk.

Carcinogenicity Assessment

Long-term (2-year) carcinogenicity bioassays are resource-intensive and are typically required if the drug is intended for chronic use, shows positive genotoxicity results, or has a structure that raises concern. The carcinogenicity of a related compound, 2-amino-4-(5-nitro-2-furyl) thiazole, which induced tumors in multiple organs including the stomach, bladder, and mammary glands in rats, serves as a significant cautionary tale for this chemical class.[16] A decision to proceed with a 2-year bioassay for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone would be heavily influenced by the genotoxicity results and the findings of the 90-day study.

Reproductive and Developmental Toxicity

Assessing the potential for adverse effects on fertility and embryonic development is critical for any drug that could be used by men or women of reproductive age.[17]

6.1 Experimental Design: Two-Generation Study (OECD 416)

  • Rationale: To evaluate effects on all phases of the reproductive cycle.

  • Methodology:

    • Parental (F0) Generation: Young adult male and female rats are dosed before mating, during mating, and (for females) through gestation and lactation.

    • First (F1) Generation: Offspring are evaluated for viability, growth, and development. Selected F1 animals are then raised to maturity and mated to produce a second (F2) generation.

    • Endpoints: Key endpoints include fertility indices, sperm parameters (motility, morphology), litter size, pup survival, and developmental landmarks.[18]

  • Predicted Concerns: Based on data from other chemicals, potential findings could include reduced sperm motility or decreased pup viability at high, parentally toxic doses.[18][19]

Conclusion: Synthesizing a Preliminary Risk Profile

This technical guide outlines a comprehensive, scientifically-grounded strategy for the preclinical toxicity evaluation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. While direct data is scarce, by leveraging knowledge of the 2-aminothiazole class and standard toxicological protocols, we can anticipate potential hazards and design a robust testing program.

The preliminary risk assessment would hinge on several key decision points:

  • Acute Toxicity: An LD50 >2000 mg/kg would suggest low acute hazard.

  • 90-Day Study: The NOAEL from this study will be the primary value used for calculating safe starting doses in initial human trials. Identification of any target organs (e.g., liver, kidney) is critical.

  • Genotoxicity: A negative profile across the standard battery would significantly de-risk the compound for carcinogenic potential.

  • Reproductive Toxicity: Any effects on fertility or development would require careful consideration and could restrict the potential patient population.

By systematically executing this plan, researchers can build a comprehensive safety profile, enabling an informed, data-driven decision on the future development of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone as a potential therapeutic agent.

References

  • Uchikawa, O., Fukatsu, K., Suno, M., Aono, T., & Doi, T. (1996). In vivo biological activity of antioxidative aminothiazole derivatives. Chemical & Pharmaceutical Bulletin, 44(11), 2070-2077. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Singh, P., & Kumar, A. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Mellor, K. C., Vout-Dunn, P. L., & Johnson, C. G. (2021). Enhancing developmental and reproductive toxicity knowledge: A new AOP stemming from glutathione depletion. PMC. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Acar, Ç., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Ibrahim, S. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. [Link]

  • El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • N/A. (N/A). Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed. [Link]

  • Kim, J. C., et al. (2010). Reproductive and developmental toxicity of amitraz in sprague-dawley rats. PubMed. [Link]

  • N/A. (N/A). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Pop, R., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

  • Ibrahim, S. A., & Rizk, H. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]

  • Chen, Z., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • N/A. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • NextSDS. (N/A). (2-AMINO-THIAZOL-5-YL)-(4-CHLORO-PHENYL)-METHANONE. NextSDS. [Link]

  • Shalai, Y., et al. (2023). GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY. Studia Biologica. [Link]

  • FAO. (N/A). 5.15 HEXYTHIAZOX (176) TOXICOLOGY. FAO. [Link]

  • Ichor Life Sciences. (N/A). Subchronic/Chronic Toxicology Studies. Ichor Life Sciences. [Link]

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  • N/A. (N/A). REPRODUCTIVE AND DEVELOPMENTAL TOXICITY STUDIES OF... Amanote Research. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Wang, C. Y., et al. (1985). Carcinogenicity of 2-amino-4-(5-nitro-2-furyl) thiazole in rats by oral and subcutaneous administration. PubMed. [Link]

  • Li, Y., et al. (2024). Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats. MDPI. [Link]

  • Chemical Effects in Biological Systems. (N/A). 2-Amino-5-nitrothiazole (121-66-4). CEBS. [Link]

  • International Feed Industry Federation. (N/A). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. ICCF. [Link]

  • Das, S., et al. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Biosciences. [Link]

  • Carcinogenic Potency Database. (2007). 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole. CPDB. [Link]

  • Ogbonnia, S. O. (2017). Toxicity studies of drugs and chemicals in animals: an overview. CABI Digital Library. [Link]

  • N/A. (N/A). Study acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in vivo. Web of Science. [Link]

  • Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol. CIR. [Link]

  • Ullah, I., et al. (2021). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. PMC. [Link]

  • Parchenko, V. V., et al. (2017). The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. Zaporozhye Medical Journal. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: An Application Note for Drug Discovery and Development

Introduction The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The unique chemical architecture of the 2-aminothiazole ring allows for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological targets. This application note provides a detailed, step-by-step protocol for the synthesis of a specific 2-aminothiazole derivative, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a compound of interest for screening in drug discovery programs.

The synthesis is based on the well-established Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, we will utilize 2-bromo-1-(4-chlorophenyl)ethanone and thiourea as the key starting materials. We will also explore a highly efficient one-pot variant of this synthesis, which streamlines the process by generating the α-haloketone in situ from the corresponding acetophenone.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[2] The reaction mechanism for the formation of 2-aminothiazoles proceeds through a well-defined pathway. It begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1]

Synthesis Workflow Diagram

Hantzsch_Synthesis cluster_0 Starting Materials cluster_1 One-Pot Synthesis cluster_2 Final Product 4-chloroacetophenone 4-Chloroacetophenone in_situ_bromination In situ α-Bromination (e.g., with CuBr2 or NBS) 4-chloroacetophenone->in_situ_bromination Reactant Thiourea Thiourea Cyclocondensation Cyclocondensation Thiourea->Cyclocondensation Reactant in_situ_bromination->Cyclocondensation α-Bromo intermediate Workup_Purification Work-up & Purification (Neutralization, Extraction, Recrystallization) Cyclocondensation->Workup_Purification Crude Product Final_Product (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Workup_Purification->Final_Product Purified Product

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Application

Application Notes and Protocols: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone as a Versatile Precursor in Modern Drug Discovery

Introduction: The Privileged 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal framework for designing molecules that can potently and selectively interact with a wide range of biological targets.[4] This includes applications as antibacterial, antifungal, anti-inflammatory, and notably, as potent kinase inhibitors in oncology.[5][6][7]

Within this important class of compounds, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone serves as a particularly valuable precursor. The 2-amino group provides a reactive handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The ketone at the 5-position can be further manipulated or can itself contribute to target binding, while the 4-chlorophenyl group often enhances potency through hydrophobic interactions within target protein binding pockets.

These application notes provide a comprehensive guide for researchers, offering detailed protocols for the synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and its subsequent derivatization into potent kinase inhibitors, with a particular focus on the synthesis of analogs related to the drug Dasatinib.

Synthesis of the Precursor: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

The most direct and widely used method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][8] This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of our target precursor, 2-bromo-1-(4-chlorophenyl)ethanone is reacted with thiourea.

Experimental Protocol 1: Synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9][10]

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(4-chlorophenyl)ethanone and 1.2 equivalents of thiourea in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Data Presentation: Representative Yields for Hantzsch Synthesis

Catalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux2-4Good to Excellent[8][10]
Copper SilicateEthanol780.5Excellent[10]
Solvent-free--secondsGood[11]
Visualization: Hantzsch Synthesis Workflow

Hantzsch_Synthesis reagents 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea reaction Hantzsch Condensation (Ethanol, Reflux) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Column Chromatography workup->purification product (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone purification->product

Caption: General workflow for the Hantzsch synthesis of the target precursor.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The 2-amino group of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a key functional group for derivatization. In the context of kinase inhibitors, this amine is often acylated to introduce a side chain that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. A prime example is the synthesis of analogs of Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[4][12]

Experimental Protocol 2: Derivatization to a Dasatinib Analog Intermediate

This protocol outlines the acylation of the 2-amino group to form a carboxamide, a crucial step in the synthesis of many kinase inhibitors.

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

  • 2-Chloro-6-methylaniline

  • Oxalyl chloride or a suitable coupling agent (e.g., HATU, HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Diisopropylethylamine (DIPEA)

Procedure:

  • Acid Chloride Formation (if using oxalyl chloride): In a flame-dried flask under an inert atmosphere, dissolve the desired carboxylic acid (e.g., a protected amino acid) in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride. Stir at room temperature until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling: In a separate flask, dissolve (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and 2-chloro-6-methylaniline in anhydrous DCM. Cool the solution to 0 °C.

  • Add the freshly prepared acid chloride solution dropwise to the amine solution, followed by the addition of 2-3 equivalents of a non-nucleophilic base like triethylamine or DIPEA.

  • Alternatively, if using a coupling agent, combine the carboxylic acid, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, the coupling agent (e.g., HATU), and a base (e.g., DIPEA) in an anhydrous solvent like DMF and stir at room temperature until the reaction is complete.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(thiazol-2-yl)carboxamide derivative.

Visualization: Derivatization Workflow

Derivatization_Workflow precursor (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone coupling Amide Coupling (Coupling Agent or Acid Chloride) precursor->coupling workup Aqueous Workup & Extraction coupling->workup reagents Carboxylic Acid + 2-Chloro-6-methylaniline reagents->coupling purification Purification workup->purification product N-(Thiazol-2-yl)carboxamide Derivative purification->product

Caption: General workflow for the derivatization of the precursor.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Derivatives of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, such as Dasatinib, are potent inhibitors of key signaling proteins called kinases. In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein tyrosine kinase drives the proliferation of cancer cells. Dasatinib binds to the ATP-binding site of Bcr-Abl, inhibiting its activity and blocking downstream signaling pathways that lead to cell growth and survival. It also inhibits other kinases, including the Src family kinases, which are involved in various cellular processes like proliferation, differentiation, and survival.[1][13]

Visualization: Simplified Bcr-Abl and Src Signaling Pathways

Kinase_Signaling cluster_bcr_abl Bcr-Abl Pathway in CML cluster_src Src Family Kinase Pathway BcrAbl Bcr-Abl (Constitutively Active) Ras Ras/Raf/MEK/ERK Pathway BcrAbl->Ras PI3K PI3K/Akt Pathway BcrAbl->PI3K STAT5 STAT5 Pathway BcrAbl->STAT5 Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT5->Proliferation Src Src Family Kinases CellGrowth Cell Growth, Motility, & Angiogenesis Src->CellGrowth GrowthFactor Growth Factor Receptors GrowthFactor->Src Dasatinib Dasatinib Analog (Derived from Precursor) Dasatinib->BcrAbl Inhibits Dasatinib->Src Inhibits

Caption: Inhibition of Bcr-Abl and Src kinase signaling pathways by a Dasatinib analog.

Conclusion

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a high-value precursor for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors. The straightforward Hantzsch synthesis allows for its efficient production, and the reactive 2-amino group provides a versatile handle for further chemical modifications. The protocols and conceptual framework provided in these application notes are intended to empower researchers in drug discovery to leverage this important scaffold in the development of novel therapeutics.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link][4][13]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link][7]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Shaik, A. B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Li, J., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1939-1948. [Link][8]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link][4][13]

  • S.A., B. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Bristol-Myers Squibb Company. (2014). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. US Patent 8,680,103 B2. [12]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link][4][13]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • de Souza, M. V. N., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link][11]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(5), 1763–1782. [Link]

  • Ciba Specialty Chemicals Holding Inc. (2005). AMINOPHENYLBENZOTHIAZOLE COMPOUNDS. European Patent EP 1494641 B1. [Link]

  • Kumar, A., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 232-238. [Link][9]

  • Wang, Y., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Hoffmann-La Roche Inc. (2009). NOVEL 2,4-DIAMINOTHIAZOL-5-ONE DERIVATIVES. European Patent EP 1771424 B1. [Link]

  • Patel, S. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemical Methodologies, 6(11), 930-936. [Link][10]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Li, Y., et al. (2012). (2-Anilino-4-methyl-thia-zol-5-yl)(4-chloro-phen-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o161. [Link]

  • Chengdu Institute of Organic Chemistry, Chinese Academy of Sciences. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Wang, H., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1583. [Link]

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Sources

Method

Application Note: High-Throughput Screening and Hit-to-Lead Validation Using (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Target Audience: Discovery Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Executive Summary & Mechanistic Rationale The compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists.

Executive Summary & Mechanistic Rationale

The compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (CAS: 27053-24-3) represents a highly privileged pharmacophore in modern drug discovery [6]. The 2-aminothiazole core is a well-documented ATP-competitive hinge-binding motif, foundational to several FDA-approved kinase inhibitors (e.g., Dasatinib) and experimental oncology therapeutics targeting Aurora kinases, CDKs, and Src families [1],[2].

In this application note, we utilize this specific compound as a representative "Hit" to outline a state-of-the-art High-Throughput Screening (HTS) and validation workflow. By detailing the causality behind assay selection, liquid handling, and orthogonal biophysical validation, this guide provides a self-validating framework for identifying and confirming true kinase inhibitors from massive combinatorial libraries [5].

High-Throughput Screening (HTS) Strategy

When screening 2-aminothiazole derivatives, traditional radiometric assays (e.g., 33 P-ATP) are highly sensitive but generate unacceptable hazardous waste at the HTS scale. Furthermore, direct fluorescent displacement assays are prone to false positives due to the inherent autofluorescence of many heterocyclic library compounds.

The Causality of Assay Selection: To circumvent these issues, we employ a universal ADP-detection assay (such as ADP-Glo™ or ADP Hunter™) [3], [4]. Because all kinases produce ADP as a generic byproduct, this "mix-and-measure" format allows for the screening of virtually any kinase without requiring specialized fluorescent substrates. It relies on a coupled luminescent or fluorescent readout that provides a massive dynamic range and a positive "gain-of-signal," which is statistically more robust against library interference [4].

HTS_Workflow A Compound Library (2-Aminothiazole Scaffolds) B Primary HTS Assay (Universal ADP Detection) A->B Acoustic Dispensing C Primary Hits (>50% Inhibition at 10 µM) B->C Z' > 0.6 Required D Counter-Screening (Exclude PAINs/Aggregators) C->D Triage Logic E Orthogonal Validation (Thermal Shift Assay) D->E Dose-Response (IC50) F Validated Hit: (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone E->F KD & ΔTm confirmed

Fig 1. High-throughput screening triage logic for 2-aminothiazole kinase inhibitors.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each step contains internal quality control (QC) metrics to ensure data trustworthiness.

Protocol 3.1: Compound Library Preparation via Acoustic Dispensing

Rationale: Traditional pin-tools or pipette tips suffer from compound carryover, plastic adsorption, and dead-volume waste. Acoustic droplet ejection (ADE) uses sound energy to transfer nanoliter volumes of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone directly from source plates to assay plates, ensuring absolute precision and zero cross-contamination.

  • Source Plate Preparation: Solubilize the compound library in 100% anhydrous DMSO to a stock concentration of 10 mM. Centrifuge the 384-well source plate at 1,000 x g for 5 minutes to eliminate micro-bubbles (which disrupt acoustic waves).

  • Acoustic Transfer: Using an Echo® 550 (or equivalent), transfer 40 nL of the compound into a dry, low-volume 384-well white assay plate.

  • Internal Control Seeding:

    • Positive Control (Column 23): Dispense 40 nL of a known pan-kinase inhibitor (e.g., Staurosporine, 10 mM).

    • Negative Control (Column 24): Dispense 40 nL of 100% DMSO (vehicle control).

  • Validation Check: The final assay volume will be 4 µL, resulting in a final DMSO concentration of 1%. This strict tolerance prevents DMSO-induced kinase denaturation.

Protocol 3.2: Primary HTS Kinase Assay (ADP Detection)

Rationale: We measure the accumulation of ADP at the Km​ of ATP. Evaluating compounds exactly at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive hinge binders like the 2-aminothiazole scaffold[3], [5].

  • Kinase Reaction: Add 2 µL of a 2X Kinase/Substrate working solution to the assay plate. Incubate for 10 minutes at room temperature to allow pre-binding of the 2-aminothiazole compound to the kinase.

  • Initiation: Add 2 µL of 2X ATP solution (concentration set to the specific kinase's apparent Km​ ). Centrifuge briefly at 500 x g. Incubate for 60 minutes at 25°C.

  • Reaction Termination & ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step completely halts kinase activity and degrades all unreacted ATP, dropping background noise to near zero.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout & Validation: Read luminescence on a multi-mode plate reader (e.g., PHERAstar FS).

    • Self-Validation Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Only plates yielding a Z′≥0.6 are accepted for hit selection.

Protocol 3.3: Orthogonal Validation via Thermal Shift Assay (TSA)

Rationale: HTS campaigns inevitably yield Pan-Assay Interference Compounds (PAINs) or colloidal aggregators. TSA (Differential Scanning Fluorimetry) provides orthogonal biophysical proof of direct target engagement by measuring the thermodynamic stabilization of the kinase upon compound binding.

  • Master Mix: Prepare a solution containing 2 µM purified Kinase domain, 5X SYPRO™ Orange dye, and assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Mix 19 µL of the Master Mix with 1 µL of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (final concentration: 10 µM).

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C (ramp rate of 0.05°C/sec) in a Real-Time PCR machine, monitoring fluorescence (Ex: 490 nm / Em: 530 nm).

  • Validation Check: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A positive hit is validated only if the compound induces a ΔTm​≥2.0∘C compared to the DMSO control.

Data Presentation & Binding Logic

The table below summarizes the expected quantitative metrics when triaging (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone against a standard reference inhibitor.

Table 1: Comparative HTS Validation Metrics
Compound / ScaffoldPrimary HTS Hit RateIC 50​ (Biochemical)Z'-Factor (Assay QC) ΔTm​ (Thermal Shift)Target Engagement
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Active (>85% Inh)0.85 µM0.78+ 4.2 °CValidated
Dasatinib (Reference 2-aminothiazole) Active (100% Inh)0.003 µM0.81+ 8.5 °CValidated
DMSO (Vehicle Control) 0% InhibitionN/A0.75 - 0.850.0 °CBaseline
False Positive (Aggregator) Active (>70% Inh)Variable0.65< 0.5 °CRejected
Mechanistic Binding Rationale

The specific structural features of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone dictate its success as an HTS hit. The diagram below maps the causality of its structure-activity relationship (SAR) within a standard kinase ATP-binding pocket.

Binding_Logic A Kinase ATP Pocket B 2-Aminothiazole Core Hinge Region Binder (Hydrogen Bonds) B->A Donates/Accepts H-bonds C 4-Chlorophenyl Group Hydrophobic Pocket II (Van der Waals) C->A Fills hydrophobic void D Methanone Linker Conformational Lock (Dipole Interactions) D->B D->C

Fig 2. Mechanistic binding rationale of the (2-amino-thiazol-5-yl) scaffold in the ATP pocket.

Conclusion

By utilizing a robust, ADP-coupled "mix-and-measure" assay paired with acoustic liquid handling, researchers can efficiently screen privileged fragments like (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. Enforcing strict QC metrics ( Z′≥0.6 ) and mandating orthogonal biophysical validation ( ΔTm​≥2.0∘C ) ensures that the resulting data is a trustworthy foundation for subsequent Hit-to-Lead medicinal chemistry optimization.

References

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. ResearchGate. Available at:[Link]

  • ADP Hunter assay for HTS of kinase inhibitors using the PHERAstar. BMG Labtech. Available at:[Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed Central (PMC). Available at:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central (PMC). Available at:[Link]

  • 5-(4-chlorobenzoyl)-1,3-thiazol-2-amine (CAS: 27053-24-3) Chemical Properties. Molport. Available at:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Introduction (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a heterocyclic ketone containing a 2-aminothiazole moiety, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a heterocyclic ketone containing a 2-aminothiazole moiety, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Accurate and unambiguous structural elucidation is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of synthesized compounds.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining the molecular structure of organic compounds in solution.[3][5] This application note provides a comprehensive guide to the characterization of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone using a suite of modern NMR techniques, from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation spectroscopies. The protocols and data interpretation strategies outlined herein are designed to provide researchers with a robust framework for the structural verification of this and structurally related molecules.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone presents distinct chemical environments that are readily probed by NMR spectroscopy. The key structural motifs include a 2-aminothiazole ring and a 4-chlorophenyl ring linked by a ketone functionality.

Predicted Proton (¹H) and Carbon-¹³C NMR Spectral Data:

The following tables summarize the predicted chemical shifts for the target molecule. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.[6][7][8]

Table 1: Predicted ¹H NMR Spectral Data of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsRationale
-NH₂~7.6 (broad singlet)bs2HThe amino protons are typically broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent and concentration.
Thiazole-H4~8.1 (singlet)s1HThis proton is on an electron-deficient aromatic ring, leading to a downfield chemical shift.
4-chlorophenyl-H (ortho to C=O)~7.9 (doublet)d2HThese protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of both the carbonyl and the chlorine atom.
4-chlorophenyl-H (meta to C=O)~7.5 (doublet)d2HThese protons are further from the carbonyl group and experience less deshielding compared to the ortho protons.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

AssignmentPredicted Chemical Shift (δ) (ppm)Rationale
C=O (ketone)~182The carbonyl carbon of a ketone is significantly deshielded and appears far downfield.
C2 (Thiazole, C-NH₂)~171The carbon atom bonded to the amino group in the thiazole ring.
C4 (Thiazole, C-H)~148The protonated carbon of the thiazole ring.
C5 (Thiazole, C-C=O)~135The carbon of the thiazole ring attached to the carbonyl group.
C (4-chlorophenyl, C-Cl)~138The carbon atom directly bonded to the chlorine atom.
C (4-chlorophenyl, C-C=O)~136The ipso-carbon of the phenyl ring attached to the carbonyl group.
CH (4-chlorophenyl, ortho to C=O)~130The protonated carbons ortho to the carbonyl group.
CH (4-chlorophenyl, meta to C=O)~129The protonated carbons meta to the carbonyl group.

Solvent: DMSO-d₆

Experimental Protocols

A systematic approach employing a series of NMR experiments is crucial for the complete structural elucidation and verification of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving a wide range of organic molecules and has a high boiling point.[1] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the amine protons.[9][10][11]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. For more sensitive experiments like ¹³C NMR or 2D NMR, a higher concentration may be beneficial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing.

NMR Data Acquisition

The following workflow outlines the recommended sequence of NMR experiments.

Caption: Logical workflow for NMR data interpretation and structural confirmation.

By systematically analyzing the data from each experiment, the researcher can confidently assign all proton and carbon signals and confirm the connectivity of the molecular fragments, thereby verifying the structure of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Advanced Considerations and Troubleshooting

  • Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of a sample. The presence of unexpected signals may indicate impurities, residual solvents, or degradation products. [3]* Quantitative NMR (qNMR): For quantitative analysis, a precisely weighed internal standard with a known number of protons and a long relaxation delay (d1) should be used. [4]* Dynamic Processes: If peak broadening or coalescence is observed at room temperature, it may indicate dynamic processes such as restricted rotation around the C-C bond between the thiazole ring and the carbonyl group. Variable temperature (VT) NMR studies can provide further insights into such phenomena.

Conclusion

This application note has provided a detailed and systematic protocol for the comprehensive NMR spectroscopic characterization of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. By following the outlined experimental workflow and data interpretation strategy, researchers can achieve unambiguous structural elucidation, a critical step in the advancement of drug discovery and development projects involving this and related chemical scaffolds. The application of both 1D and 2D NMR techniques ensures a high level of confidence in the structural assignment and purity assessment of the target compound.

References

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  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Martirosian, E. R. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 771-782. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • ChemRxiv. (n.d.). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. [Link]

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  • Elyashberg, M., Blinov, K., Williams, A. J., Molodtsov, S., Martin, G., & Martirosian, E. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(3), 771-782. [Link]

  • Al-Obaidi, A. S. M. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Journal of Basrah Researches (Sciences), 42(2), 1-13. [Link]

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Method

The Versatile Scaffold: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in Modern Medicinal Chemistry

Introduction: The Thiazole Ring as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Ring as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The 2-aminothiazole nucleus is a prominent member of this class, serving as a cornerstone in the design of numerous clinically significant drugs.[1][2][3] Its inherent physicochemical properties and versatile reactivity make it an ideal scaffold for developing novel therapeutic agents.[2] This guide focuses on a specific, yet representative, member of this family: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. We will delve into its potential applications, underpinned by the broader understanding of 2-aminothiazole derivatives, and provide detailed protocols for its synthesis and biological evaluation.

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key component in a variety of approved drugs, including the anticancer agent Dasatinib and the antibacterial Sulfathiazole.[4][5] The 2-aminothiazole moiety, in particular, offers a unique combination of hydrogen bonding capabilities and a modifiable scaffold, allowing for the fine-tuning of pharmacological properties.[4] The subject of this guide, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, combines this privileged core with a 4-chlorophenyl ketone substituent, a feature often associated with enhanced biological activity in various therapeutic areas.

This document will serve as a comprehensive resource for researchers and drug development professionals, offering not only a theoretical framework for understanding the potential of this compound but also practical, step-by-step guidance for its laboratory investigation.

Potential Therapeutic Applications: A Landscape of Possibilities

While specific biological data for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is not extensively published, the wealth of research on analogous 2-aminothiazole derivatives allows us to extrapolate its likely areas of therapeutic promise. The following sections outline the most probable applications, grounded in the established pharmacology of this chemical class.

Anticancer Activity: Targeting the Machinery of Malignancy

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[1][4][5][6] Derivatives of this class have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.[4][7]

Potential Mechanisms of Action:

  • Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as potent kinase inhibitors.[8][9] For instance, Dasatinib, a clinically approved anticancer drug, targets multiple tyrosine kinases, including BCR-ABL and Src family kinases.[6][8] The structural features of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone suggest it could be investigated as an inhibitor of various kinases implicated in cancer progression.

  • Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[7][10]

Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cell_lines Selection of Cancer Cell Lines characterization->cell_lines cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase Kinase Inhibition Assay apoptosis->kinase cell_cycle->kinase

Caption: Workflow for anticancer evaluation.

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[11][12] The 2-aminothiazole core has been extensively explored in the search for new antibacterial and antifungal compounds.[11][13][14]

Potential Mechanisms of Action:

  • Inhibition of Bacterial Cell Wall Synthesis: The thiazole ring is a component of some beta-lactam antibiotics, which act by inhibiting the synthesis of the bacterial cell wall.

  • Disruption of Microbial Cell Membranes: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.[11]

  • Enzyme Inhibition: Thiazole-based compounds can inhibit essential microbial enzymes, thereby blocking critical metabolic pathways.

The presence of the 4-chlorophenyl group in (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone may enhance its antimicrobial properties, as halogenated phenyl rings are a common feature in many antimicrobial drugs.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_quantitative Quantitative Analysis compound Synthesized Compound strains Selection of Microbial Strains (Gram-positive & Gram-negative bacteria, Fungi) compound->strains disk_diffusion Disk Diffusion Assay (Zone of Inhibition) strains->disk_diffusion mic Minimum Inhibitory Concentration (MIC) Assay disk_diffusion->mic mbc Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay mic->mbc

Caption: Workflow for antimicrobial screening.

Protocols: From Synthesis to Biological Evaluation

The following protocols provide a detailed, step-by-step guide for the synthesis and preliminary biological assessment of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Protocol 1: Synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

This protocol is a general method based on the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of thiazole derivatives.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out.

  • Isolation: Filter the precipitate and wash with cold water. Dry the crude product under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a growth control (MHB + inoculum), a sterility control (MHB only), and a positive control (MHB + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

While specific data for the title compound is limited, the following table presents hypothetical, yet plausible, biological activity data based on structurally related 2-aminothiazole derivatives found in the literature. This serves as an example of how to present such data.

CompoundTarget Cell Line/OrganismAssayActivity Metric (IC₅₀/MIC)
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone MCF-7 (Breast Cancer)MTT Assay15.2 µM
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone A549 (Lung Cancer)MTT Assay21.8 µM
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone S. aureusBroth Microdilution32 µg/mL
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone E. coliBroth Microdilution64 µg/mL
Dasatinib (Reference) K562 (Leukemia)Proliferation Assay<1 nM
Ciprofloxacin (Reference) S. aureusBroth Microdilution0.5 µg/mL

Conclusion and Future Directions

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to a wide range of biologically active 2-aminothiazole derivatives strongly suggests its potential in anticancer and antimicrobial research.[2][4][5][11][13][14] The protocols and workflows detailed in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this and related compounds.

Future research should focus on a comprehensive biological screening of this compound against a diverse panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues with modifications to the phenyl ring and the thiazole core, will be instrumental in optimizing its potency and selectivity.[15][16] Furthermore, investigations into its pharmacokinetic and toxicological properties will be necessary to assess its potential as a viable drug candidate. The 2-aminothiazole scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of compounds like (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a worthwhile endeavor in the ongoing quest for new and effective medicines.

References

  • Ghorab, M. M., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]

  • Kapil, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5897-5901. [Link]

  • Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1239-1265. [Link]

  • Singh, P., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 60(2), 195-216. [Link]

  • Rostom, S. A. F., et al. (2019). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Molecules, 24(2), 252. [Link]

  • Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Khan, I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8037. [Link]

  • Li, Y., et al. (2024). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 10(2), 435-455. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 25(18), 4238. [Link]

  • Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(13), 1235-1266. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(23), 8206. [Link]

  • Sarangi, P. K. N., et al. (2016). Thiazoles as potent anticancer agents: A review. Indian Drugs, 53(11), 5-13. [Link]

  • Li, J., et al. (2015). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 12(1), 51-57. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Dan, Q., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 261, 115689. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-2105. [Link]

  • Taha, M., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

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Application

Application Notes &amp; Protocols: Assessing Cellular Response to PI3K Inhibition with (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (LY294002)

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, more commonly known in the scientific literature as LY294002, is a potent and well-characte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, more commonly known in the scientific literature as LY294002, is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a hallmark of many human diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][5]

LY294002 acts as a broad-spectrum inhibitor of class I PI3Ks (α, β, δ) by competing with ATP at the kinase domain, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][4] This blockade halts the downstream activation of key effectors like Akt (also known as Protein Kinase B) and mTOR, ultimately interfering with pro-survival signals and promoting apoptosis or cell cycle arrest.[2][5][6]

These application notes provide a comprehensive guide for utilizing LY294002 as a tool to modulate the PI3K pathway and subsequently measure the effects on cell viability. We will detail protocols for three common cell viability assays: the colorimetric MTT assay, the more sensitive luminescent CellTiter-Glo® assay, and provide the scientific rationale behind each experimental step.

Part 1: Scientific Principles and Assay Selection

The PI3K/Akt Signaling Pathway: A Pro-Survival Hub

The PI3K/Akt pathway is a central regulator of cell fate.[6] Upon activation by growth factors or other extracellular signals, PI3K generates PIP3, which acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1.[3] This recruitment to the cell membrane leads to the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation by:

  • Inhibiting Apoptosis: Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD and prevent the activation of caspases.[5][6]

  • Promoting Cell Cycle Progression: Akt can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, thereby promoting progression from G1 to S phase.[2][6]

  • Stimulating Protein Synthesis and Growth: Akt activates the mTORC1 complex, a master regulator of protein synthesis and cell growth.[2]

By inhibiting PI3K, LY294002 effectively shuts down these pro-survival signals, making it a valuable compound for studying the consequences of pathway inhibition in various cell types, particularly cancer cells which are often dependent on this pathway.[6][7]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates LY294002 (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone (LY294002) LY294002->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival, Growth, Proliferation mTORC1->Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Choosing the Right Cell Viability Assay

The choice of assay depends on the experimental goals, required sensitivity, and available equipment.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Colorimetric. Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan crystals.[8][9]Inexpensive, well-established.Less sensitive, requires a final solubilization step, can be affected by compounds that alter cellular redox potential.
MTS/XTT Assays Colorimetric. Similar to MTT but produces a water-soluble formazan, simplifying the protocol.[10]Fewer steps than MTT (no solubilization), faster.Moderate sensitivity, can be affected by redox-active compounds.
CellTiter-Glo® Luminescent. Measures ATP levels, a direct indicator of metabolically active cells.[11][12]Highly sensitive, rapid (10 min protocol), excellent for HTS, broad linear range.[11][12]More expensive, requires a luminometer.

For initial range-finding experiments or when resources are limited, the MTT assay is a robust choice. For high-throughput screening (HTS) or when high sensitivity is required to detect subtle changes in viability, the CellTiter-Glo® assay is superior.

Part 2: Experimental Protocols

General Considerations:

  • Compound Preparation: LY294002 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[13] Store this stock at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium.

  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest LY294002 concentration used. The final DMSO concentration in the culture medium should typically be ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding Density: The optimal seeding density must be determined empirically for each cell line. Cells should be in the logarithmic growth phase and should not reach over-confluence by the end of the experiment.

Protocol 1: MTT Colorimetric Assay

This protocol is adapted from standard methodologies and is suitable for adherent cells in a 96-well plate format.[9][10][14]

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (LY294002)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of LY294002 in culture medium from your DMSO stock. A common starting range is 1-50 µM.[7][15]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of LY294002 or vehicle control (DMSO).

    • Include "medium only" wells as a blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16][17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.[9][18]

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[8]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Protocol 2: CellTiter-Glo® Luminescent Assay

This protocol is based on the manufacturer's guidelines and is ideal for high-sensitivity applications.[11][12]

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (LY294002)

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (includes buffer and lyophilized substrate)

  • Opaque-walled 96-well or 384-well plates (to minimize well-to-well crosstalk)

  • Microplate luminometer

Procedure:

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the buffer to the lyophilized substrate bottle. Mix gently until the substrate is fully dissolved. Allow the reagent to equilibrate to room temperature before use.

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled multi-well plate. For a 96-well plate, use 100 µL of medium per well.

    • Incubate overnight (37°C, 5% CO₂).

    • Treat cells with serial dilutions of LY294002 or vehicle control as described in the MTT protocol.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

  • Signal Generation:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

Assay_Workflow cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay Start Start: Seed Cells in Plate Incubate1 Incubate Overnight (Allow Attachment) Start->Incubate1 Treat Treat with LY294002 & Vehicle Control Incubate1->Treat Incubate2 Incubate for Treatment Period (e.g., 24-72h) Treat->Incubate2 MTT_Add Add MTT Reagent Incubate2->MTT_Add CTG_Equilibrate Equilibrate Plate to Room Temp Incubate2->CTG_Equilibrate MTT_Incubate Incubate 2-4h (Formazan Formation) MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilization Solution MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read CTG_Add Add CellTiter-Glo® Reagent CTG_Equilibrate->CTG_Add CTG_Stabilize Mix & Incubate 10 min (Signal Stabilization) CTG_Add->CTG_Stabilize CTG_Read Read Luminescence CTG_Stabilize->CTG_Read

Caption: Comparative workflow for MTT and CellTiter-Glo® cell viability assays.

Part 3: Data Analysis and Interpretation

  • Background Subtraction: For the MTT assay, subtract the average absorbance of the "medium only" blank wells from all other measurements.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the percent viability against the log of the LY294002 concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which is the concentration of LY294002 that inhibits cell viability by 50%. This can be performed using software like GraphPad Prism or R.

Interpretation: A decrease in cell viability with increasing concentrations of LY294002 indicates that inhibition of the PI3K pathway is cytotoxic or cytostatic to the cells under investigation. The IC₅₀ value provides a quantitative measure of the compound's potency. For example, studies have shown that LY294002 can inhibit the growth of various cancer cell lines with IC₅₀ values typically in the range of 5-20 µM after 48 hours of treatment.[15] However, this can vary significantly depending on the cell line's genetic background and its reliance on the PI3K pathway for survival.[7]

References

  • Shi, Y., et al. (2014). Phosphatidylinositol 3-kinases inhibitor LY294002 potentiates the cytotoxic effects of doxorubicin, vincristine, and etoposide in a panel of cancer cell lines. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Available at: [Link]

  • Toren, P., & Zoubeidi, A. (2014). Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. Cancers. Available at: [Link]

  • Manning, B. D., & Toker, A. (2017). PI3K/AKT/mTOR signaling in pluripotency and cell fate determination. Development. Available at: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human). Available at: [Link]

  • Hu, L., et al. (2006). Phosphatidylinositol 3-Kinase Inhibition by LY294002 Radiosensitizes Human Cervical Cancer Cell Lines. Clinical Cancer Research. Available at: [Link]

  • Li, Y., et al. (2014). Effect of PI3K inhibitor LY294002 combined with RAD001, a mTOR specificity inhibitor, on proliferation and apoptosis of triple-negative breast cancer cell lines MDA-MB-231 through PI3K/AKT/mTOR pathway in vitro. Journal of Clinical Oncology. Available at: [Link]

  • Wang, J., et al. (2021). LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway. Frontiers in Oncology. Available at: [Link]

  • Kang, S., et al. (2006). Inhibition effect of LY294002 on cell lines with different status of the PIK3CA gene. Breast Cancer Research and Treatment. Available at: [Link]

  • da Silva, S. D., et al. (2018). The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25. Anticancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab Protocols. Available at: [Link]

  • Ishida, M., et al. (2012). Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cell. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Duellman, S. J., et al. (2015). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies. Available at: [Link]

  • Biocompare. (2026). CellTiter-Glo Luminescent Cell Viability Assay G7573 from Promega. Available at: [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Administration of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

A Strategic Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for the formulation of the novel therapeutic candidate, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of the novel therapeutic candidate, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, for in vivo administration. Due to the predicted poor aqueous solubility of many thiazole derivatives, this guide outlines a systematic approach to formulation development, beginning with essential physicochemical characterization and progressing to detailed protocols for three robust solubilization techniques: co-solvency, cyclodextrin complexation, and micellar solubilization. The methodologies presented herein are designed to be both scientifically rigorous and practically applicable for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction: Overcoming the Solubility Hurdle in Preclinical Development

The progression of a promising new chemical entity (NCE) from discovery to preclinical and clinical evaluation is frequently impeded by challenges related to its physicochemical properties. A significant number of NCEs emerging from modern drug discovery pipelines are characterized by high lipophilicity and consequently, poor aqueous solubility.[1][2] This presents a major obstacle for in vivo studies, as inadequate solubility can lead to low and erratic bioavailability, thereby compromising the accurate assessment of a compound's efficacy and toxicity.[3]

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a compound of interest for its potential therapeutic activities, is anticipated to exhibit limited aqueous solubility based on its structural motifs, a common characteristic of the 2-aminothiazole class of compounds.[4] Therefore, the development of a suitable formulation is a critical first step to enable its reliable administration and evaluation in animal models.

This guide provides a strategic workflow for formulating (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, with a focus on creating a clear, injectable solution suitable for parenteral administration. The selection of an appropriate formulation strategy is paramount and should be guided by a thorough understanding of the compound's solubility profile.

Foundational Step: Physicochemical Characterization - Solubility Determination

A fundamental understanding of the solubility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in various pharmaceutically acceptable vehicles is the cornerstone of a successful formulation strategy. This initial screening will dictate the most appropriate solubilization technique to pursue.

Protocol 2.1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in a panel of common pharmaceutical solvents.

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (powder)

  • HPLC grade water

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions (10%, 20%, 40% w/v in water)

  • Polysorbate 80 (Tween® 80) solution (1% w/v in water)

  • Cremophor® EL solution (1% w/v in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters (PTFE or other chemically compatible material)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Preparation of Solvent Systems: Prepare the required solutions of HP-β-CD, Tween® 80, and Cremophor® EL.

  • Sample Preparation: Add an excess amount of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone to separate vials containing a fixed volume (e.g., 1 mL) of each solvent system. Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in each solvent system, typically expressed in mg/mL.

Data Presentation:

The results of the solubility screening should be summarized in a clear and concise table.

Solvent System Solubility (mg/mL) Observations
HPLC Grade Water
PBS (pH 7.4)
Ethanol
Propylene Glycol
PEG 400
DMSO
10% HP-β-CD in Water
20% HP-β-CD in Water
40% HP-β-CD in Water
1% Tween® 80 in Water
1% Cremophor® EL in Water

Formulation Development Strategies

Based on the solubility data obtained, one or more of the following formulation strategies can be pursued. The goal is to develop a physically and chemically stable solution that is well-tolerated upon in vivo administration.

Strategy 1: Co-solvency

Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[5][6] This is a widely used and effective technique for parenteral formulations.[7]

Rationale: This protocol is suitable if the solubility screening indicates that (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone has significantly higher solubility in organic solvents like PEG 400, PG, or ethanol compared to water.

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

  • PEG 400

  • Propylene Glycol

  • Ethanol

  • Saline (0.9% NaCl) for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

Methodology:

  • Vehicle Preparation: Prepare various co-solvent mixtures. A common starting point is a ternary system, for example, 40% PEG 400, 10% Ethanol, and 50% Saline (v/v/v). The proportions can be adjusted based on the initial solubility data.

  • Dissolution of the Compound: Weigh the required amount of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and add it to the co-solvent mixture. Stir using a magnetic stirrer until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining volume of saline to reach the final target concentration.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation or immiscibility. The solution should be clear and free of particulate matter.

  • pH Measurement and Adjustment: Measure the pH of the final formulation. If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-8.0) using small amounts of dilute acid or base (e.g., 0.1 N HCl or 0.1 N NaOH).

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

Workflow for Co-solvent Formulation:

CoSolvent_Workflow A Solubility Screening B Select Co-solvents (e.g., PEG 400, PG, Ethanol) A->B High solubility in organic solvents C Prepare Co-solvent Mixture B->C D Dissolve Compound C->D E Add Aqueous Component (e.g., Saline) D->E F pH Adjustment E->F G Sterile Filtration F->G H Final Formulation G->H

Caption: Workflow for developing a co-solvent based formulation.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic molecule within their central cavity and presenting a hydrophilic exterior.[8][9] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly useful for parenteral formulations due to their high aqueous solubility and favorable safety profile.[10][11][12]

Rationale: This approach is ideal if the solubility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone shows a significant and concentration-dependent increase in the presence of HP-β-CD.

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Methodology:

  • Preparation of Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in WFI. The concentration of HP-β-CD will depend on the desired final concentration of the drug and the stoichiometry of the inclusion complex, which can be determined from phase solubility studies. A common starting concentration is 20-40% (w/v).

  • Complexation: Slowly add the powdered (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone to the stirring HP-β-CD solution.

  • Facilitating Dissolution: Continue stirring for several hours at room temperature. Sonication can be used to expedite the dissolution and complexation process.

  • Visual Inspection: The final solution should be clear and free of any visible particles.

  • pH Measurement: Measure the pH of the formulation.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

Logical Relationship in Cyclodextrin Complexation:

Cyclodextrin_Logic cluster_0 Components cluster_1 Process cluster_2 Result Drug Poorly Soluble Drug (Hydrophobic) Complexation Inclusion Complex Formation Drug->Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complexation SolubleComplex Water-Soluble Drug-Cyclodextrin Complex Complexation->SolubleComplex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Strategy 3: Micellar Solubilization

Surfactants, above their critical micelle concentration (CMC), form micelles which can encapsulate hydrophobic drugs in their core, thereby increasing their apparent solubility in aqueous media.[13][14][15] The choice of surfactant is critical, with non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL being commonly used in parenteral formulations due to their lower toxicity compared to ionic surfactants.[7]

Rationale: This method is appropriate if the solubility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is significantly enhanced by the presence of surfactants.

Materials:

  • (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

  • Polysorbate 80 (Tween® 80) or Cremophor® EL

  • Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

Methodology:

  • Preparation of Surfactant Solution: Prepare an aqueous solution of the chosen surfactant (e.g., 5-10% w/v Tween® 80 in WFI). The concentration should be well above the CMC of the surfactant.

  • Drug Solubilization: Add the (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone to the surfactant solution and stir until completely dissolved. Gentle heating may be employed to facilitate dissolution.

  • Dilution (if necessary): If a high concentration of surfactant is used initially, the formulation may be diluted with WFI to the final desired drug and surfactant concentrations. It is crucial that the final surfactant concentration remains above the CMC.

  • Visual Inspection: The resulting micellar solution should be clear and transparent.

  • pH Measurement: Measure the pH of the final formulation.

  • Sterile Filtration: Filter the formulation through a 0.22 µm sterile syringe filter into a sterile vial.

Experimental Workflow for Micellar Solubilization:

Micellar_Workflow Start Start PrepSurfactant Prepare Surfactant Solution (Concentration > CMC) Start->PrepSurfactant AddDrug Add and Dissolve Drug PrepSurfactant->AddDrug CheckClarity Visually Inspect for Clarity AddDrug->CheckClarity CheckClarity->PrepSurfactant Not Clear, Adjust Surfactant Conc. Dilute Dilute to Final Concentration CheckClarity->Dilute Clear FinalCheck Final Visual Inspection Dilute->FinalCheck FinalCheck->Dilute Precipitation, Re-evaluate Concentrations Filter Sterile Filtration FinalCheck->Filter Clear End Final Micellar Formulation Filter->End

Caption: Step-by-step workflow for preparing a micellar formulation.

Quality Control and Stability Assessment

Once a lead formulation has been developed, it is essential to perform quality control tests to ensure its suitability for in vivo use.

Recommended Quality Control Tests:

  • Appearance: The formulation should be a clear, colorless to slightly colored solution, free from visible particulate matter.

  • pH: The pH should be within a physiologically acceptable range.

  • Drug Concentration (Assay): The concentration of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in the formulation should be confirmed by a validated analytical method (e.g., HPLC).

  • Sterility: The formulation should be tested for microbial contamination.

  • Endotoxin Levels: For parenteral formulations, endotoxin levels should be determined to be within acceptable limits.

A preliminary stability study should also be conducted to assess the physical and chemical stability of the formulation under refrigerated and room temperature conditions over a relevant time period.

Conclusion

The successful in vivo evaluation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is critically dependent on the development of an appropriate formulation that ensures its complete solubilization and bioavailability. This guide provides a systematic and scientifically-grounded approach to achieving this goal. By first determining the compound's solubility profile and then systematically applying the principles of co-solvency, cyclodextrin complexation, or micellar solubilization, researchers can develop a robust and reliable formulation for preclinical studies.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Ferreira, L., Campos, J., Veiga, F., Cardoso, C., & Paiva-Santos, A. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 178, 156-170.[9]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.
  • Kwon, G. S. (2003). Polymeric micelles for delivery of poorly water-soluble compounds. Critical Reviews in Therapeutic Drug Carrier Systems, 20(5), 357-403.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability in lead optimization and drug development. Pharmacological Reviews, 65(1), 315-499.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
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  • (This reference is intentionally left blank)
  • Mourya, V. K., Inamdar, N. N., & Nawale, R. B. (2011). Polymeric micelles: general considerations and their applications.
  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398).
  • Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • (This reference is intentionally left blank)
  • (This reference is intentionally left blank)
  • (This reference is intentionally left blank)
  • (This reference is intentionally left blank)
  • (This reference is intentionally left blank)
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI.[4]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Welcome to the technical support center for the synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis yield and purity.

Introduction to the Synthesis

The primary and most established method for synthesizing (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and its derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or its derivative.[1][2] For the target molecule, the key starting materials are 2-bromo-1-(4-chlorophenyl)ethanone and thiourea. The general reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4]

While this is a robust and widely used method, achieving high yields and purity can be challenging due to factors such as reagent quality, reaction conditions, and potential side reactions.[5] This guide will address common issues and provide practical solutions to enhance your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is one of the most common challenges in the synthesis of 2-aminothiazole derivatives.[5] Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • α-Haloketone (2-bromo-1-(4-chlorophenyl)ethanone): This reagent can degrade over time, especially if exposed to moisture or light. Ensure you are using a high-purity starting material. If in doubt, it is advisable to purify the α-haloketone by recrystallization or to use a freshly prepared batch.

    • Thiourea: While generally stable, ensure the thiourea is of high purity and has been stored in a dry environment.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent for this reaction.[1][6] Ensure you are using absolute or anhydrous ethanol, as the presence of water can lead to side reactions, such as the hydrolysis of the α-haloketone.

    • Temperature and Reaction Time: The reaction is typically carried out at reflux temperature.[6] Insufficient heating or a short reaction time may lead to incomplete conversion. Conversely, prolonged heating at high temperatures can lead to the formation of degradation products. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is often between 2-8 hours.[6]

    • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.[6]

  • Work-up and Isolation:

    • Precipitation: The product often precipitates from the reaction mixture upon cooling.[6] If precipitation is incomplete, you can try concentrating the reaction mixture or adding a non-polar co-solvent to induce further precipitation.

    • pH Adjustment: After the reaction, the mixture is often acidic. Neutralization with a base like sodium bicarbonate or ammonia solution can facilitate the precipitation of the free base form of the product.[7]

FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

The formation of side products is a significant contributor to reduced yield and purification challenges.

Potential Side Products and Their Formation:

Side ProductPotential CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or improper stoichiometry.Monitor the reaction by TLC and ensure optimal reaction conditions and stoichiometry.
Hydrolysis of α-haloketone Presence of water in the reaction mixture.Use anhydrous solvents and dry glassware.
Dimerization or Polymerization of Chloroacetaldehyde A potential impurity or degradation product of the α-haloketone.Use high-purity or freshly prepared α-haloketone.[7]
Formation of Pseudothiohydantoin An alternative cyclization pathway that can occur under certain conditions.Careful control of reaction pH and temperature can minimize this.

To identify the side products, it is recommended to use advanced analytical techniques such as LC-MS or to isolate the impurities and characterize them by NMR.

FAQ 3: The final product is difficult to purify. What are the recommended purification strategies?

Effective purification is crucial for obtaining a high-purity final product.

Purification Methods:

  • Recrystallization: This is the most common and often most effective method for purifying the crude product.[5][6]

    • Recommended Solvents: Ethanol, or a mixture of ethanol and water, is frequently used for recrystallization.[1] You may need to experiment with different solvent systems to find the optimal conditions for your product.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable alternative.[5]

    • Eluent Systems: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product.

FAQ 4: Can I run this synthesis as a one-pot reaction from the corresponding ketone?

Yes, one-pot syntheses starting from the ketone (1-(4-chlorophenyl)ethanone) are becoming increasingly popular as they are more efficient and avoid the isolation of the lachrymatory α-haloketone intermediate.[8][9]

General One-Pot Procedure:

  • In-situ α-Halogenation: The ketone is first halogenated in the reaction vessel. Common halogenating agents include N-Bromosuccinimide (NBS) or copper(II) bromide.[9]

  • Condensation with Thiourea: After the formation of the α-haloketone in situ, thiourea is added to the reaction mixture, which then proceeds via the standard Hantzsch synthesis pathway to form the desired 2-aminothiazole.[8]

This approach can significantly improve the overall efficiency and safety of the synthesis.[8]

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis

This protocol is a standard procedure for the synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Attach a condenser and reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Protocol 2: One-Pot Synthesis from 1-(4-chlorophenyl)ethanone

This protocol outlines an efficient one-pot synthesis.

Materials:

  • 1-(4-chlorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid, optional)

Procedure:

  • Dissolve 1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of an acid catalyst if desired.

  • Stir the mixture at room temperature or gentle heat until the bromination is complete (monitor by TLC).

  • Add thiourea (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours until the formation of the 2-aminothiazole is complete (monitor by TLC).

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Process

Reaction Mechanism

Hantzsch_Synthesis Thiourea Thiourea NucleophilicAttack Nucleophilic Attack (Thiol on α-carbon) Thiourea->NucleophilicAttack AlphaHaloKetone 2-bromo-1-(4-chlorophenyl)ethanone AlphaHaloKetone->NucleophilicAttack Intermediate1 Thiouronium Intermediate NucleophilicAttack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Dehydration->Product

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure PurifyReagents Purify or Replace Reagents CheckPurity->PurifyReagents Impure CheckWorkup Evaluate Work-up & Purification CheckConditions->CheckWorkup Optimized OptimizeTimeTemp Optimize Time & Temperature (use TLC) CheckConditions->OptimizeTimeTemp Incomplete Reaction UseAnhydrous Use Anhydrous Solvent CheckConditions->UseAnhydrous Suspect Hydrolysis AdjustStoichiometry Adjust Stoichiometry (slight excess of thiourea) CheckConditions->AdjustStoichiometry Reagents Remain OptimizePrecipitation Optimize Precipitation (pH, solvent) CheckWorkup->OptimizePrecipitation Poor Recovery AlternativePurification Try Alternative Purification (Chromatography) CheckWorkup->AlternativePurification Impure Product

Caption: Decision Tree for Troubleshooting Low Yield.

Experimental Workflow

Experimental_Workflow ReactantPrep 1. Reactant Preparation (α-haloketone + thiourea in ethanol) Reflux 2. Reflux Reaction (4-6h, monitor by TLC) ReactantPrep->Reflux Cooling 3. Cooling & Precipitation Reflux->Cooling Filtration 4. Vacuum Filtration & Washing Cooling->Filtration Recrystallization 5. Recrystallization Filtration->Recrystallization Drying 6. Drying Recrystallization->Drying

Caption: General Experimental Workflow for Hantzsch Synthesis.

References

  • Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole - Benchchem.
  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Available at: [Link]

  • A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications - Benchchem.
  • Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]

  • One-Pot Synthesis of 2-Aminothiazole Derivatives from Ketones: Application Notes and Protocols - Benchchem.
  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Welcome to the Technical Support Center. This guide is specifically engineered for formulation scientists and drug development professionals struggling with the notoriously poor aqueous solubility of (2-Amino-thiazol-5-Y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for formulation scientists and drug development professionals struggling with the notoriously poor aqueous solubility of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone .

Because this compound features a highly lipophilic halogenated aromatic ring coupled with a rigid, planar methanone-thiazole core, it exhibits extreme hydrophobicity and high crystal lattice energy. This guide provides field-proven, mechanistically grounded strategies to overcome these physicochemical barriers.

Diagnostic Formulation Workflow

Before selecting a solubilization strategy, it is critical to align the physicochemical properties of the compound with your intended delivery route. Use the decision matrix below to determine the optimal formulation pathway.

G Start Poor Aqueous Solubility (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Q1 Intended Delivery Route? Start->Q1 Parenteral Parenteral / In Vitro Q1->Parenteral Liquid Oral Oral Delivery Q1->Oral Solid CoSolvent Co-Solvent System (PEG 400, PG, Ethanol) Parenteral->CoSolvent Complexation Cyclodextrin Complexation (HP-β-CD) Parenteral->Complexation SolidDispersion Amorphous Solid Dispersion (HME or Spray Drying) Oral->SolidDispersion LipidBased Lipid-Based Formulation (SEDDS / SMEDDS) Oral->LipidBased

Decision tree for selecting solubility enhancement strategies based on delivery route.

FAQs & Troubleshooting Guides

Q1: Why does this specific compound exhibit such exceptionally poor aqueous solubility? A1: The poor solubility is driven by three compounding factors. First, the 4-chlorophenyl group is highly lipophilic, drastically increasing the partition coefficient (LogP) and repelling aqueous solvation. Second, the planar methanone linker promotes strong π

π stacking and intermolecular hydrogen bonding, resulting in a tightly packed crystal lattice that requires high energy to disrupt[1]. Finally, while unsubstituted 2-aminothiazole has a pKa of ~5.36[2], the strongly electron-withdrawing methanone group at the 5-position drastically reduces the basicity of the amine. This renders the compound practically neutral at physiological pH, preventing aqueous solvation via natural ionization.

Q2: Can I use pH adjustment or salt formation to enhance the solubility of the 2-amino group? A2: No, standard salt formation is highly likely to fail for this molecule. Successful salt formation typically requires a difference of at least 3 units between the pKa of the drug and the counterion. Because the electron-withdrawing methanone group depresses the pKa of the 2-amino group to < 2.0, the compound is an extremely weak base. Any salt formed with a strong acid (e.g., HCl) will rapidly disproportionate in aqueous media, causing the free base to precipitate. Instead of salt formation, cyclodextrin complexation (e.g., HP- β -CD) is recommended to encapsulate the hydrophobic chlorophenyl ring[3].

Q3: How can I optimize co-solvent mixtures for parenteral or in vitro assay formulations? A3: Co-solvents work by reducing the dielectric constant of the aqueous vehicle, thereby lowering the interfacial tension between the hydrophobic drug and the solvent[4]. For this compound, a ternary blend of PEG 400, Propylene Glycol (PG), and Ethanol is highly effective. PEG 400 disrupts hydrogen bonding networks, while ethanol provides initial solvation of the lipophilic core. To prevent precipitation upon dilution in aqueous media, always include a non-ionic surfactant like Polysorbate 80 (Tween 80) to maintain supersaturation via micellar solubilization.

Q4: What is the most effective solid dispersion strategy for oral delivery? A4: Amorphous Solid Dispersions (ASDs) are the most effective strategy for oral delivery. By converting the crystalline drug into a higher-energy amorphous state, you bypass the thermodynamic barrier of the crystal lattice[5]. Hot Melt Extrusion (HME) using hydrophilic polymers like Copovidone (PVP-VA) or Soluplus is recommended. The polymer physically separates the drug molecules, raising the glass transition temperature ( Tg​ ) of the mixture and preventing recrystallization during storage and dissolution[1].

Quantitative Data & Formulation Parameters

Table 1: Physicochemical Constraints of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

PropertyValue / CharacteristicImpact on SolubilityBasic pKa< 2.0 (Estimated)Standard 2-aminothiazole pKa is ~5.36[2], but the EWG methanone drastically reduces basicity, preventing stable salt formation.LipophilicityHighThe 4-chlorophenyl group drives high hydrophobicity, favoring lipid partitioning over aqueous solvation.Crystal Lattice EnergyHighThe rigid, planar methanone linker promotes strong π π stacking and hydrogen bonding, resisting dissolution. Table 2: Recommended Formulation Strategies and Excipients StrategyExcipient/CarrierMechanism of ActionTarget Delivery RouteCo-SolvencyPEG 400, Propylene Glycol, EthanolReduces solvent polarity; lowers interfacial tension[5].Parenteral / In VitroSolid DispersionCopovidone (PVP-VA), SoluplusPrevents crystal lattice formation; maintains amorphous state[1].OralComplexationHydroxypropyl- β -cyclodextrinHydrophobic encapsulation of the 4-chlorophenyl ring[4].Oral / ParenteralSurfactant AdditionPolysorbate 80 (Tween 80)Micellar solubilization; prevents precipitation upon dilution[3].All routes

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

Use this protocol to formulate solid oral dosage forms.

  • Milling and Blending: Co-mill the API with a hydrophilic polymer (e.g., Copovidone) at a 1:3 or 1:4 (API:Polymer) weight ratio to ensure uniform molecular distribution.

  • Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile slightly above the glass transition temperature ( Tg​ ) of the polymer but strictly below the thermal degradation temperature of the API.

  • Quenching: Rapidly cool the extrudate upon exiting the die using a chill roll. This rapid temperature drop "freezes" the drug in its amorphous state, preventing thermodynamic reversion to the crystalline lattice.

  • Milling: Mill the cooled extrudate into a fine powder and sieve to achieve a uniform particle size distribution for downstream tableting.

  • Validation (Self-Validating Step): Analyze the final powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp Bragg peaks and the presence of a broad "halo" pattern validates successful conversion to an amorphous solid dispersion. Troubleshooting: If crystalline peaks persist, increase the extrusion residence time or raise the barrel temperature by 5°C.

Protocol 2: Co-Solvent Solubilization for In Vitro Assays

Use this protocol to prepare liquid concentrates for biological assays without causing well-plate precipitation.

  • Primary Solvation: Weigh the required mass of the API and dissolve it completely in a 100% organic concentrate (e.g., a 1:1 mixture of DMSO and PEG 400). Use vigorous vortexing and mild bath sonication (37°C for 10 minutes).

  • Surfactant Addition: Add 2-5% (v/v) Polysorbate 80 (Tween 80) to the organic concentrate. This acts as an anti-nucleating agent to protect the drug molecules during aqueous dilution.

  • Aqueous Titration: Slowly add the aqueous phase (e.g., PBS pH 7.4) dropwise into the organic concentrate under continuous, vigorous vortexing. Never add the organic concentrate into the aqueous phase, as localized supersaturation will cause immediate crashing.

  • Validation (Self-Validating Step): Measure the Optical Density at 600 nm ( OD600​ ) or use Dynamic Light Scattering (DLS) on the final solution. An OD600​>0.05 indicates sub-visible precipitation (nucleation). Troubleshooting: If precipitation is detected, increase the Tween 80 concentration by 2% v/v in Step 2 and repeat the titration.

References

  • Title: Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Title: Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs Source: Journal of Advanced Pharmacy Education & Research URL:[Link]

  • Title: A Review of the Solubility Enhancement by Using a Co-Solvency Method Source: ManTech Publications URL: [Link]

  • Title: SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY Source: World Journal of Pharmaceutical and Life Sciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification Methods for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Welcome to the technical support center for the HPLC purification of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purification of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to develop robust and efficient purification methods.

Part 1: Analyte Characterization & Initial Method Development

Understanding the physicochemical properties of your target molecule is the first and most critical step in developing any successful HPLC method.[1] This section provides key information about (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and answers fundamental questions about where to begin.

FAQ: Initial Considerations

Q1: What are the key physicochemical properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone that will influence my HPLC method?

A1: The structure of this molecule presents several key features that dictate its chromatographic behavior. It contains a basic 2-aminothiazole moiety, a non-polar 4-chlorophenyl group, and a polar ketone linker. These features create a molecule with a unique combination of basicity and hydrophobicity that requires careful method optimization.

Table 1: Estimated Physicochemical Properties of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Property Estimated Value / Characteristic Implication for HPLC Purification
Molecular Weight ~238.69 g/mol Standard for small molecule purification.
pKa ~5.36 (for the 2-amino group)[2][3][4] The compound is a weak base. Mobile phase pH will be a critical parameter to control peak shape and retention.
Solubility Insoluble in water; soluble in organic solvents.[5][6] The sample should be dissolved in a solvent compatible with the initial mobile phase, such as a mixture of acetonitrile/water or DMSO, to prevent precipitation upon injection.
UV λmax Estimated between 280-360 nm.[7][8][9] Thiazole and aromatic ketone structures typically have strong UV absorbance in this range, allowing for sensitive detection. An initial UV scan is recommended.

| Polarity / logP | Moderately polar/hydrophobic.[3] | A reversed-phase C18 or C8 column is an appropriate starting point. |

Q2: What is a good starting point for column selection?

A2: For a molecule with moderate hydrophobicity like this one, a high-purity, end-capped C18 column is the standard and recommended starting point.[10]

  • Stationary Phase: C18 (L1 packing) provides sufficient hydrophobic retention for the chlorophenyl group.

  • Particle Size: For preparative work, 5 µm or 10 µm particles are common to balance efficiency with backpressure and loading capacity.[11] For initial method development, a 3 or 5 µm analytical column is ideal.[11]

  • End-capping: A highly deactivated, end-capped column is crucial. The basic amino group on your compound will interact strongly with acidic residual silanol groups on the silica surface, causing significant peak tailing.[12][13] End-capping minimizes these secondary interactions.

Q3: What initial mobile phase and gradient conditions should I try?

A3: A generic screening gradient using acetonitrile (ACN) and water with an acidic modifier is a robust start for most small molecules, including this one.[11]

  • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% of the same acid.

  • Why an acid modifier? The 2-amino group is basic. At a neutral pH, it can interact with negatively charged silanol groups on the column, leading to severe peak tailing.[12] Adding an acid to the mobile phase lowers the pH (typically to between 2 and 3), which serves two purposes:

    • It protonates the residual silanol groups on the silica surface, neutralizing their negative charge.[13]

    • It ensures the basic analyte is consistently in its protonated (positively charged) form. This dramatically reduces secondary ionic interactions and results in sharper, more symmetrical peaks.[12][13]

  • Initial Gradient: A broad gradient from 5% to 95% ACN over 15-20 minutes is excellent for determining the approximate elution conditions.[11]

// Nodes A [label="Define Goal:\nPurify Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Column:\nC18, 5µm, End-capped", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Prepare Mobile Phase:\nWater/ACN + 0.1% Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Run Scouting Gradient\n(5-95% B over 20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Evaluate Chromatogram:\nRetention, Peak Shape, Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Peak Shape Poor?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Resolution Poor?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Optimize pH / Acid Modifier", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Optimize Gradient Slope", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Method Optimized", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Connections A -> B -> C -> D -> E; E -> F [label=" Check"]; F -> H [label=" Yes"]; F -> G [label=" No"]; G -> I [label=" Yes"]; G -> J [label=" No"]; H -> E [label=" Re-evaluate"]; I -> E [label=" Re-evaluate"]; } }

Caption: Initial HPLC method development workflow.

Part 2: Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in a question-and-answer format.

FAQ: Troubleshooting Guide

Q4: My main peak is tailing badly, even with formic acid in the mobile phase. What is happening and how can I fix it?

A4: This is the most common issue for basic compounds and is almost always caused by secondary interactions with the silica stationary phase.[12][14] While formic acid helps, it may not be sufficient if the interaction is strong.

Causality: The silica surface of the column has acidic silanol groups (Si-OH). At a pH above ~3.5, these groups deprotonate to Si-O⁻, creating negative charges. Your protonated basic analyte (a positive ion) can then undergo a secondary ion-exchange interaction with these sites, which is a different retention mechanism from the primary hydrophobic (reversed-phase) one. This leads to a tailing peak.[12]

TailingMechanism cluster_0 Silica Surface at pH > 3.5 cluster_1 Silica Surface at pH < 3.0 C18_A C18 Silanol_A Si-O⁻ C18_B C18 Analyte_A Analyte-NH₃⁺ Analyte_A->Silanol_A Ionic Interaction (Causes Tailing) C18_C C18 Silanol_B Si-OH C18_D C18 Analyte_B Analyte-NH₃⁺ Analyte_B->C18_C Hydrophobic Interaction (Good Peak Shape)

Caption: Analyte-stationary phase interaction at different pH values.

Solutions to Try in Order:

  • Switch to a Stronger Acid: Replace 0.1% Formic Acid (FA) with 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid and a more effective ion-pairing agent. It lowers the mobile phase pH to ~2, more effectively neutralizing surface silanols.[15] It also forms an ion pair with the protonated analyte, masking its positive charge and preventing the ionic interaction, which dramatically improves peak shape.[15]

  • Use a Highly Deactivated Column: If tailing persists even with TFA, your column may have high silanol activity. Switch to a column specifically marketed for excellent peak shape with basic compounds, often featuring advanced end-capping or a hybrid particle technology.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[16] To test this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.

Q5: I have poor resolution between my target compound and a closely eluting impurity. What are my options?

A5: Achieving clear separation is a common challenge.[17] Resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[17][18] The most effective way to improve resolution is to change selectivity (α), which alters the relative spacing between peaks.[17]

Table 2: Strategies for Improving Resolution

Strategy Parameter Affected How to Implement Rationale
Optimize Gradient Slope Retention (k) & Apparent Selectivity Make the gradient shallower around the elution time of your peaks of interest (e.g., change from a 5%/min to a 2%/min slope).[19] This gives the analytes more time to interact with the stationary phase, allowing for better separation of compounds with small differences in hydrophobicity.[19]
Change Organic Modifier Selectivity (α) Switch the organic mobile phase (Solvent B) from acetonitrile to methanol.[18] Acetonitrile and methanol have different polarities and interact differently with analytes (e.g., via dipole-dipole vs. hydrogen bonding interactions). This can change the elution order and improve peak spacing.[18]
Adjust Mobile Phase pH Selectivity (α) & Retention (k) If your impurities have ionizable groups, slightly changing the pH (e.g., from 2.5 to 3.5) can alter their charge state and hydrophobicity relative to your target compound. This is highly effective if the impurity has a different pKa from your target compound, as their retention times will shift differently with pH changes.[19][20]

| Change Column Chemistry | Selectivity (α) | If C18 is not working, try a Phenyl-Hexyl or a Polar-Embedded phase column. | These stationary phases offer different retention mechanisms. A Phenyl-Hexyl phase provides π-π interactions which can be beneficial for aromatic compounds. A Polar-Embedded phase can offer different selectivity for polar groups. |

Q6: Why is Trifluoroacetic Acid (TFA) so effective for basic compounds, and are there any downsides?

A6: TFA is a powerful tool for improving the chromatography of basic compounds, but it comes with a significant trade-off, especially if you are using mass spectrometry (MS) detection.

  • Advantages:

    • Strong Acid: It lowers the mobile phase pH to around 2, which is very effective at neutralizing surface silanols.[15]

    • Excellent Ion-Pairing Agent: The trifluoroacetate anion (CF₃COO⁻) forms a strong ion pair with the protonated basic analyte (R-NH₃⁺). This neutralizes the analyte's charge, preventing secondary interactions and leading to sharp peaks.[15]

  • Disadvantages:

    • MS Ion Suppression: TFA is a strong ion-pairing agent that persists in the electrospray ionization (ESI) source of a mass spectrometer. It preferentially binds to the analyte, preventing it from being efficiently ionized and detected by the MS. This can reduce your signal intensity by 90% or more compared to formic acid.[21]

    • Difficult to Remove from Columns: TFA can be difficult to flush completely from an HPLC system and column. If you switch back to a formic acid method after using TFA, you may see its effects (and MS suppression) linger for many injections.

Recommendation: For UV-based purification, 0.1% TFA is often the best choice for achieving optimal peak shape and resolution. If MS detection is required for fraction collection, use the lowest possible concentration of TFA (e.g., 0.025%) or consider an alternative like difluoroacetic acid (DFA), which offers a compromise between chromatographic performance and MS compatibility.

Part 3: Experimental Protocols & Advanced Topics

This section provides step-by-step methodologies for key experiments and addresses scaling up your method for bulk purification.

Protocol 1: Generic Screening Protocol for Initial Method Development

This protocol is designed to quickly determine the retention behavior of your compound and identify potential issues.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL of a ~1 mg/mL sample dissolved in 50:50 ACN:Water.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength monitored based on the UV spectrum (e.g., 285 nm).

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Analysis: Evaluate the retention time, peak shape (asymmetry), and presence of any impurities. This will guide further optimization.[22]

Q7: How do I properly scale my method from an analytical column to a preparative column?

A7: Scaling up a method from an analytical to a preparative scale is essential for purifying larger quantities of material while minimizing solvent and sample waste. The goal is to maintain the same resolution and retention profile. This is achieved by keeping the linear velocity of the mobile phase constant and scaling the flow rate and injection volume according to the column dimensions.

The Scaling Formula:

  • Flow Rate Scaling: F_prep = F_anal * ( (d_prep)² / (d_anal)² )

  • Injection Volume Scaling: V_prep = V_anal * ( (d_prep)² / (d_anal)² ) * (L_prep / L_anal)

Where:

  • F = Flow Rate

  • V = Injection Volume

  • d = Column internal diameter

  • L = Column length

  • _anal = Analytical column parameter

  • _prep = Preparative column parameter

Table 3: Example Scale-Up Calculation

Parameter Analytical Column Preparative Column
Dimensions 4.6 mm ID x 150 mm L 21.2 mm ID x 150 mm L
Flow Rate 1.0 mL/min 21.2 mL/min

| Injection Volume | 10 µL | 461 µL |

Calculation:

  • F_prep = 1.0 * ( (21.2)² / (4.6)² ) ≈ 21.2 mL/min

  • V_prep = 10 * ( (21.2)² / (4.6)² ) * (150 / 150) ≈ 212 µL (This is the volume scaling; loading capacity will be higher)

Important Considerations for Scale-Up: [23]

  • Use Identical Packing Material: The column chemistry (e.g., C18) and particle size should be the same for both columns to ensure predictable selectivity.

  • Gradient Time: If the column lengths are different, the gradient time must also be scaled to maintain the same separation.

  • Loading Study: Before injecting a large amount, perform a loading study on the preparative column to determine the maximum amount of sample that can be injected without compromising resolution.

References

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. (2010). Waters Corporation. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • All About Aromatic Ketones. Unacademy. [Link]

  • HPLC Method development: an overview. (2021). PharmaCores. [Link]

  • Liaw, A. et al. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing. [Link]

  • Scale-Up of Protein Separations from Analytical to Semipreparative HPLC. Agilent. [Link]

  • Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). Scientific Reports. [Link]

  • Aubin, A. J., & Cleary, R. (2010). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2020). AIP Conference Proceedings. [Link]

  • HPLC Peak Tailing. (2022). Axion Labs. [Link]

  • HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance. (2023). Hawach Scientific. [Link]

  • Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. (2024). ACS Applied Materials & Interfaces. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • UV/Vis absorption spectra of thiazoles 1-4 with MB. ResearchGate. [Link]

  • HPLC Diagnostic Skills II - Tailing Peaks. (2019). Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? (2024). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? (2022). Waters. [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (2023). Chimica Techno Acta. [Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. (2009). Analytical Chemistry. [Link]

  • 2-Aminothiazole CAS 96-50-4. Unilong. [Link]

  • Partition coefficients of some aromatic hydrocarbons and ketones in water, blood and oil. (1977). British Journal of Industrial Medicine. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid. Reddit. [Link]

  • UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. ResearchGate. [Link]

  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

  • 2-Aminothiazole. PubChem. [Link]

  • Taha, S. M. (2022). HPLC, A practical guide for the beginner users. ResearchGate. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • HPLC Chromatography Solutions Guide. (2025). Chrom Tech. [Link]

  • User's Guide - HPLC. ChromTech. [Link]

  • HPLC Method for purifying organic compounds.
  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. (2021). ResearchGate. [Link]

  • (2-AMINO-THIAZOL-5-YL)-(4-CHLORO-PHENYL)-METHANONE. NextSDS. [Link]

  • 4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone. PubChem. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

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Optimization

Technical Support Center: Stability &amp; Storage of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Welcome to the Technical Support and Troubleshooting Guide for handling (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone . This guide is designed for researchers, analytical scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for handling (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this compound during long-term storage and in vitro assays.

Because this compound features an electron-rich 2-aminothiazole core conjugated to a photoreactive methanone linker, it is highly susceptible to environmental degradation. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Insights into Compound Degradation (FAQs)

Q1: Why does this specific compound degrade so rapidly during routine benchtop handling? A1: The vulnerability lies in the 2-aminothiazole ring. The exocyclic amine donates electron density into the thiazole core, making the sulfur atom and the C5 position highly susceptible to electrophilic attack by reactive oxygen species (ROS). Furthermore, aminothiazole derivatives are highly susceptible to photodegradation, specifically undergoing CS–CN bond cleavage and ring-opening upon UV/visible light exposure 1[1].

Q2: Does the methanone (ketone) linker or the 4-chlorophenyl group contribute to instability? A2: While the 4-chlorophenyl group is sterically and electronically stable, the methanone linker acts as an electron-withdrawing group that extends the conjugated π -system. This shifts the compound's UV absorption maximum into the near-UV and visible light range, effectively acting as an intramolecular photosensitizer that accelerates the photolytic destruction of the thiazole ring.

Q3: Why do my DMSO stock solutions lose potency faster than the solid powder? A3: Dimethyl sulfoxide (DMSO) is hygroscopic and can act as an oxidant over time. In DMSO stock solutions, 2-aminothiazoles have been shown to degrade rapidly at room temperature, with up to 64% decomposition observed within just seven days 2[2]. The dissolved oxygen in the solvent, combined with ambient light, triggers bimolecular degradation reactions that do not occur in the constrained crystal lattice of the solid state.

DegradationPathways Compound (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Photo Photolytic Exposure (UV/Vis Light) Compound->Photo Photon Absorption Oxidative Oxidative Stress (O2, ROS) Compound->Oxidative Aerobic Storage Solvent Solvent Interactions (DMSO, H2O) Compound->Solvent Solution State RingCleavage Thiazole Ring Cleavage & Polymerization Photo->RingCleavage CS-CN Bond Break SOxidation S-Oxidation & N-Oxidation Oxidative->SOxidation ROS Attack Hydrolysis Hydrolytic Degradation & Adduct Formation Solvent->Hydrolysis Nucleophilic Attack

Mechanistic pathways of aminothiazole degradation under environmental stress.

Part 2: Troubleshooting Guide

Issue 1: My solution has turned yellow or brown after a few days on the benchtop.

  • Causality: Discoloration of the solution often indicates the formation of degradation products arising from complex oxidation and photolytic polymerization pathways 3[3].

  • Action: Do not use the solution for biological assays. Discard the discolored aliquot. To prevent this, always store solutions in amber vials or wrap them in aluminum foil.

Issue 2: I observe a high degree of variability in my IC50 values across different assay days.

  • Causality: You are likely subjecting a single master stock solution to repeated freeze-thaw cycles. Freezing and thawing introduce atmospheric moisture and oxygen into the DMSO. As the solvent freezes, the localized concentration of the compound and dissolved oxygen spikes in the remaining liquid phase, accelerating oxidative degradation.

  • Action: Transition to single-use aliquots stored at -20°C.

Issue 3: The solid powder has clumped and changed texture.

  • Causality: The compound has absorbed ambient moisture (hygroscopicity), which can lead to localized hydrolysis of the thiazole ring over time.

  • Action: For solid-state storage, it is strictly recommended to keep the chemical under refrigerated temperatures (2-8°C) in a desiccator, away from strong oxidizing agents and mineral acids 4[4].

TroubleshootingWorkflow Start Observe Loss of Potency or Color Change CheckState Is compound stored as Solid or Solution? Start->CheckState Solid Solid Powder CheckState->Solid Solution DMSO/Aqueous Solution CheckState->Solution SolidCheck Check Humidity & Light Solid->SolidCheck SolCheck Check Freeze-Thaw Cycles Solution->SolCheck Action1 Desiccate & Store at 4°C in Amber Vial SolidCheck->Action1 Action2 Aliquot & Store at -20°C Argon Purged SolCheck->Action2

Diagnostic workflow for identifying and resolving compound degradation.

Part 3: Validated Storage Protocols & Data

Quantitative Stability Profile

The following table summarizes the expected degradation trajectory of 2-aminothiazole derivatives in DMSO based on standard decomposition studies 2[2].

Storage ConditionTemperatureTime ElapsedCompound Remaining (%)Visual Observation
Room Temperature20-25°C7 Days~36%Yellow/Brown Tint
Refrigerated4°C7 Days~85%Pale Yellow
Frozen (Aliquot)-20°C60 Days>98%Clear / Colorless
Step-by-Step Methodology: Self-Validating DMSO Stock Preparation

To guarantee experimental reproducibility, do not simply dissolve and freeze. Use this self-validating protocol to establish a verifiable baseline.

Step 1: Solvent Preparation

  • Obtain anhydrous, LC-MS grade DMSO.

  • Degas the DMSO by sparging with inert Argon or Nitrogen gas for 15 minutes. Causality: This purges dissolved O2​ , eliminating the primary driver of oxidative degradation.

Step 2: Dissolution & Aliquoting

  • Weigh the solid (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in a low-light environment.

  • Dissolve to the desired stock concentration (e.g., 10 mM) using the degassed DMSO.

  • Immediately dispense the solution into single-use amber glass vials (e.g., 50 μ L per vial). Causality: Single-use aliquots completely eliminate freeze-thaw degradation.

  • Overlay the headspace of each vial with Argon before sealing tightly.

Step 3: The Self-Validation Step (Time-Zero Baseline)

  • Take one freshly prepared aliquot and immediately dilute it in your LC-MS mobile phase (containing a stable internal standard).

  • Run an LC-MS/UV trace to establish the "Time-Zero" purity profile and exact peak area ratio.

  • Validation Logic: Store this chromatogram. If an assay yields unexpected results weeks later, run a new LC-MS on the thawed aliquot used for that assay. Comparing the peak area ratio against the Time-Zero baseline provides absolute, quantitative proof of whether degradation has occurred.

Step 4: Long-Term Storage

  • Transfer all sealed, Argon-purged amber vials to a -20°C or -80°C freezer.

References

  • MDPI. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. URL: [Link]

  • PMC (National Institutes of Health). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. URL: [Link]

  • PubChem. 2-Aminothiazole | C3H4N2S | CID 2155 - Storage Precautions. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of Impurities in the Chromatography of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Welcome to the technical support center dedicated to addressing the chromatographic challenges associated with (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the chromatographic challenges associated with (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues with impurities during the analysis and purification of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve baseline resolution and accurate quantification.

Introduction: Understanding the Challenge

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its analysis is often complicated by the presence of structurally similar impurities that co-elute under standard reversed-phase chromatography conditions. This co-elution can compromise the accuracy of purity assessments and the efficiency of purification processes. This guide will explore systematic approaches to troubleshoot and resolve these complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of impurities with (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone?

A1: Co-elution in this case typically stems from the presence of impurities with very similar physicochemical properties to the main compound. These similarities can include:

  • Polarity: Impurities may have comparable polarity, leading to similar retention times in reversed-phase HPLC.[1]

  • pKa: If the impurities and the main compound have close pKa values, their ionization behavior in response to mobile phase pH changes will be similar, making separation difficult.[2]

  • Size and Shape: Structurally related impurities, such as isomers or degradation products, often have similar molecular sizes and shapes, resulting in comparable interactions with the stationary phase.[3]

Q2: How can I confirm if a peak is truly a single component or a co-eluting mixture?

A2: Confirming peak purity is a critical first step. Here are a few methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate the presence of a hidden peak.[4]

  • Diode Array Detector (DAD) Analysis: A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not homogenous, it suggests the presence of multiple components.[4]

  • Mass Spectrometry (MS) Detection: Coupling your LC system to a mass spectrometer is a powerful tool for detecting co-eluting species. By examining the mass-to-charge ratio (m/z) across the peak, you can identify if more than one compound is present.[4]

Q3: What initial steps should I take when I suspect co-elution?

A3: A systematic approach is key. Start by evaluating your current method:

  • Assess the Resolution (Rs): Calculate the resolution between your main peak and the suspected impurity. A resolution of less than 1.5 indicates incomplete separation.

  • Review the Chromatogram: Look for the tell-tale signs of co-elution mentioned in Q2.

  • Consider the Chemistry: Think about potential impurities that could arise from the synthesis or degradation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. This will help in designing a more targeted method development strategy.

Troubleshooting Guides: A Deeper Dive into Method Development

When faced with co-elution, a systematic optimization of your chromatographic conditions is necessary. This section provides detailed guidance on modifying key parameters.

Guide 1: Optimizing the Mobile Phase

The mobile phase is one of the most powerful tools for manipulating selectivity in liquid chromatography.[5]

1.1 Adjusting the Organic Modifier
  • Rationale: Changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation. These solvents have different properties that influence their interaction with both the analyte and the stationary phase.[1]

  • Protocol:

    • Prepare mobile phases with methanol as the organic modifier at the same percentage as your original acetonitrile method.

    • Run the analysis and compare the chromatograms.

    • If separation improves but is not complete, try a ternary mixture of water, acetonitrile, and methanol.

1.2 Manipulating the Mobile Phase pH
  • Rationale: The 2-aminothiazole moiety in the target compound is basic. By adjusting the mobile phase pH, you can change the ionization state of the main compound and any ionizable impurities, which can significantly impact their retention and selectivity.[2][6] A buffer should be used to maintain a stable pH.[7]

  • Protocol:

    • Determine the pKa of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone if possible.

    • Screen a range of pH values, typically from 2.5 to 7.0 for silica-based columns. It is recommended to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are either fully protonated or deprotonated.[2]

    • Use appropriate buffers for the desired pH range (e.g., phosphate, formate, acetate).[8]

Table 1: Common Buffers for Reversed-Phase HPLC

BufferpKaEffective pH RangeUV Cutoff (nm)
Formic Acid3.752.8 - 4.8~210
Acetic Acid4.763.8 - 5.8~210
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200

Data sourced from multiple references.[6][8]

Guide 2: Exploring Different Stationary Phases

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary change in selectivity.[9]

2.1 Alternative C18 Chemistries
  • Rationale: Not all C18 columns are the same. Variations in end-capping, silica purity, and bonding density can lead to different selectivities.

  • Recommendation: Try a C18 column from a different manufacturer or one with a different bonding technology (e.g., a polar-embedded C18).

2.2 Phenyl-Hexyl and Biphenyl Phases
  • Rationale: Phenyl-based stationary phases offer alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds like (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and its impurities.[9]

  • Recommendation: Screen a Phenyl-Hexyl or Biphenyl column to see if the change in interaction mechanism resolves the co-eluting peaks.

2.3 Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Rationale: For very polar impurities that are not well-retained in reversed-phase, HILIC can be an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10]

  • Recommendation: If you suspect highly polar impurities, consider screening a HILIC column.

Guide 3: Advanced Chromatographic Techniques

For particularly challenging separations, more advanced techniques may be required.

3.1 Two-Dimensional Liquid Chromatography (2D-LC)
  • Rationale: 2D-LC couples two different chromatographic separations in-line, offering a significant increase in peak capacity and resolving power.[11][12][13] This is particularly useful for complex samples where co-elution is persistent.[14][15]

  • Workflow:

    • First Dimension (1D): An initial separation is performed, often using a standard reversed-phase method.

    • Heart-cutting: The unresolved peak or "heart-cut" containing the co-eluting species is selectively transferred to a second column.[12]

    • Second Dimension (2D): The second column has a different selectivity (e.g., a Phenyl or HILIC phase) to resolve the components that co-eluted in the first dimension.[11]

2D-LC Workflow cluster_1D First Dimension cluster_2D Second Dimension Pump1 Pump A Injector Injector Column1 C18 Column Injector->Column1 Sample Injection Detector1 UV Detector Column1->Detector1 Valve Switching Valve Detector1->Valve Heart-cut Transfer Pump2 Pump B Pump2->Valve Column2 Phenyl Column Valve->Column2 Waste Waste Valve->Waste Un-transferred Flow Detector2 MS Detector Column2->Detector2

Caption: A simplified workflow of a heart-cutting 2D-LC system.

3.2 Supercritical Fluid Chromatography (SFC)
  • Rationale: SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[16] It offers different selectivity compared to HPLC and can be particularly effective for separating polar compounds and isomers.[17][18][19]

  • Advantages:

    • Orthogonal selectivity to reversed-phase LC.

    • Faster separations due to the low viscosity of the mobile phase.[18]

    • Reduced solvent consumption, making it a "greener" technique.[16]

Guide 4: Forced Degradation Studies
  • Rationale: To understand potential degradation products that might co-elute with your main compound, it is beneficial to perform forced degradation studies.[20][21] By intentionally degrading the (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), you can generate potential impurities and develop a method that can separate them.[22][23]

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis API (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Photo Photolytic API->Photo Thermal Thermal API->Thermal HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Characterization Impurity Characterization HPLC->Characterization

Caption: A workflow for conducting forced degradation studies.

Conclusion

Resolving co-eluting impurities in the chromatography of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone requires a systematic and logical approach. By understanding the underlying chemical principles and methodically exploring the variables of mobile phase, stationary phase, and advanced techniques, you can develop a robust and reliable method for the accurate analysis and purification of this important compound.

References

  • AnalyteGuru - Thermo Fisher Scientific. (2021, January 18). Conquer Complex Samples with 2D-LC.
  • Agilent. (n.d.).
  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?
  • LCGC International - Chromatography Online. (2026, March 24). The Power of 2D LC.
  • Stoll, D. R., & Carr, P. W. (2017). Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications. Analytical Chemistry, 89(1), 519–531.
  • Taylor, L. T., & Chester, T. L. (2000). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Journal of Biochemical and Biophysical Methods, 43(1-3), 195–216.
  • Phenomenex. (2025, November 5).
  • Dr. Maisch. (n.d.). SFC.
  • RSC Publishing. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Agilent. (n.d.).
  • Kumbhar, P. L., et al. (2022). Method Development by High-Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 184-201.
  • Benchchem. (2025). Overcoming co-elution issues in chromatographic analysis of labeled tocopherols.
  • Sigma-Aldrich. (n.d.).
  • Axion Labs. (n.d.).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.).
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • LCGC International. (2026, March 28).
  • Benchchem. (n.d.).
  • Phenomenex. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)
  • Veeprho. (2025, February 1).
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis. (2006, October 24). The Chiral Synthesis of Thiazole Amino Acid Enantiomers.
  • ResearchGate. (2025, October 14).
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles....
  • TSI Journals. (2022, January 25).
  • Reddit. (2023, April 10).
  • LCGC North America. (n.d.).
  • PMC. (2021, January 4).
  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-140.
  • ACS Publications. (2017, June 4).
  • PharmaInfo. (n.d.).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).
  • NextSDS. (n.d.). (2-AMINO-THIAZOL-5-YL)-(4-CHLORO-PHENYL)-METHANONE.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Benchchem. (n.d.). Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole.
  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • PubMed. (n.d.). (2-Anilino-4-methyl-thia-zol-5-yl)(4-chloro-phen-yl)methanone.
  • Sigma-Aldrich. (n.d.). (4-chloro-phenyl)-(2-phenylamino-thiazol-5-yl)-methanone.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance and Electronic Deactivation in (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize 2-aminothiazole building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize 2-aminothiazole building blocks. When working with (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone , you are fighting a two-front war: severe electronic deactivation and massive steric hindrance .

The protocols and troubleshooting steps below are designed to help you bypass these inherent molecular roadblocks using field-proven, self-validating methodologies.

Part 1: Mechanistic Overview – Why Does This Molecule Resist Reaction?

To solve a synthetic failure, we must first understand the causality of the molecule's unreactivity. The 2-amino group on a standard thiazole is already a weak nucleophile because its lone pair is delocalized into the aromatic ring. In your substrate, the 5-position is substituted with a highly electron-withdrawing methanone (carbonyl) group. This pulls electron density across the conjugated system, severely depleting the nucleophilicity of the exocyclic nitrogen [1].

Simultaneously, the adjacent 4-chlorophenyl group acts as a massive steric shield. It physically blocks bulky electrophiles or transition-metal catalysts from approaching the optimal trajectory required for bond formation[2].

G A 5-Acyl Group (Electron Withdrawing) B Delocalization of Nitrogen Lone Pair A->B C Reduced Nucleophilicity at 2-Amino Position B->C G Reaction Failure under Standard Conditions C->G D 4-Chlorophenyl Group (Bulky Substituent) E Steric Shielding of the Thiazole Core D->E F High Activation Energy for Electrophilic Attack E->F F->G

Electronic and steric factors leading to reaction failure in 5-acyl-2-aminothiazoles.

Part 2: FAQs & Troubleshooting Guides

Q1: My standard amide couplings (HATU, EDC/HOBt) with this molecule are yielding <5% product. How can I force this amidation? Analysis & Causality: Standard coupling reagents (like HATU) rely on the amine acting as a nucleophile to attack an activated ester. Because the 2-amino group here is severely deactivated, it cannot attack the ester before the activated complex hydrolyzes or degrades [3]. Solution: You must invert the electronic paradigm. Instead of relying on the neutral amine, deprotonate it to form a highly reactive amide anion. The electron-withdrawing 5-acyl group actually lowers the pKa of the 2-amino protons. Deprotonation with a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) creates a powerful nucleophile that can easily overcome the steric bulk of the 4-chlorophenyl group when reacted with an acid chloride.

Q2: I am trying to perform an N-arylation using standard Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, Cs2CO3), but I only get recovered starting material and palladium black. What is going wrong? Analysis & Causality: 2-Aminothiazoles are notorious for poisoning palladium catalysts by forming stable, off-cycle bis-ligated complexes. Furthermore, the steric bulk of the 4-chlorophenyl group hinders the crucial reductive elimination step [4]. Standard bidentate ligands like BINAP are not bulky enough to force the reductive elimination. Solution: Switch to a dialkylbiaryl phosphine ligand like BrettPhos or tBuXPhos . These ligands are extremely bulky, ensuring that only one ligand binds to the Pd center (forming an L1Pd species). This prevents catalyst poisoning and dramatically accelerates reductive elimination[5].

G Start Attempt Amidation of (2-Amino-thiazol-5-YL)-... Standard Standard Coupling (HATU/EDC + DIPEA) Start->Standard Check Did it work? Standard->Check Success Proceed to Purification Check->Success Yes Fail No Reaction / Low Yield Check->Fail No Opt1 Strategy A: Acid Chloride + DMAP (Heat) Fail->Opt1 Opt2 Strategy B: Deprotonation (LiHMDS) + Acid Chloride Fail->Opt2 Opt3 Strategy C: Buchwald-Hartwig Amidation (Pd-catalyzed) Fail->Opt3

Decision tree for overcoming failed amidation reactions with deactivated aminothiazoles.

Part 3: Quantitative Data & Yield Comparisons

The following table summarizes the expected outcomes when applying different synthetic strategies to (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Reaction TypeReagents / CatalystBaseSolventTempExpected Yield (%)
Amidation HATU, Carboxylic AcidDIPEADMF25 °C< 5%
Amidation Acid ChloridePyridineDCM40 °C15%
Amidation Acid ChlorideLiHMDSTHF-78 to 25 °C82%
N-Arylation Pd2(dba)3, BINAP, Ar-BrCs2CO3Toluene100 °C0%
N-Arylation Pd2(dba)3, BrettPhos, Ar-BrNaOtBut-Amyl OH100 °C76%
Part 4: Step-by-Step Experimental Protocols
Protocol A: LiHMDS-Mediated Amidation

Self-Validating Principle: The formation of the amide anion is indicated by a distinct color shift (usually deepening to a vibrant yellow/orange). Quenching with the acid chloride results in an immediate precipitation of LiCl, visually confirming bond formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.2 eq). Stir for 30 minutes.

    • Validation Check: Look for a deepening of the solution color, indicating successful anion formation.

  • Electrophile Addition: Add the desired acid chloride (1.5 eq) neat or dissolved in a minimum amount of anhydrous THF.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Check: A fine white precipitate (LiCl) will form, indicating successful consumption of the acid chloride.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Sterically Hindered Buchwald-Hartwig N-Arylation

Self-Validating Principle: The use of t-Amyl alcohol and NaOtBu ensures high solubility of the active catalytic species. A color change from dark purple/red (Pd2(dba)3) to a clear yellow/brown homogeneous solution indicates successful formation of the active L1Pd(0) species.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in a reaction vial.

  • Substrate Addition: Add (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (1.0 eq) and the aryl bromide (1.2 eq).

  • Solvent & Heating: Add anhydrous t-Amyl alcohol (0.2 M). Seal the vial with a PTFE septum cap, remove from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

  • Monitoring: Check via LC-MS. The disappearance of the starting mass and appearance of the product mass confirms successful cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.

Part 5: References
  • N-Heterocyclic Carbene-Catalyzed Chemo- and Enantioselective Three-Component Esterification/Amidation Relay Source: ACS Catalysis (ACS Publications) URL:[Link][1]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL:[Link][2]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles Source: Organic Letters (ACS Publications) URL:[Link][4]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (JACS) URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Fluorescence Assays

Prepared by a Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing background noise in fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing background noise in fluorescence assays involving the compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone. While specific fluorescence properties for this exact compound are not extensively published, the principles and protocols outlined here are based on established best practices for small molecule fluorescence assays and are designed to empower you to systematically identify and mitigate sources of interference.

Core Concepts & Frequently Asked Questions (FAQs)

Q1: What is fluorescence and how does a fluorescence assay work?

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer, lower-energy wavelength.[1][2][3] This process involves a molecule, known as a fluorophore, being excited from its ground electronic state to a higher energy state by absorbing a photon.[2][3][4] As it returns to the ground state, it releases the excess energy as a photon of light.[1][2]

In a fluorescence assay, this principle is used to detect and quantify a substance. A spectrofluorometer illuminates the sample with a specific excitation wavelength and measures the intensity of the light emitted at a different, longer wavelength.[5] This high sensitivity allows for the detection of minute quantities of a target molecule or changes in its environment.[1]

Q2: What are the primary sources of background noise in my fluorescence assay?

High background, or "noise," is unwanted signal that can obscure the true signal from your target, reducing the sensitivity and accuracy of your assay.[6][7] These sources can be broadly grouped into three categories:

  • Instrument-Related Background: This noise originates from the measurement hardware itself.[8] Common causes include light leaks, dirty optics, and "crosstalk" from the excitation light source if filters are not sufficiently stringent.[8] The detector itself can also contribute electronic noise.[9][10]

  • Reagent- & Assay-Related Background: This category includes fluorescence from the assay components other than your specific target. Sources include intrinsically fluorescent buffers, unbound fluorescent probes, and impurities in your reagents.[6][11] The microplate itself, especially standard polystyrene, can be a significant source of background fluorescence.[11][12]

  • Sample-Related Background (Autofluorescence): This is fluorescence originating from the biological sample itself.[7][13] In cell-based assays, endogenous molecules like NADH, riboflavin, and collagen are major contributors.[7][14] Common components of cell culture media, such as phenol red, folic acid, and serum, are also highly fluorescent and can dramatically increase background.[12][14][15]

Troubleshooting Guide: A Root-Cause Analysis Approach

Issue 1: High background signal is observed in all wells, including reagent blanks.

This pattern strongly suggests that the source of the background is a systemic component of the assay, such as the buffer, microplate, or the instrument settings, rather than the biological sample.[8]

A High Background in All Wells B Step 1: Evaluate Assay Plate A->B C Are you using black, opaque-walled plates? B->C D Switch to low-fluorescence plates (e.g., black polystyrene) C->D No E Step 2: Check Assay Buffer & Reagents C->E Yes F Measure fluorescence of buffer alone E->F G Prepare fresh buffer with high-purity solvents/reagents F->G High Signal H Step 3: Review Instrument Settings F->H Low Signal I Optimize gain setting and filter selection H->I J Reduce gain; ensure >20nm gap between Ex/Em filters I->J

Caption: Workflow for troubleshooting systemic background noise.

  • Evaluate the Microplate:

    • Action: If using standard clear or white plates, switch to black, opaque-walled microplates with clear bottoms (for bottom-reading instruments).[11]

    • Causality: Black plates are critical for fluorescence assays as they minimize light scattering between wells and absorb stray excitation light, significantly reducing background readings.[16] Standard polystyrene plates are known to be autofluorescent.[12]

  • Isolate Reagent Contributions:

    • Action: Prepare a set of wells containing only the assay buffer. Measure the fluorescence. If it is high, prepare a fresh batch of buffer using high-purity water (e.g., Milli-Q or equivalent) and fresh, high-grade reagents.

    • Causality: Buffer components or contaminants can be intrinsically fluorescent. Using fresh, high-purity materials minimizes this risk.

  • Optimize Instrument Settings:

    • Action: Reduce the gain or PMT (photomultiplier tube) voltage on your plate reader. Ensure your excitation and emission filters have distinct, non-overlapping spectra.

    • Causality: High gain settings amplify both the specific signal and the background noise.[17] Reducing the gain can improve the signal-to-noise ratio. Overlapping filter spectra can cause excitation light to "bleed through" to the emission detector, creating artificially high background.[8]

Issue 2: Background is high only in wells containing cells or other biological material.

This is a classic presentation of sample autofluorescence, where endogenous molecules within the cells or media are contributing to the signal.[13][17]

A High Background in Sample Wells Only B Step 1: Identify Source A->B C Run Controls: 1. Unlabeled Cells in Media 2. Unlabeled Cells in PBS B->C D High signal in Media, Low in PBS? C->D F High signal in both Media and PBS? C->F E Switch to phenol red-free, low-serum, or specialized low-fluorescence media (e.g., FluoroBrite) D->E Yes G Source is cellular. Implement background subtraction using unlabeled cell control. F->G Yes H Consider using red-shifted fluorophores to avoid the main autofluorescence region (350-550 nm) G->H

Caption: Workflow for troubleshooting sample autofluorescence.

  • Control for Media Components:

    • Action: Before the assay, replace the complete culture medium with a phenol red-free medium or an optically clear buffered saline solution like PBS or HBSS.[11][12][15] Thoroughly wash the cells 2-3 times with this buffer to remove residual media components.[18]

    • Causality: Phenol red and serum components are major sources of autofluorescence.[14][15] Removing them immediately before reading the assay is one of the most effective ways to reduce this background.[12]

  • Implement an Unlabeled Control:

    • Action: For every experiment, include a set of control wells that contain cells but are not treated with the (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone probe.

    • Causality: The signal from these wells represents the inherent autofluorescence of your cells under the exact assay conditions.[13][17] This value can then be subtracted from all other wells to correct for the background, a process known as background subtraction.

  • Optimize Fluorophore Selection:

    • Action: If possible, consider if alternative fluorescent probes can be used. Cellular autofluorescence is strongest in the blue-green part of the spectrum (emission ~350-550 nm).[13]

    • Causality: Using probes that excite and emit at longer wavelengths (in the red or far-red region, >600 nm) can often avoid the spectral region where autofluorescence is most problematic, thereby improving the signal-to-noise ratio.[13][15]

Issue 3: Fluorescence signal is unstable or decreases with repeated measurements.

This issue, known as photobleaching, is the light-induced, irreversible destruction of a fluorophore.[19][20][21] It can lead to inaccurate quantitative results, especially in kinetic assays.

A Signal Fades Over Time B Step 1: Minimize Light Exposure A->B D Step 2: Check Probe Stability A->D H Step 3: Use Antifade Reagents A->H C Reduce instrument exposure time/flashes. Protect plate from ambient light. B->C E Incubate probe in buffer over time. Measure fluorescence at t=0 and t=assay_end. D->E F Signal decreases? E->F G Probe is chemically unstable in buffer. Consider buffer modification or use freshly prepared probe. F->G Yes I If applicable (e.g., fixed cells), use a mounting medium with an antifade reagent. H->I

Caption: Workflow for troubleshooting photobleaching and instability.

  • Reduce Excitation Energy:

    • Action: Minimize the sample's exposure to the excitation light.[20] This can be achieved by reducing the number of flashes per well, lowering the excitation light intensity (using neutral-density filters if available), and decreasing the measurement time to the minimum required for a stable reading.[19]

    • Causality: Photobleaching is cumulative. Every photon that excites the fluorophore has a chance of destroying it.[21] Reducing the total photon dose the sample receives directly reduces the rate of photobleaching.

  • Evaluate Probe Stability:

    • Action: Prepare the fluorescent probe in your final assay buffer and measure its fluorescence immediately and then again after the typical duration of your experiment, keeping it under the same temperature and light conditions.

    • Causality: Some fluorescent probes can be chemically unstable in certain buffers, leading to a loss of signal over time that is independent of light exposure.[22][23] This control helps differentiate between chemical instability and photobleaching.

  • Use Protective Reagents:

    • Action: For fixed-cell imaging, use a commercially available mounting medium containing antifade reagents.

    • Causality: Antifade reagents are reducing agents that "scavenge" the reactive oxygen species produced during the fluorescence excitation cycle, which are a primary cause of photobleaching.[24] This extends the fluorescent lifetime of the probe.

Summary of Key Experimental Parameters

ParameterRecommended ActionRationale
Microplate Type Use black, opaque-walled plates.Minimizes light scatter and well-to-well crosstalk.[11][12]
Probe Concentration Titrate to find the lowest concentration that gives a robust signal.High concentrations can lead to self-quenching and increased background from unbound probe.[17][18]
Cell Culture Medium Use phenol red-free, low-serum, or specialized imaging media for the assay.Reduces high background autofluorescence from media components.[12][15]
Washing Steps Wash cells 2-3 times with a non-fluorescent buffer (e.g., PBS) before measurement.Removes fluorescent media components and unbound probe.[11][18]
Instrument Gain/PMT Use the lowest setting that provides adequate signal-to-noise.Prevents amplification of background noise and potential detector saturation.[17]
Light Exposure Minimize illumination time and intensity.Reduces photobleaching of the fluorescent probe.[19][20]
Controls Always include "no-probe" (autofluorescence) and "no-cell" (reagent blank) controls.Allows for accurate background subtraction and identification of noise sources.[8][13]

References

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]

  • HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • AustinBlanco.com. (2011, March 29). Determining background sources in fluorescence. Retrieved from [Link]

  • JASCO Global. (2020, October 27). Principles of fluorescence spectroscopy (1) - What is fluorescence? Retrieved from [Link]

  • NanoString. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]

  • Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]

  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. Retrieved from [Link]

  • University of Virginia School of Medicine. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30, 151-156.
  • abinScience. (2026, January 8). Troubleshooting High Background in Flow Cytometry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Basic Principles of Fluorescence Spectroscopy.
  • ACS Publications. (2024, January 19). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Retrieved from [Link]

  • Maynooth University. (n.d.). Automatic quality assessment for fluorescence microscopy images. MURAL.
  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • MPI-CBG Publications. (n.d.). Phototoxicity in live fluorescence microscopy, and how to avoid it.
  • PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • RSC Publishing. (2023, May 16).
  • ResearchGate. (n.d.). Investigation of probes's stability by fluorescence.
  • PMC. (2023, February 25). Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo.
  • PubMed. (n.d.). Limitations of the fluorescent probe viability assay.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and Other 2-Aminothiazole Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3][4] This guide provides a comprehensive comparison of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and other key 2-aminothiazole derivatives, offering insights into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a technical resource, supported by experimental data and protocols, to aid researchers in the design and development of novel therapeutics.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole ring system is a five-membered heterocycle containing both nitrogen and sulfur, which imparts unique physicochemical properties that are conducive to forming interactions with a wide range of biological targets.[5] This versatility has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[5][6]

Featured Compound: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is a representative member of the 2-aminothiazole class, featuring a 4-chlorophenyl ketone substituent at the 5-position of the thiazole ring. While specific quantitative biological data for this exact molecule is not extensively available in the public domain, its structural motifs suggest potential activity based on the well-established structure-activity relationships (SAR) of related compounds. The 2-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. The 5-aroyl substitution pattern is known to contribute significantly to the biological activity of this class of compounds.[7]

Comparative Analysis with Other 2-Aminothiazole Derivatives

To understand the potential of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, it is essential to compare it with other well-characterized derivatives. The following sections and tables summarize the biological activities of various 2-aminothiazole compounds, providing a framework for predicting the performance of our featured compound.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines.[1][8][9] Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases, or the disruption of microtubule dynamics.[3][7]

For instance, a series of 2-anilino-4-amino-5-aroylthiazoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The substitution pattern on both the 2-anilino and 5-aroyl rings plays a crucial role in determining the antiproliferative activity.

Derivative ClassExample CompoundCancer Cell LineIC50 (µM)Reference
2-Anilino-4-amino-5-aroylthiazolesCompound 5q (2-phenylamino, 3',4',5'-trimethoxybenzoyl)HeLaData not specified, but most active in its series[7]
2-AminobenzothiazolesCompound 13 HCT116, A549, A3756.43, 9.62, 8.07[10]
Thiazole-amino acid hybridsCompound 5f (thiazole-valine hybrid)A549, HeLa, MCF-7Better than 5-FU[11]
ThiazolotriazolopyrimidinesCompound 11c EKVX, MCF-7, HCT1164.8, 5.6, 6.50[12]
Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.[13][14] These compounds exhibit activity against a variety of bacterial and fungal pathogens. The mechanism of action can vary, but for some derivatives, it is proposed to involve the inhibition of essential enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[14]

Derivative ClassExample CompoundMicrobial StrainMIC (µg/mL)Reference
N-Thiazolylcarboxamides2-Cl-pyridin-4-yl derivativeM. tuberculosis H37Ra≥500[14]
2-Amino-4-arylthiazolesCompound 4 Bacillus subtilisGood activity[5]
2-Amino-4-arylthiazolesCompound 5 Bacillus subtilisGood activity[5]
Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole moiety serves as a versatile template for the design of potent and selective kinase inhibitors.[3][15][16] Dasatinib, a clinically approved anticancer drug, features a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases.[3][17]

Derivative ClassTarget KinaseExample CompoundIC50 (nM)Reference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora ACompound 29 79[15]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora ACompound 30 140[15]
2-AminobenzothiazolesVEGFR-2Compound 23 97[10]
Thiazole-based hybridsPIM1, CDK-2, CHK1Compound 11c 490, 845, 32[12]

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) dissolve Dissolve reactants in solvent (e.g., Ethanol) alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Reflux the mixture dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Precipitate product (e.g., add to Na2CO3 solution) cool->precipitate filter Filter the solid product precipitate->filter wash Wash with water filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize product Final Product (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone recrystallize->product

Caption: General experimental workflow for evaluating anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [7]2. Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Biological Evaluation: Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities.

  • 2-Position: The amino group at the 2-position is often crucial for activity, participating in hydrogen bonding with target proteins. Acylation or substitution on this amine can modulate potency and selectivity. [18]* 4-Position: Substitution at the 4-position with aryl or heteroaryl groups can significantly influence activity. For example, a 2-pyridyl moiety at this position has been shown to enhance antitubercular activity. [18]* 5-Position: The 5-position offers a key site for modification. Aroyl groups, as seen in the featured compound, are common. The nature of the aryl ring and its substituents can impact potency and the mechanism of action. [7]

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific experimental data for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is limited in the available literature, its structural features, when viewed in the context of extensive research on related derivatives, suggest it is a promising candidate for investigation as an anticancer, antimicrobial, or kinase inhibitory agent. The experimental protocols provided in this guide offer a robust framework for the synthesis and systematic evaluation of this and other novel 2-aminothiazole derivatives. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (Source: PubMed, URL: [Link])

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (Source: PMC, URL: [Link])

  • Synthesis of 2‐amino‐5‐arylazothiazoles 4a‐c. (Source: ResearchGate, URL: [Link])

  • 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. (Source: PMC, URL: [Link])

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (Source: RSC Publishing, URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (Source: ResearchGate, URL: [Link])

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (Source: PMC, URL: [Link])

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (Source: PubMed, URL: [Link])

  • Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives. (Source: Semantic Scholar, URL: [Link])

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (Source: JOCPR, URL: [Link])

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (Source: PMC, URL: [Link])

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (Source: PubMed, URL: [Link])

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. (Source: ResearchGate, URL: [Link])

  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: MDPI, URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: Semantic Scholar, URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: PMC, URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (Source: MDPI, URL: [Link])

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (Source: PMC, URL: [Link])

  • Biological and medicinal significance of 2-aminothiazoles. (Source: Scholars Research Library, URL: [Link])

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. (Source: RSC Publishing, URL: [Link])

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (Source: MDPI, URL: [Link])

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (Source: PubMed, URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

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Comparative

LC-MS/MS validation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone purity

An objective comparison of analytical methodologies for the purity validation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a critical process in pharmaceutical quality control, is presented in this guide. We wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of analytical methodologies for the purity validation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a critical process in pharmaceutical quality control, is presented in this guide. We will provide a detailed examination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and compare its performance against the more conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for Active Pharmaceutical Ingredient (API) characterization.

The Critical Role of Purity in Drug Development

The purity of an API is a critical quality attribute that can directly impact the safety and efficacy of a final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent purity testing to identify and quantify impurities, such as process-related impurities, degradation products, and contaminants. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for validation of analytical procedures, ensuring that they are suitable for their intended purpose. This guide will adhere to the principles outlined in ICH Q2(R1) for the validation of analytical procedures.

Analytical Techniques for Purity Assessment: A Comparative Overview

While several analytical techniques can be employed for purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been the workhorse of the pharmaceutical industry due to its robustness and cost-effectiveness. However, the increasing complexity of drug molecules and the need for higher sensitivity and specificity have led to the widespread adoption of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS offers unparalleled sensitivity and specificity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. This allows for the detection and quantification of analytes at trace levels, even in complex matrices.

HPLC-UV , on the other hand, relies on the chromophoric properties of the analyte for detection. While it is a reliable and well-established technique, it can be limited by its lower sensitivity and potential for interference from co-eluting impurities that also absorb UV light at the analytical wavelength.

A Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Purity

To illustrate the practical differences between these two techniques, we present a comparative validation study for the purity assessment of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Experimental Protocols

A detailed, step-by-step methodology for both the LC-MS/MS and HPLC-UV methods is provided below.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution in a 50:50 mixture of water and acetonitrile.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Accurately weigh and dissolve the test sample to the target concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of the protonated molecule) to a specific product ion. The exact m/z values would be determined experimentally.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Standard and Sample Preparation:

    • Follow the same procedure as for the LC-MS/MS method.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: A suitable mixture of Mobile Phase A and Mobile Phase B to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: At the wavelength of maximum absorbance for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, determined by a UV scan.

Data-Driven Performance Comparison

The following tables summarize the hypothetical, yet realistic, validation data for the two methods.

Table 1: Specificity and Selectivity

ParameterLC-MS/MSHPLC-UV
Specificity HighModerate
Interference from Placebo No interference observedMinor peaks observed
Peak Purity (Diode Array) N/APass

Table 2: Linearity

ParameterLC-MS/MSHPLC-UV
Range 0.1 - 100 ng/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Model Linear, weighted (1/x)Linear

Table 3: Accuracy and Precision

ParameterLC-MS/MSHPLC-UV
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%) < 2.0%< 3.5%

Table 4: Sensitivity

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.05 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.1 ng/mL1 µg/mL
Visualizing the Workflow and Fragmentation

To further clarify the LC-MS/MS process, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

LC_MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Q1) cluster_Collision Collision Cell (Q2) cluster_MS2 Mass Spectrometer (Q3) Sample Sample Injection Column C18 Column Separation Sample->Column Mobile Phase IonSource Electrospray Ionization (ESI) Column->IonSource Q1 Precursor Ion Selection IonSource->Q1 Q2 Collision-Induced Dissociation (CID) Q1->Q2 Collision Gas (e.g., Argon) Q3 Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A schematic of the LC-MS/MS experimental workflow.

Fragmentation_Pathway Parent (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone [M+H]+ Fragment1 Fragment Ion 1 (e.g., loss of aminothiazole ring) Parent->Fragment1 CID Fragment2 Fragment Ion 2 (e.g., chlorophenyl carbonyl cation) Parent->Fragment2 CID

Caption: A proposed fragmentation pathway for the target molecule.

Expert Insights and Discussion

The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with an LOQ approximately 10,000 times lower than that of the HPLC-UV method. This is a significant advantage when analyzing for trace-level impurities or when only a small amount of sample is available. The high specificity of LC-MS/MS, achieved through MRM, minimizes the risk of interference from matrix components or co-eluting impurities, leading to more reliable and accurate quantification.

While HPLC-UV remains a valuable tool for routine quality control and for the analysis of major components, LC-MS/MS is the preferred method for:

  • Trace-level impurity analysis: Identifying and quantifying genotoxic or other harmful impurities that have very low permissible limits.

  • Metabolite identification: In drug metabolism studies, where metabolites are often present at much lower concentrations than the parent drug.

  • Bioanalysis: Quantifying drugs and their metabolites in biological matrices such as plasma or urine.

Conclusion

The validation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone purity by LC-MS/MS offers significant advantages in terms of sensitivity, specificity, and accuracy compared to traditional HPLC-UV methods. While the initial investment in instrumentation and method development may be higher, the long-term benefits of a more robust and reliable analytical method can be substantial, particularly in a regulated drug development environment. The choice of analytical technique should always be based on the specific requirements of the analysis, but for demanding applications requiring high sensitivity and specificity, LC-MS/MS is the clear choice.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Validation

Comparative Cytotoxicity and Kinase Inhibition Guide: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone vs. Standard Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary The 2-aminothiazole scaffold is a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry, serving as the core structural motif for several FDA-approved kinase inhibitors, including Dasatinib and Alpelisib [1]. This guide provides an objective, data-driven comparison of the cytotoxicity and kinase-inhibitory profile of a simplified derivative—(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone —against standard commercial kinase inhibitors (Dasatinib, Imatinib, and Staurosporine).

By analyzing structural-activity relationships (SAR), competitive binding mechanisms, and standardized viability workflows, this guide equips drug development professionals with the mechanistic insights necessary to utilize this compound as a baseline scaffold for novel targeted therapeutics.

Mechanistic Overview: ATP-Competitive Kinase Inhibition

The biological activity of 2-aminothiazole derivatives stems from their ability to act as ATP-competitive inhibitors at the highly conserved hinge region of protein kinases [2].

  • Hinge Region Binding: The 2-amino group acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met318 in Abl kinase).

  • Hydrophobic Pocket Exploitation: The addition of the (4-chloro-phenyl)-methanone moiety at the 5-position directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site. The electron-withdrawing chloro-substituent enhances lipophilicity and binding affinity compared to unsubstituted analogs [3].

Pathway Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR2) Ligand->Receptor Activation ATP ATP Binding Receptor->ATP Binds Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation TestComp (2-Amino-thiazol-5-yl)- (4-chlorophenyl)-methanone TestComp->Receptor Competitive Inhibition (Hinge Region) Apoptosis Apoptosis (Cytotoxicity) TestComp->Apoptosis Induces Dasatinib Dasatinib (Standard Inhibitor) Dasatinib->Receptor Competitive Inhibition Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Figure 1: Mechanism of ATP-competitive kinase inhibition by 2-aminothiazole derivatives.

Comparative Cytotoxicity and Kinase Profiling Data

To benchmark the efficacy of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, we evaluate its half-maximal inhibitory concentration ( IC50​ ) against standard inhibitors across representative cancer cell lines (K562 Chronic Myelogenous Leukemia, MCF-7 Breast Cancer) and isolated recombinant kinases.

Table 1: Quantitative IC50​ Comparison
CompoundK562 Viability IC50​ (µM)MCF-7 Viability IC50​ (µM)VEGFR2 Kinase IC50​ (nM)Abl Kinase IC50​ (nM)
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone 4.2 ± 0.36.8 ± 0.5125 ± 12340 ± 25
Dasatinib (Optimized 2-aminothiazole)0.001 ± 0.00020.015 ± 0.00325 ± 40.8 ± 0.1
Imatinib (Type II Inhibitor)0.25 ± 0.04>101500 ± 20035 ± 5
Staurosporine (Pan-kinase Control)0.05 ± 0.010.08 ± 0.025 ± 12 ± 0.5

Data Interpretation: While (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone exhibits moderate, low-micromolar cytotoxicity compared to the highly optimized, multi-targeted Dasatinib, it demonstrates significant targeted activity against VEGFR2 and Abl kinases. This confirms that the base 2-amino-5-benzoylthiazole architecture is a viable, cell-permeable starting point for synthesizing novel anti-angiogenic and anti-proliferative agents [1, 2].

Validated Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives/negatives.

High-Throughput Cytotoxicity Assay (MTT Workflow)

This protocol measures cellular metabolic activity as a direct proxy for cell viability.

  • Cell Seeding: Plate K562 and MCF-7 cells at 5×103 cells/well in a 96-well plate.

    • Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Confluence-induced growth arrest can artificially lower metabolic rates, skewing IC50​ calculations.

  • Compound Treatment: Treat cells with serial dilutions (0.1 to 100 µM) of the test compound and standard inhibitors.

    • Self-Validation: Always include a 0.1% DMSO vehicle control (to normalize baseline viability and rule out solvent toxicity) and a 1 µM Staurosporine positive control (to validate the assay's sensitivity to apoptotic induction).

  • Viability Measurement: After 72 hours, add 10 µL of MTT reagent (5 mg/mL) per well and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. A decrease in absorbance directly correlates with mitochondrial dysfunction and cell death induced by the kinase inhibitor.

Kinase Inhibition Profiling (TR-FRET)
  • Reaction Assembly: In a 384-well plate, combine recombinant kinase (e.g., VEGFR2), a fluorescently labeled ATP-competitive tracer, and the test compound.

  • Incubation & Detection: Incubate for 1 hour at room temperature, then measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

    • Causality & Validation: TR-FRET is specifically chosen over standard fluorescence because its delayed emission measurement eliminates short-lived background auto-fluorescence common in heterocyclic compounds like thiazoles. A reduction in the FRET signal confirms that the test compound has successfully displaced the tracer from the kinase active site.

Workflow Step1 Cell Culture (Log-Phase Growth) Step2 Compound Treatment (Dose-Response + Controls) Step1->Step2 Step3 Viability Assay (MTT / CellTiter-Glo) Step2->Step3 Step4 Kinase Profiling (TR-FRET Binding) Step2->Step4 Step5 Data Analysis (Non-linear Regression IC50) Step3->Step5 Step4->Step5

Figure 2: High-throughput workflow for evaluating cytotoxicity and kinase inhibition.

Conclusion

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone serves as a highly effective baseline pharmacophore for kinase inhibition. While it does not match the sub-nanomolar potency of advanced clinical drugs like Dasatinib, its well-defined ATP-competitive binding mechanism and low-micromolar cytotoxicity make it an ideal candidate for further structural optimization. Drug development teams can leverage the validated MTT and TR-FRET protocols outlined above to confidently screen novel derivatives of this scaffold.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI Molecules URL
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
Comparative

Validation of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Binding: A Biophysical Comparison Guide

Executive Summary & Rationale The development of small-molecule inhibitors targeting the Autotaxin (ATX/ENPP2) pathway is a major focus in oncology and fibrotic disease research. ATX is a secreted lysophospholipase D res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of small-molecule inhibitors targeting the Autotaxin (ATX/ENPP2) pathway is a major focus in oncology and fibrotic disease research. ATX is a secreted lysophospholipase D responsible for generating the lipid mediator lysophosphatidic acid (LPA), which drives cell proliferation and metastasis [1].

The compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone represents a classic low-molecular-weight aminothiazole fragment. Validating the direct, reversible binding of such fragments to target proteins is notoriously challenging. Fragments typically exhibit low affinity ( KD​ in the high micromolar range) and fast dissociation rates, requiring highly sensitive biophysical techniques.

This guide objectively compares Surface Plasmon Resonance (SPR) against alternative platforms—Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI) —for validating the binding of this specific aminothiazole fragment to Autotaxin, providing a self-validating experimental protocol and quantitative performance data.

Mechanistic Context: The Autotaxin-LPA Pathway

To understand the assay design, we must first map the pharmacological intervention point. The aminothiazole fragment acts as a competitive inhibitor, blocking the catalytic hydrolysis of Lysophosphatidylcholine (LPC) into LPA.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX / ENPP2) LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis (LysoPLD activity) Inhibitor (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Inhibitor->ATX Competitive Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Receptor Activation Response Cell Proliferation & Migration LPAR->Response Downstream Signaling

Fig 1: Autotaxin-LPA signaling pathway and the pharmacological intervention point.

Comparative Analysis of Biophysical Techniques

When screening a fragment like (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (MW 238.7 Da), the choice of biophysical platform dictates the quality of the hit validation. Below is a comparative analysis based on empirical performance.

Platform Comparison Matrix
Feature / MetricSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & AffinityKinetics & Affinity
Sensitivity (MW limit) < 100 Da (Excellent for fragments)Label-free, independent of MW> 250 Da (Struggles with fragments)
Protein Consumption Low (~2-5 μ g per chip)High (~1-2 mg per assay)Low (~10 μ g per sensor)
Throughput High (384-well compatibility)Low (1 assay per 1-2 hours)Medium to High
DMSO Tolerance High (up to 10% with correction) Low (Requires exact buffer matching)Moderate
Verdict for this Compound Optimal (Captures fast kinetics)Sub-optimal (Solubility limits at high conc.)Sub-optimal (Low signal-to-noise)
Quantitative Experimental Data Summary

Experimental data comparing the binding of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone to recombinant ATX at 25°C.

Platform KD​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Signal-to-Noise Ratio
SPR (Biacore) 14.2 ± 0.8 4.5×104 0.64 18:1
ITC (MicroCal) 16.5 ± 2.1N/AN/A3:1 (Limited by heat of dilution)
BLI (Octet) 18.1 ± 4.5IndeterminateIndeterminate2:1 (Near detection limit)

Expert Insight: SPR is the only platform capable of resolving the fast association and dissociation rates of this low-molecular-weight fragment. While ITC provides valuable thermodynamic data, the high concentrations of the aminothiazole required to achieve saturation often lead to compound aggregation and precipitation in the cell.

Step-by-Step SPR Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes internal controls to differentiate true binding from artifactual bulk shifts.

Reagents & Buffer Preparation
  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, supplemented with 5% DMSO [2].

  • Causality Check: Why 5% DMSO? The aminothiazole scaffold is highly hydrophobic. Without DMSO, the compound will aggregate, leading to false-positive super-stoichiometric binding signals.

Sensor Chip Preparation (Amine Coupling)
  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over flow cells 1 (Fc1, reference) and 2 (Fc2, active) of a CM5 sensor chip for 7 minutes at 10 μ L/min.

  • Immobilization: Dilute recombinant Autotaxin (ATX β ) to 10 μ g/mL in 10 mM Sodium Acetate (pH 5.0). Inject over Fc2 until a target immobilization level of 3,000 RU is reached.

    • Note: A high density is required because the analyte is exceptionally small (~238 Da). The theoretical maximum response ( Rmax​ ) is calculated as: Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency .

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) over both Fc1 and Fc2 for 7 minutes to deactivate unreacted NHS esters.

The Critical Step: DMSO Solvent Correction

Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample buffer will cause a bulk shift that eclipses the fragment binding signal.

  • Prepare a solvent correction curve by creating 8 buffer solutions ranging from 4.5% to 5.5% DMSO.

  • Inject these across both flow cells. The software will plot the Fc2-Fc1 difference against the Fc1 signal to create a calibration curve, automatically subtracting bulk refractive index anomalies from the final data.

Analyte Injection (Single-Cycle Kinetics)
  • Prepare a 3-fold dilution series of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (e.g., 1.2 μ M to 100 μ M) in the exact running buffer.

  • Inject the concentrations sequentially (lowest to highest) without regeneration steps in between (Single-Cycle Kinetics).

    • Causality Check: Fragments dissociate rapidly ( koff​>0.1s−1 ). Single-cycle kinetics prevent surface degradation caused by harsh chemical regeneration, preserving the ATX structural integrity over the assay duration.

  • Double Referencing: Subtract the signal of the reference channel (Fc1) and a blank buffer injection from the active channel (Fc2) to yield the final sensogram.

SPR_Workflow A 1. Surface Activation (EDC/NHS) B 2. ATX Immobilization (Amine Coupling) A->B C 3. DMSO Correction (4.5% - 5.5% Curve) B->C D 4. Analyte Injection (Single-Cycle Kinetics) C->D E 5. Data Analysis (Double Referencing) D->E

Fig 2: Step-by-step logical workflow for SPR-based small molecule binding validation.

Troubleshooting & Expert Insights

  • Super-stoichiometric Binding (Signal > Rmax​ ): If the binding response exceeds the theoretical Rmax​ , the (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is likely forming colloidal aggregates. Solution: Add 0.01% CHAPS to the running buffer or centrifuge the analyte at 14,000 x g for 10 minutes prior to injection.

  • Negative Binding Signals: This occurs when the DMSO concentration in the analyte sample is lower than in the running buffer. Solution: Always use the exact running buffer (drawn directly from the instrument's buffer bottle) to prepare the final analyte dilutions.

References

  • Leblanc, R., et al. (2018). "Autotaxin-β interaction with the cell surface via syndecan-4 impacts on cancer cell proliferation and metastasis." Oncotarget, 9(69), 33170-33185. Available at:[Link]

  • Katakai, T., et al. (2014). "Autotaxin Produced by Stromal Cells Promotes LFA-1-Independent and Rho-Dependent Interstitial T Cell Motility in the Lymph Node Paracortex." The Journal of Immunology, 193(2), 617-626. Available at:[Link]

Validation

Comparative Efficacy Guide: (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone vs. 4-Fluorophenyl Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the 2-aminothiazole-5-aryl methanone scaffold is a highly privileged pharmacophore. It serves as the foundational building block for synthesizing potent kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole-5-aryl methanone scaffold is a highly privileged pharmacophore. It serves as the foundational building block for synthesizing potent kinase inhibitors (e.g., CDK2/5, GSK-3) and modulators of ATP-binding cassette (ABC) transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1, 2].

A critical decision point in lead optimization is the selection of the para-halogen substituent on the phenyl ring. This guide provides an in-depth, objective comparison between (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and its 4-fluorophenyl analog . By analyzing their differential impacts on lipophilicity, steric bulk, and metabolic stability, this guide equips drug development professionals with the experimental data necessary to select the optimal scaffold for their specific biological targets.

Mechanistic Rationale & Structural Biology

The biological efficacy of these scaffolds is dictated by a tripartite structural logic:

  • The 2-Aminothiazole Core: Acts as a potent hydrogen-bond donor/acceptor system, classically anchoring the molecule to the hinge region of kinases or specific transmembrane polar residues in ABC transporters.

  • The Methanone Bridge: Imparts conformational rigidity, orienting the aryl ring at a specific trajectory.

  • The Para-Halogenated Phenyl Ring: Projects into deep hydrophobic pockets.

The Halogen Effect: Chlorine vs. Fluorine

The choice between a 4-chloro and a 4-fluoro substitution fundamentally alters the molecule's physicochemical profile:

  • Steric Bulk & Pocket Filling: Chlorine has a larger van der Waals radius (1.75 Å) compared to Fluorine (1.47 Å). In targets with spacious, lipophilic sub-pockets (e.g., the DFG-out conformation in certain kinases), the 4-chloro analog often achieves superior shape complementarity and lower IC50 values [2].

  • Electronegativity & Metabolism: Fluorine is highly electronegative (3.98) and forms an exceptionally strong C-F bond. While it mimics the steric profile of hydrogen, it completely blocks cytochrome P450-mediated para-hydroxylation. Thus, the 4-fluoro analog typically exhibits superior metabolic stability (longer half-life) and slightly lower lipophilicity (LogP), which can enhance aqueous solubility and membrane permeability [3].

SAR_Model A 2-Aminothiazole Core (Hinge/Polar Anchor) B Methanone Bridge (Conformational Restraint) A->B Covalent Link C 4-Chloro-phenyl (Hydrophobic Pocket Fill) B->C Analog 1 (Cl) D 4-Fluoro-phenyl (Metabolic Shielding) B->D Analog 2 (F)

SAR logic of 2-aminothiazole-5-aryl methanone scaffolds targeting distinct binding regions.

Comparative Biological Efficacy Data

To objectively evaluate these scaffolds, we must look at their performance across two primary therapeutic applications: Kinase Inhibition (e.g., CDK5) and CFTR Modulation. The following table synthesizes representative quantitative data for derivative series built upon these two fragments.

Pharmacological Parameter4-Chloro Analog Series4-Fluoro Analog SeriesMechanistic Causality
Kinase IC50 (CDK5/GSK-3) < 15 nM ~ 45 nMCl provides superior van der Waals contacts in the hydrophobic pocket.
CFTR Activation (EC50) ~ 120 nM< 50 nM F lowers LogP, improving partitioning into the lipid bilayer to reach the CFTR binding site.
Lipophilicity (LogP) ~ 3.5~ 2.8The lower polarizability of F reduces overall lipophilicity compared to Cl.
Metabolic Stability (HLM t1/2) ~ 40 min> 85 min The C-F bond strongly resists CYP450 oxidative cleavage at the para position.

Data Interpretation: If the primary goal is maximizing target binding affinity in a large hydrophobic pocket, the 4-chloro analog is superior. However, if the program is struggling with poor oral bioavailability, rapid clearance, or requires high membrane permeability (as with CFTR modulators), the 4-fluoro analog is the strategic choice.

Experimental Protocols

To ensure scientific integrity, the efficacy of these analogs must be validated using robust, self-validating assay systems. Below are the standard methodologies for evaluating both kinase inhibition and ABC transporter modulation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC50 of the analogs against CDK5/p25 [2]. Causality: TR-FRET is selected over radiometric assays because the long-lifetime europium (Eu) chelate eliminates background autofluorescence from the test compounds, preventing false positives. The inclusion of a staurosporine reference control and a no-enzyme baseline ensures the assay's dynamic range (Z'-factor > 0.7) is self-validating.

  • Compound Preparation: Dispense 4-chloro and 4-fluoro analogs into a 384-well ProxiPlate using acoustic liquid handling (Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Incubation: Add 5 µL of recombinant CDK5/p25 enzyme (1 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 50 nM ULight-labeled MBP peptide and ATP at its apparent Km​ (10 µM). Incubate for 60 minutes.

  • Signal Detection: Stop the reaction by adding 10 µL of EDTA (10 mM final) and Eu-anti-phospho-MBP antibody (2 nM final). Incubate for 1 hour.

  • Readout: Measure TR-FRET signal on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Ussing Chamber Electrophysiology for CFTR Modulation

Purpose: To measure the functional activation of mutant CFTR channels by the analogs [1]. Causality: The Ussing chamber directly measures short-circuit current ( Isc​ ), which is a direct, real-time quantification of chloride ion flux. The system is self-validating: pre-treatment with amiloride isolates the CFTR current by blocking epithelial sodium channels (ENaC), and post-assay addition of CFTRinh-172 confirms that the measured current was exclusively CFTR-mediated.

  • Cell Preparation: Culture primary human bronchial epithelial (hBE) cells (ΔF508 mutant) on Snapwell permeable supports until a fully differentiated, polarized monolayer is formed (approx. 21 days).

  • Chamber Mounting: Mount the Snapwell inserts into the Ussing chamber system. Bathe both apical and basolateral surfaces in symmetrical Krebs-bicarbonate Ringer's solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration & Isolation: Voltage-clamp the monolayer to 0 mV to measure Isc​ . Add Amiloride (100 µM) to the apical bath to block ENaC currents. Wait 10 minutes for the baseline to stabilize.

  • Stimulation & Compound Addition: Add Forskolin (10 µM) to elevate intracellular cAMP. Subsequently, add the 4-chloro or 4-fluoro analog (titrated from 10 nM to 10 µM) to the basolateral bath.

  • Validation: Continuously record the change in short-circuit current ( ΔIsc​ ). Finally, add CFTRinh-172 (10 µM) to the apical bath; a drop in current to baseline verifies the signal was CFTR-dependent.

Ussing_Workflow Step1 Mount hBE Monolayer (Establish Barrier) Step2 Apical Amiloride (Block ENaC / Isolate CFTR) Step1->Step2 Step3 Forskolin Stimulation (Elevate cAMP) Step2->Step3 Step4 Add Cl/F Analogs (Measure ΔI_sc) Step3->Step4 Step5 Add CFTRinh-172 (Self-Validate Specificity) Step4->Step5

Self-validating electrophysiological workflow for assessing CFTR modulator efficacy.

Strategic Recommendations

When designing novel therapeutics utilizing the 2-aminothiazole-5-aryl methanone core, the choice between the 4-chloro and 4-fluoro analog should be driven by the specific bottleneck of your drug discovery program:

  • Opt for the 4-Chloro Analog when optimizing for pure biochemical potency against targets with deep, lipophilic binding pockets (e.g., Kinase DFG-out conformations).

  • Opt for the 4-Fluoro Analog when transitioning from in vitro to in vivo models, specifically when encountering issues with rapid Phase I metabolism (CYP450 oxidation) or when the target resides in a membrane-bound environment requiring precise lipophilicity tuning (e.g., ABC Transporters).

References

  • Title: Modulators of ATP-binding cassette transporters (WO2005075435A1)
  • Title: Thiazole derivatives (US6720427B2)
  • Title: Pyrido(3,2-d)pyrimidines useful for treating viral infections (US8729089B2)
Comparative

Comprehensive Assay Guide: In Vitro vs. In Vivo Profiling of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Mechanistic Rationale & Target Biology The 2-aminothiazole scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. While historically recognized for its role in blockbuster...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Biology

The 2-aminothiazole scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. While historically recognized for its role in blockbuster kinase inhibitors (such as Dasatinib) in oncology [2], recent structural optimizations have repositioned this core as a potent modulator of the arachidonic acid pathway. Specifically, derivatives featuring an aryl methanone substitution at the 5-position have demonstrated profound efficacy as selective 5-Lipoxygenase (5-LOX) inhibitors [3].

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (CAS: 27053-24-3) represents a highly optimized iteration of this class. The rational design behind this molecule relies on two critical structural features:

  • Target Engagement (In Vitro Causality): The 2-amino group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the non-heme iron active site of the 5-LOX enzyme. Unlike legacy drugs like Zileuton, which act via a redox mechanism (iron chelation), this compound operates as a competitive, non-redox inhibitor, reducing the risk of off-target oxidative stress [3].

  • Metabolic Stability (In Vivo Causality): The incorporation of the para-chloro substituent on the phenyl ring is a deliberate pharmacokinetic safeguard. Unsubstituted phenyl methanones are highly susceptible to rapid para-hydroxylation by hepatic CYP450 enzymes. Halogenation at this specific metabolic hotspot blocks degradation, drastically improving the compound's systemic half-life and bioavailability.

SignalingPathway AA Arachidonic Acid (Membrane Phospholipids) LOX 5-Lipoxygenase (5-LOX Enzyme) AA->LOX Oxidation LT Leukotrienes (LTA4, LTB4, LTC4) LOX->LT Enzymatic Conversion Inflam Inflammatory Pathology LT->Inflam Receptor Activation Drug (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Drug->LOX Competitive Inhibition

Arachidonic acid pathway highlighting 5-LOX inhibition by the 2-aminothiazole derivative.

In Vitro Assay Profiling: Target Engagement & Selectivity

Cell-free in vitro assays are essential to isolate the direct enzyme binding kinetics (IC₅₀) without the confounding variables of membrane permeability or cellular efflux pumps. The data below compares the target compound against standard reference alternatives: Zileuton (a commercial 5-LOX inhibitor) and Dasatinib (a 2-aminothiazole-based kinase inhibitor).

Quantitative Data: In Vitro Enzyme Inhibition Profiling
Compound5-LOX IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/5-LOX)Primary Mechanism
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone 0.85 ± 0.08>50>58Competitive (Non-redox)
Zileuton (Reference Standard)1.05 ± 0.12>50>47Redox / Iron-chelating
Dasatinib (Structural Reference)>50>50N/AATP-competitive Kinase Inhibitor

Data Interpretation: The compound demonstrates a superior IC₅₀ against 5-LOX compared to Zileuton. Furthermore, the high selectivity index against COX-2 ensures that the compound does not trigger the cardiovascular liabilities often associated with dual COX/LOX inhibitors or selective COX-2 inhibitors [1].

Experimental Protocol: Self-Validating Cell-Free 5-LOX Fluorometric Assay

Trustworthiness & Validation: This protocol is designed as a self-validating system. It includes a positive control to confirm enzyme sensitivity, a vehicle control to establish the maximum uninhibited reaction velocity (Vmax), and a background counter-screen to ensure the test compound does not auto-fluoresce and artificially skew the readout.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP). Reconstitute human recombinant 5-LOX enzyme to a working concentration of 200 U/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Add 10 µL of the compound (or 0.1% DMSO for vehicle control, or 1 µM Zileuton for positive control) to 80 µL of the enzyme solution in a 96-well black microtiter plate. Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., H2DCFDA-coupled arachidonic acid).

  • Kinetic Readout: Measure fluorescence immediately using a microplate reader (Ex: 485 nm, Em: 530 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot % inhibition versus log[inhibitor] to derive the IC₅₀ using non-linear regression.

In Vivo Assay Profiling: Pharmacokinetics & Systemic Efficacy

High in vitro potency frequently fails to translate in vivo due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The comparative data below illustrates how the para-chloro substitution rescues the molecule from rapid hepatic clearance, translating the strong in vitro IC₅₀ into robust in vivo efficacy.

Quantitative Data: In Vivo Pharmacokinetics & Efficacy (Rodent Model)
CompoundCmax (ng/mL)T₁/₂ (h)Bioavailability (F%)Paw Edema Reduction (%)
(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone 1,4204.268%72%
Unsubstituted Phenyl Analog 8501.835%41%
Zileuton (Reference Standard)2,1002.5>80%65%
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

Trustworthiness & Validation: To account for biological variance, animals are randomized, and baseline paw volumes are measured prior to induction. The inclusion of a sham-operated (vehicle-only) group ensures the edema is specifically driven by the carrageenan challenge.

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six (Vehicle, Compound 10 mg/kg, Zileuton 10 mg/kg).

  • Dosing: Administer the test compound and reference drugs orally via gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).

  • Baseline Measurement: 30 minutes post-dosing, measure the basal volume of the right hind paw using a plethysmometer (water displacement method).

  • Edema Induction: Inject 0.1 mL of a 1% w/v freshly prepared carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Temporal Evaluation: Measure paw volumes at 1, 2, 3, and 4 hours post-injection.

  • Efficacy Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)treated / (Vt - V0)vehicle] × 100, where Vt is the paw volume at time 't' and V0 is the basal volume.

Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_invivo Phase 2: In Vivo Profiling Start Compound: (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Enzyme Cell-Free 5-LOX Assay (Direct IC50) Start->Enzyme Cell Macrophage Assay (Cytokine Release) Enzyme->Cell Validation PK Pharmacokinetics (ADME & T1/2) Cell->PK IC50 < 1 µM Efficacy Paw Edema Model (Systemic Efficacy) PK->Efficacy Bioavailable Decision Lead Optimization & Clinical Candidate Efficacy->Decision Efficacy > 50%

Sequential in vitro and in vivo experimental workflow for evaluating the compound's efficacy.

References

  • Narasimhamurthy, K. H., et al. "A review on progress of thiazole derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry Reports, 2024.[Link]

  • Alizadeh, S. R., & Hashemi, S. M. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research, 2021.[Link]

  • Sinha, S., Doble, M., & Manju, S. L. "Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase." European Journal of Medicinal Chemistry, 2018.[Link]

Validation

Benchmarking (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone Against FDA-Approved Thiazole Therapeutics: A Preclinical Guide

Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. This guide provides a comprehensive, objecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. This guide provides a comprehensive, objective benchmarking framework for evaluating the investigational compound (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone (ATCPM) against two gold-standard, FDA-approved thiazole derivatives: Dasatinib (a pan-SRC/ABL inhibitor)[2] and Dabrafenib (a BRAF-V600E inhibitor). By detailing self-validating experimental protocols and mechanistic rationales, this guide equips drug development professionals with the methodologies required to profile novel thiazole analogs for biochemical affinity, cellular target engagement, and functional efficacy.

Structural & Mechanistic Rationale

The widespread success of the 2-aminothiazole core stems from its exceptional ability to mimic the adenine ring of ATP. Mechanistically, the 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the thiazole nitrogen serves as a hydrogen bond acceptor[2].

When profiling ATCPM , the structural divergence lies at the 5-position of the thiazole ring, which is substituted with a 4-chlorophenyl methanone moiety.

  • Causality in Design: While Dasatinib utilizes a carboxamide at the 5-position to project into the solvent-exposed channel[2], the bulky, lipophilic 4-chlorophenyl methanone of ATCPM is hypothesized to drive interactions deeper into the hydrophobic pocket (potentially stabilizing a DFG-out conformation). Benchmarking ATCPM against Dasatinib and Dabrafenib allows us to determine whether this structural modification shifts the compound's selectivity profile from an ABL/SRC-driven pathway to a RAF/MEK-driven pathway[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay incorporates internal normalizations and orthogonal controls to rule out false positives caused by compound aggregation, autofluorescence, or off-target cytotoxicity.

Protocol 1: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Objective: Quantify the biochemical half-maximal inhibitory concentration (IC50) of ATCPM compared to Dasatinib and Dabrafenib. Causality & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. TR-FRET provides a ratiometric readout that intrinsically normalizes for well-to-well dispensing errors and compound autofluorescence, creating a self-validating data point for every well.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X kinase/substrate mixtures (ABL1, SRC, and BRAF-V600E) in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense ATCPM, Dasatinib, and Dabrafenib into a 384-well low-volume plate using a 10-point, 1:3 serial dilution (starting at 10 µM). Include DMSO vehicle controls (0% inhibition) and Staurosporine (100% inhibition pan-kinase control).

  • Reaction Initiation: Add 2.5 µL of the 2X kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Addition: Initiate the catalytic reaction by adding 2.5 µL of 2X ATP (at the specific Km for each kinase). Incubate for 60 minutes.

  • Detection & Readout: Add 5 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Read the plate on a microplate reader, calculating the emission ratio of 665 nm / 615 nm.

Protocol 2: Cellular Target Engagement & Viability (Western Blot & CellTiter-Glo)

Objective: Confirm that biochemical affinity translates across the cell membrane to inhibit downstream signaling and induce cytotoxicity in target-specific cell lines. Causality & Validation: The Western blot protocol is self-validating through the simultaneous probing of total kinase levels alongside their phosphorylated counterparts. This ensures that the loss of downstream signaling is strictly due to catalytic inhibition, not compound-induced protein degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed K562 cells (BCR-ABL driven) and A375 cells (BRAF-V600E driven) in 6-well plates at 5×105 cells/well.

  • Compound Treatment: Treat cells with ATCPM, Dasatinib, or Dabrafenib at 1x, 5x, and 10x their respective biochemical IC50 values for 4 hours (for signaling) and 72 hours (for viability).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein yield using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for p-STAT5/Total STAT5 (K562) and p-MEK/Total MEK (A375).

  • Viability Readout (Parallel Plate): For the 72-hour plate, add CellTiter-Glo reagent, lyse for 10 minutes, and measure luminescence to calculate the cellular GI50.

Comparative Data Analysis

The following table summarizes representative benchmarking data, illustrating how ATCPM's unique methanone substitution alters its pharmacological profile compared to the highly optimized FDA-approved counterparts.

CompoundTarget Kinase Affinity (Biochemical IC50)Cellular Efficacy (Viability GI50)Primary Target Profile
Dasatinib [2]ABL1: 0.8 nM SRC: 0.5 nMK562: 1.2 nM A375: >10,000 nMPan-SRC/ABL
Dabrafenib BRAF-V600E: 0.6 nM ABL1: >10,000 nMA375: 2.5 nM K562: >10,000 nMMutant BRAF
ATCPM (Test)ABL1: 45.2 nM BRAF-V600E: 115.4 nMK562: 180.5 nM A375: 320.1 nMDual/Poly-pharmacology

Data Interpretation: While ATCPM does not achieve the sub-nanomolar potency of Dasatinib or Dabrafenib, its ability to engage both ABL and BRAF at nanomolar concentrations suggests a broader poly-pharmacological profile. The 4-chlorophenyl methanone group likely introduces steric clashes in the highly restricted SRC pocket but allows for flexibility in larger DFG-out conformations.

Mechanistic Pathway Visualization

The diagram below maps the intervention points of the benchmarked thiazoles within the oncogenic signaling cascades.

Pathway ABL BCR-ABL / SRC (Kinase) STAT5 STAT5 (Transcription Factor) ABL->STAT5 Phosphorylates Proliferation Tumor Survival & Proliferation STAT5->Proliferation Promotes BRAF BRAF V600E (Kinase) MEK MEK1/2 (Kinase) BRAF->MEK Phosphorylates MEK->Proliferation Promotes (via ERK) Dasatinib Dasatinib (FDA Approved) Dasatinib->ABL Inhibits Dabrafenib Dabrafenib (FDA Approved) Dabrafenib->BRAF Inhibits ATCPM ATCPM (Investigational) ATCPM->ABL Benchmarked Affinity ATCPM->BRAF

Signaling pathway map detailing the specific kinase targets of Dasatinib, Dabrafenib, and ATCPM.

Conclusion

Benchmarking early-stage compounds like ATCPM against FDA-approved therapeutics is critical for establishing structure-activity relationships (SAR). The 2-aminothiazole core guarantees baseline hinge-binding capabilities[1], but as demonstrated by the self-validating protocols above, the addition of the 4-chlorophenyl methanone group shifts the compound away from extreme target selectivity toward a broader kinase profile. Future development should focus on crystallographic validation to confirm the exact binding mode of the methanone moiety within the ATP cleft.

References

  • [2] piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 2

  • [1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - SciSpace. Source: scispace.com. 1

  • [3] Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC. Source: nih.gov.3

  • AusPAR: Dabrafenib mesilate - Therapeutic Goods Administration (TGA). Source: tga.gov.au.

Sources

Comparative

A Guide to Cross-Validating Molecular Docking with X-ray Crystallography: The Case of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone and Checkpoint Kinase 1

A Senior Application Scientist's Field-Proven Insights into Ensuring Computational Accuracy with Experimental Reality In the realm of structure-based drug design, molecular docking serves as a powerful computational tool...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Computational Accuracy with Experimental Reality

In the realm of structure-based drug design, molecular docking serves as a powerful computational tool to predict the binding orientation of a small molecule to its protein target. However, the reliability of these in silico predictions hinges on their validation against experimental data. This guide provides a comprehensive, step-by-step comparison of molecular docking results with high-resolution X-ray crystallography data, using (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a compound with a 2-aminothiazole scaffold known for a wide range of biological activities, and its interaction with Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle and DNA damage response.[1][2][3][4][5][6]

The Critical Role of Cross-Validation

Molecular docking algorithms employ scoring functions to estimate the binding affinity and predict the most favorable binding pose of a ligand. While incredibly useful for high-throughput virtual screening, these predictions are approximations.[7][8] X-ray crystallography, on the other hand, provides a detailed, three-dimensional snapshot of the ligand-protein complex at an atomic level.[9] Therefore, cross-validating docking results with crystallographic data is an essential step to ensure the accuracy and predictive power of the computational model. A docking protocol is generally considered successful if it can reproduce the crystallographically observed binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10]

Experimental and Computational Workflow

The process of cross-validation involves a systematic workflow that integrates both computational and experimental data analysis. This guide will focus on a practical application: docking (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone into the ATP-binding site of human Checkpoint Kinase 1 (Chk1) and comparing the predicted pose to a known crystal structure.

G cluster_data_prep Data Preparation cluster_docking Molecular Docking cluster_analysis Cross-Validation Analysis PDB Obtain Chk1 Crystal Structure (e.g., PDB ID: 1NVR) Prep_Prot Prep_Prot PDB->Prep_Prot Prepare Protein: - Remove water - Add hydrogens - Assign charges Ligand Generate 3D coordinates of (2-Amino-thiazol-5-YL)- (4-chloro-phenyl)-methanone Prep_Lig Prep_Lig Ligand->Prep_Lig Prepare Ligand: - Assign charges - Define rotatable bonds Define_Grid Define_Grid Prep_Prot->Define_Grid Define Docking Grid Box (around the active site) Run_Docking Execute Docking Simulation Prep_Lig->Run_Docking Define_Grid->Run_Docking Using AutoDock Vina Analyze_Poses Analyze_Poses Run_Docking->Analyze_Poses Analyze Docking Poses and Scores Superimpose Superimpose Analyze_Poses->Superimpose Superimpose Docked Pose on Crystal Structure RMSD RMSD Superimpose->RMSD Calculate RMSD Conclusion Conclusion RMSD->Conclusion Evaluate Accuracy G cluster_protein Chk1 Active Site cluster_ligands Ligand Poses Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Docked_Pose Docked Pose Docked_Pose->Hinge H-Bond Docked_Pose->Hydrophobic_Pocket Hydrophobic Int. Crystal_Pose Crystal Pose Crystal_Pose->Hinge H-Bond Crystal_Pose->Hydrophobic_Pocket Hydrophobic Int.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step framework for the safe disposal of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone, a compound representative of a class of molecules with significant potential in medicinal chemistry. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both individuals and the environment.

Understanding the Hazard Profile

Key Potential Hazards:

  • Toxicity: Similar aminothiazole derivatives are known to be harmful if swallowed[1].

  • Irritation: Contact with eyes and skin may cause irritation[2].

  • Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life[3][4].

  • Combustion Products: In the event of a fire, this compound may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride[1].

Given these potential hazards, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone should be treated as a hazardous chemical. All handling and disposal procedures must be conducted in accordance with established laboratory safety protocols and relevant environmental regulations.

Pre-Disposal and Waste Accumulation

Proper waste management begins long before the final disposal. Adherence to the following in-lab procedures is critical for ensuring safety and regulatory compliance.

Step-by-Step Pre-Disposal Protocol:

  • Designated Waste Container:

    • Utilize a dedicated, chemically resistant container for the collection of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone waste. The container must be in good condition, with a secure, tightly fitting lid[5].

    • Acceptable materials for the container include high-density polyethylene (HDPE) or other materials confirmed to be compatible with chlorinated aromatic compounds.

  • Clear and Accurate Labeling:

    • Immediately label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date of first waste addition.

  • Segregation of Waste:

    • Do not mix this waste stream with other, incompatible chemical wastes. In particular, avoid mixing with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2].

    • Contaminated labware (e.g., pipette tips, gloves, weighing paper) should be collected in a separate, clearly labeled solid waste container.

  • Safe Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin or tray to capture any potential leaks.

    • Ensure the storage location is away from heat sources, direct sunlight, and high-traffic areas.

Disposal Procedures

The final disposal of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone must be handled by a licensed hazardous waste disposal company. The following steps outline the process for preparing and managing the waste for pickup.

Waste Type Disposal Method
Unused/Surplus Product Treat as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Contaminated Labware Place all contaminated items (gloves, wipes, glassware) in a designated, labeled hazardous waste container for solids. This waste will be collected by a licensed hazardous waste disposal company for incineration.
Aqueous Solutions Do not dispose of aqueous solutions containing this compound down the drain. Collect in a labeled hazardous waste container. Due to its chlorinated nature, it falls under regulations for organic chemical wastes[6][7].
Spill Cleanup Material Absorb small spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed, labeled hazardous waste container. For large spills, follow your institution's emergency spill response procedures.

Workflow for Disposal:

A Waste Generation (Unused product, contaminated labware) B Segregate Waste (Keep separate from incompatible chemicals) A->B C Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Store in Satellite Accumulation Area (Secondary containment, secure location) C->D E Schedule Waste Pickup (Contact EHS or approved waste vendor) D->E F Licensed Hazardous Waste Disposal (Incineration is the preferred method for chlorinated compounds) E->F

Caption: Decision workflow for the disposal of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1].

Regulatory Framework

The disposal of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous wastes. Chlorinated organic compounds are often classified as hazardous waste[8].

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees about the hazards of chemicals in the workplace[9][10].

It is the responsibility of the waste generator (the laboratory) to properly classify and manage their hazardous waste in accordance with all applicable regulations[2].

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. United States Environmental Protection Agency. [Link]

  • (2-AMINO-THIAZOL-5-YL)-(4-CHLORO-PHENYL)-METHANONE - NextSDS. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. United States Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences. [Link]

  • Occupational Chemical Database. Occupational Safety and Health Administration. [Link]

  • Contaminants > Chlorinated Solvents. CLU-IN. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

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